Diisodecyl phthalate
Description
Properties
IUPAC Name |
bis(8-methylnonyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFDTKUVRCTHQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O4, Array | |
| Record name | DIISODECYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | DIISODECYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274032 | |
| Record name | Bis(8-methylnonyl) phthalate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diisodecyl phthalate appears as colorless liquid. May float or sink in water. (USCG, 1999), Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Liquid, Clear liquid; [Hawley] Oily viscous liquid; [CHEMINFO], CLEAR VISCOUS LIQUID. | |
| Record name | DIISODECYL PHTHALATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisodecyl ester | |
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| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |
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| Record name | Diisodecyl phthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
482 to 495 °F at 4 mmHg (NTP, 1992), BP: 253 °C at 4 mm Hg, at 0.5kPa: 250-257 °C | |
| Record name | DIISODECYL PHTHALATE | |
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| Record name | DIISODECYL PHTHALATE | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Flash Point |
450 °F (NTP, 1992), 275 °C (527 °F) - closed cup, 450 °F (232 °C) (Open cup), 229 °C c.c. | |
| Record name | DIISODECYL PHTHALATE | |
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| URL | https://cameochemicals.noaa.gov/chemical/8552 | |
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| Record name | DIISODECYL PHTHALATE | |
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| Record name | DIISODECYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
Insoluble (NTP, 1992), In water, 0.28 mg/L at 25 °C, Soluble in organic solvents, Insoluble in glycerol, glycols and some amines, More soluble in crude sweat than in water and increasing solubility with pH rise, Solubility in water: none | |
| Record name | DIISODECYL PHTHALATE | |
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| Record name | DIISODECYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
0.967 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.966 g/cu cm at 20 °C, Bulk density: 8 lb/gal, Relative density (water = 1): 0.96 | |
| Record name | DIISODECYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | DIISODECYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Density |
15.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
| Record name | DIISODECYL PHTHALATE | |
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Vapor Pressure |
0.00000053 [mmHg], 5.28X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 200 °C: 147 | |
| Record name | Diisodecyl phthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | DIISODECYL PHTHALATE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |
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Impurities |
Diisodecyl ether and Isodecyl benzoate (0.02 - 0.1% w/w), Isodecyl alcohol (0.01 - 0.05% w/w), Traces of other phthalates, Water (max 0.1% w/w), Bisphenol A may be included upon request by customer. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear liquid | |
CAS No. |
26761-40-0, 89-16-7, 68515-49-1, 119394-45-5 | |
| Record name | DIISODECYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Diisodecyl phthalate | |
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| Record name | Bis(8-methylnonyl) phthalate | |
| Source | ChemIDplus | |
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| Record name | Diisodecyl phthalate | |
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| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |
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| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, 1,1',2,2'-tetraisodecyl ester | |
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| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |
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| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, 1,1',2,2'-tetraisodecyl ester | |
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| Record name | Bis(8-methylnonyl) phthalate | |
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| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |
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| Record name | Bis(8-methylnonyl) phthalate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Di-''isodecyl'' phthalate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISODECYL PHTHALATE | |
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| Record name | DIISODECYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Melting Point |
-58 °F (NTP, 1992), -50 °C | |
| Record name | DIISODECYL PHTHALATE | |
| Source | CAMEO Chemicals | |
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| Record name | DIISODECYL PHTHALATE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIISODECYL PHTHALATE | |
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Foundational & Exploratory
Diisodecyl phthalate chemical structure and properties
An In-Depth Technical Guide to the Chemical Structure and Properties of Diisodecyl Phthalate (DIDP)
Introduction
This compound (DIDP) is a high molecular weight phthalate ester extensively utilized as a plasticizer in the polymer industry.[1][2] Its primary function is to enhance the flexibility, durability, and longevity of plastic products, particularly those made from polyvinyl chloride (PVC).[3][4] DIDP is not a single, pure compound but rather a complex mixture of isomers of 1,2-benzenedicarboxylic acid, di-C9-C11-branched alkyl esters, with a predominance of C10 isomers.[1][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, toxicokinetics, and toxicological profile of DIDP, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
DIDP is characterized by a benzene ring with two adjacent ester groups, each attached to a branched ten-carbon alkyl chain (isodecyl group).[5] This structure imparts high thermal stability, low volatility, and excellent hydrophobicity.[3][6]
The general chemical structure for this compound is:
Physicochemical Properties
DIDP is a clear, viscous, oily liquid with a mild odor.[1][4][8] Its physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Appearance | Clear to pale yellow, viscous, oily liquid | [1][4] |
| Odor | Mild, slightly sweet | [4][8] |
| Melting Point | Approximately -50 °C | [1][7] |
| Boiling Point | >400 °C; 250-257 °C at 0.5 kPa | [1][7] |
| Relative Density | 0.96-0.97 g/cm³ at 20 °C | [7] |
| Vapor Pressure | 5.1 x 10⁻⁵ Pa at 25 °C | [1] |
| Water Solubility | <0.001 mg/L (practically insoluble) | [4][9] |
| Octanol-Water Partition Coefficient (log Pow) | 3-4 (estimated); 4.9 | [1][8] |
| Flash Point | 229 °C (closed cup) | [8][10] |
| Auto-ignition Temperature | 402 °C | [10] |
| Viscosity | 108 cP at 20 °C | [8] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
The toxicokinetics of DIDP have been studied in animal models, primarily in rats. Following exposure, DIDP is rapidly metabolized and eliminated from the body.
Absorption
-
Oral: Absorption from the gastrointestinal tract is incomplete and decreases with increasing doses. In rats given single oral gavage doses, absorption was reported to be 56% at 0.1 mg/kg, 46% at 11.2 mg/kg, and 17% at 1000 mg/kg.[1]
-
Inhalation: Absorption from the lungs is more efficient, with approximately 73% of an inhaled dose being absorbed in rats.[1][5]
-
Dermal: Dermal absorption is very low, estimated to be between 2-4% in rats.[5]
Distribution
Following absorption, the highest concentrations of DIDP and its metabolites are found in the gastrointestinal tract, liver, and kidneys.[1][5] However, it does not tend to bioaccumulate, with less than 1% of a radioactive dose remaining in tissues after 72 hours.[5]
Metabolism
DIDP undergoes a two-phase metabolic process. The initial step is hydrolysis by esterases, primarily in the gut and liver, to its monoester, monoisodecyl phthalate (MIDP).[9] MIDP is then further metabolized through oxidation of the alkyl side chain to form more polar, water-soluble metabolites, including hydroxylated (MHiDP), oxo (MOiDP), and carboxylated (e.g., MCiNP) derivatives.[1][11] These oxidative metabolites are the predominant forms found in urine.[1][11]
Excretion
DIDP and its metabolites are primarily excreted in the feces and urine.[1][5] The route of excretion is dose-dependent; at lower oral doses, a higher proportion is excreted in the urine, while at higher doses, fecal excretion becomes the dominant pathway.[1] In rats, after an oral dose, fecal excretion ranged from 57% to 81% and urinary excretion from 41% to 12% as the dose increased.[1][5] The major metabolites in urine are phthalic acid and oxidized monoesters, while the parent compound, oxidized monoesters, and MIDP are found in the feces.[5]
Toxicological Profile
DIDP exhibits low acute toxicity but may have effects on the liver and development at higher doses with repeated exposure.
Acute Toxicity
| Endpoint | Species | Route | Value | References |
| LD₅₀ | Rat | Oral | > 29,100 mg/kg bw | [5] |
| LD₅₀ | Rabbit | Dermal | > 2,910 mg/kg bw | [5] |
| LC₅₀ (4h) | Rat | Inhalation | > 12,540 mg/m³ | [5] |
-
Skin and Eye Irritation : DIDP is considered a mild skin and eye irritant in rabbits.[5] It is not considered a skin sensitizer.[5]
Repeated Dose Toxicity
The primary target organ for repeated DIDP exposure is the liver.[2][5] In studies with rats, administration of DIDP resulted in increased liver weights.[1] These effects are often associated with peroxisome proliferation, a process where the number of peroxisomes in liver cells increases.[5]
| Study Duration | Species | NOAEL | LOAEL | Key Effects at LOAEL | References |
| 28-day | Rat (Male) | ~57 mg/kg/day | ~116 mg/kg/day | Increased relative liver weight, increased palmitoyl-CoA oxidation | [1] |
| 3-month | Rat | ~60 mg/kg/day (females) | ~120 mg/kg/day (females) | Increased liver weights | [1][5] |
| 1-year | Dog | 15 mg/kg/day | 75 mg/kg/day | Increased liver weight, swelling and vacuolation of hepatocytes | [1] |
Reproductive and Developmental Toxicity
DIDP is not considered to be a reproductive toxicant with respect to fertility.[5][12] However, developmental effects, specifically reduced pup survival, have been observed at high doses in two-generation studies in rats.[5][12]
| Endpoint | Species | NOAEL | LOAEL | Effect at LOAEL | References |
| Fertility | Rat | 927 mg/kg/day | - | No impairment of fertility | [5] |
| F2 Pup Survival | Rat | 38-114 mg/kg/day | 134-352 mg/kg/day | Reduced pup survival | [5] |
Genotoxicity and Carcinogenicity
There is no evidence to suggest that DIDP is mutagenic.[2] In vivo carcinogenicity studies for DIDP are not available, but one in vitro cell transformation assay was positive.[5] However, a 2-year feeding study in rats found no treatment-related neoplastic lesions, suggesting a lack of carcinogenic potential in that model.[8]
Potential Signaling Pathway: PPARα Activation
The liver effects observed with DIDP, such as increased liver weight and peroxisome proliferation, are characteristic of compounds that activate the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[8] PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and peroxisome biogenesis.
Experimental Protocols
Toxicokinetics Study in Rats
This section describes a typical methodology for a toxicokinetics study of DIDP in rats, based on published literature.[1][11]
-
Objective : To determine the absorption, distribution, metabolism, and excretion of DIDP and its major metabolites following oral and intravenous administration.
-
Test System : Male Sprague-Dawley rats.
-
Administration :
-
Oral : A single dose of 100 mg/kg DIDP in a vehicle like corn oil administered by gavage.[1]
-
Intravenous : A single dose of 100 mg/kg DIDP administered via injection.
-
-
Sample Collection : Blood, urine, and feces are collected at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours) post-dosing. At the end of the study, various tissues (liver, kidney, fat, etc.) are collected.
-
Sample Analysis :
-
Extraction : DIDP and its metabolites are extracted from biological matrices (plasma, urine, feces, tissue homogenates). Urine samples often undergo enzymatic deconjugation (using β-glucuronidase) to measure total metabolite concentrations.
-
Quantification : Concentrations of DIDP, MIDP, MHiDP, MOiDP, and MCiNP are determined using a validated analytical method such as ultrahigh-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UHPLC-ESI-MS/MS).[11]
-
-
Data Analysis : Pharmacokinetic parameters such as half-life, clearance, and volume of distribution are calculated from the concentration-time data.
Two-Generation Reproductive Toxicity Study
This outlines the general protocol for a two-generation study, consistent with OECD Test Guideline 416 and studies performed on DIDP.[5][6][12]
-
Objective : To assess the effects of DIDP on male and female reproductive performance and on the development of offspring over two generations.
-
Test System : Sprague-Dawley rats.
-
Administration : DIDP is administered continuously in the diet at several dose levels (e.g., 0.06%, 0.2%, 0.8% in feed) to the parent (P) generation, starting before mating and continuing through the weaning of the first-generation (F1) offspring.[5][12]
-
Study Design :
-
P Generation : Animals are dosed for a pre-mating period. They are then mated to produce the F1 generation. Dosing continues through gestation and lactation.
-
F1 Generation : After weaning, selected F1 offspring continue to receive the same diet as their parents. They are raised to maturity and then mated to produce the second-generation (F2) offspring.
-
-
Endpoints Evaluated :
-
Parental Animals (P and F1) : Clinical observations, body weight, food consumption, mating and fertility indices, gestation length, organ weights (liver, kidneys, reproductive organs), and histopathology.
-
Offspring (F1 and F2) : Number of live and dead pups, pup survival indices (e.g., at postnatal day 4), sex ratio, pup body weights, and developmental landmarks.
-
-
Data Analysis : Statistical analysis is performed to determine No-Observed-Adverse-Effect Levels (NOAELs) for parental, reproductive, and developmental toxicity.
Conclusion
This compound is a high molecular weight plasticizer with low acute toxicity. Its toxicological profile is characterized primarily by effects on the liver (increased weight and peroxisome proliferation) following repeated exposure at high doses, likely mediated through the activation of PPARα. While it does not impair fertility, developmental effects in the form of reduced offspring survival have been noted at high dose levels. The rapid metabolism and excretion of DIDP limit its potential for bioaccumulation. This information is crucial for conducting accurate risk assessments and ensuring the safe use of this widely employed industrial chemical.
References
- 1. Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wwwn.cdc.gov [wwwn.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Two-generation reproduction studies in Rats fed di-isodecyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. Urinary Phthalate Metabolite Concentrations and Serum Hormone Levels in Pre- and Perimenopausal Women from the Midlife Women’s Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxisome proliferator di-isodecyl phthalate has no carcinogenic potential in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oehha.ca.gov [oehha.ca.gov]
- 11. Effects of Dicyclohexyl Phthalate Exposure on PXR Activation and Lipid Homeostasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of 18 phthalate metabolites in human urine using a liquid chromatography-tandem mass spectrometer equipped with a core–shell column for rapid separation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Diisodecyl phthalate CAS number and molecular formula
An In-depth Technical Guide to Diisodecyl Phthalate (DIDP)
Introduction
This compound (DIDP) is a high molecular weight phthalate ester extensively utilized as a plasticizer.[1][2] It is primarily employed to enhance the flexibility, durability, and processability of polymeric materials, most notably polyvinyl chloride (PVC).[2][3][4] DIDP is not a single, pure compound but rather a complex mixture of isomeric C9-C11 branched-chain dialkyl phthalates, with a predominance of C10 isomers.[5] Its low volatility, excellent thermal stability, and resistance to migration make it a preferred choice for applications demanding long-term performance and stability under harsh conditions.[1][3] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and toxicological profile for researchers and professionals in drug development and chemical sciences.
Chemical Identity and Properties
This compound is identified by two primary CAS numbers: 26761-40-0, which refers to the specific 1,2-Benzenedicarboxylic acid, diisodecyl ester, and 68515-49-1, which is more commonly used in industry to denote the C10-rich mixture of C9-C11 branched dialkyl phthalates.[5][6][7] The average molecular formula for this mixture is C28H46O4.[1][8]
Table 1: Chemical Identity and Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Name | 1,2-Benzenedicarboxylic acid, diisodecyl ester | [9] |
| Common Name | This compound (DIDP) | [10] |
| CAS Number | 26761-40-0; 68515-49-1 | [5][6][11] |
| Molecular Formula | C28H46O4 | [1][8][9][12] |
| Average Molecular Weight | 446.66 g/mol | [9][11][12][13] |
| Physical State | Oily, viscous liquid | [4][5] |
| Appearance | Colorless to pale yellow liquid | [4][8][12] |
| Odor | Mild | [4][8] |
| Melting Point | Approximately -50 °C | [1][9][13] |
| Boiling Point | 250-267 °C at 7 hPa | [9] |
| Density | 0.97 g/cm³ at 20 °C | [9] |
| Vapor Pressure | <5.0 x 10⁻⁷ mmHg at 25 °C | [6] |
| Water Solubility | <0.001 mg/L (practically insoluble) | [6] |
| Solubility | Soluble in organic solvents | [4] |
| Flash Point | 240 °C (closed cup) | [9] |
| Autoignition Temperature | 380 °C | [9] |
Synthesis and Manufacturing Process
The industrial production of DIDP is typically achieved through a two-step esterification reaction involving phthalic anhydride and isodecyl alcohol.[1][2][5] The process requires precise control of reaction parameters to ensure high purity and yield.[1]
Experimental Protocol: Synthesis of this compound
This protocol describes a general laboratory-scale synthesis.
1. Materials and Equipment:
-
Reactants: Phthalic anhydride, isodecyl alcohol (typically in a molar ratio of 1:2.1 to 1:3.0 to drive the reaction to completion).[14][15]
-
Catalyst: Isopropyl titanate.[14]
-
Neutralizing Agent: 5% Sodium hydroxide solution.[14]
-
Apparatus: Glass reactor equipped with an agitator, thermometer, Dean-Stark apparatus for water removal, condenser, and a nitrogen inlet.[14][15]
2. Procedure:
-
Step 1: Mono-esterification:
-
Phthalic anhydride and isodecyl alcohol are charged into the reactor.[14][15]
-
The reactor is purged with nitrogen gas to create an inert atmosphere, and agitation is initiated.[14][15]
-
The mixture is heated to a temperature of 140-150°C and maintained for approximately 10 minutes to facilitate the formation of the monoester.[14][15]
-
-
Step 2: Di-esterification:
-
Step 3: Purification:
-
Neutralization: After the reaction is complete, the crude ester is cooled to 90-95°C. A 5% sodium hydroxide solution is added to neutralize any remaining acidic components, followed by stirring and separation of the aqueous layer.[14]
-
Washing: The organic layer is washed with water at 90-95°C until the pH of the wash water is neutral.[14]
-
Stripping: The washed ester is heated to around 180°C, and steam is introduced to strip away any residual volatile organic compounds.[14]
-
Filtration: The final product is cooled and filtered to yield clear, purified this compound.[14]
-
Caption: General workflow for the synthesis of this compound (DIDP).
Industrial and Commercial Applications
DIDP's primary function is as a high-performance plasticizer.[4] It accounts for a significant portion of the plasticizers used in Europe.[16]
-
Polyvinyl Chloride (PVC): The majority of DIDP is used in flexible PVC products.[2] Its excellent heat resistance and low migration properties extend the service life of items such as wire and cable insulation, automotive interiors (undercoating, sealants), flooring, roofing membranes, and wall coverings.[1][3]
-
Non-PVC Applications: DIDP is also incorporated into other polymers and materials. These include pressure-sensitive adhesives, sealants, anti-corrosion and anti-fouling paints, printing inks, and coatings.[2]
-
Specialized Uses: It finds application in the manufacturing of lubricants, greases, textiles, and some medical devices.[1][2][4]
Toxicology and Metabolism
The toxicological profile of DIDP has been extensively reviewed by regulatory bodies. It is characterized by low acute toxicity.[16][17]
Table 2: Summary of Acute Toxicity Data for DIDP
| Route of Exposure | Species | Value (LD50/LC50) | References |
| Oral (LD50) | Rat | > 29,100 mg/kg bw | |
| Dermal (LD50) | Rat, Rabbit | > 2,910 mg/kg bw | |
| Inhalation (LC50, 4h) | Rat | > 12,540 mg/m³ |
-
Health Effects: DIDP is a mild skin and eye irritant but is not considered a skin sensitizer.[16] Long-term administration in animal studies has been associated with hepatotoxic effects.[17] The U.S. EPA has identified developmental toxicity as a potential human health hazard, particularly for female workers of reproductive age exposed to high concentrations via inhalation of mists from sprayed products.[7] However, studies have generally concluded that DIDP does not exhibit antiandrogenic or estrogenic activity.[17][18]
-
Metabolism: Following absorption, DIDP is rapidly metabolized and eliminated.[16] The metabolic pathway involves a two-phase process.[19]
-
Phase I: Diester phthalates like DIDP are first hydrolyzed by esterase and lipase enzymes, primarily in the intestine, to their corresponding monoesters (mono-isodecyl-phthalate or MiDP).[19][20]
-
Phase II: These monoesters undergo further metabolism through oxidation and hydroxylation, creating secondary oxidative metabolites such as mono-hydroxy-isodecyl-phthalate (MHiDP), mono-oxo-isodecyl-phthalate (MOiDP), and mono-carboxy-isononyl-phthalate (MCiNP).[19][20] These more hydrophilic metabolites are then excreted, primarily in the urine.[16][19] MCiNP has been identified as the major urinary metabolite and a potential biomarker for DIDP exposure.[20]
-
Experimental Protocol: Toxicokinetic Study in Rats
The following protocol is based on a study investigating the toxicokinetics of DIDP and its metabolites.[20]
1. Subjects and Dosing:
-
Male Sprague-Dawley rats are used.
-
A single dose of DIDP (e.g., 100 mg/kg) is administered orally (by gavage) or intravenously.[20]
2. Sample Collection:
-
Blood, urine, and feces are collected at predetermined time points following administration.[20]
-
At the end of the study period, various tissues (e.g., liver, kidneys, gastrointestinal tract) are harvested to assess distribution.[5][20]
3. Sample Preparation and Analysis:
-
Biological samples (plasma, urine, feces, tissue homogenates) are processed to extract DIDP and its metabolites (MiDP, MHiDP, MOiDP, MCiNP).[20]
-
Quantification is performed using a validated ultra-high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UHPLC-ESI-MS/MS) method.[20]
4. Data Analysis:
-
The concentration-time data for DIDP and its metabolites are analyzed using pharmacokinetic software to determine key parameters such as absorption, distribution, metabolism, and excretion rates.
Caption: Metabolic pathway of this compound (DIDP) in the body.
References
- 1. gst-chem.com [gst-chem.com]
- 2. gst-chem.com [gst-chem.com]
- 3. interstatechem.com [interstatechem.com]
- 4. greenchemindustries.com [greenchemindustries.com]
- 5. cpsc.gov [cpsc.gov]
- 6. 9 this compound (DIDP), Danish Environmental Protection Agency [www2.mst.dk]
- 7. epa.gov [epa.gov]
- 8. CAS 89-16-7: this compound | CymitQuimica [cymitquimica.com]
- 9. This compound for synthesis 26761-40-0 [sigmaaldrich.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. This compound | 26761-40-0 [chemicalbook.com]
- 12. This compound | C28H46O4 | CID 33599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ez.restek.com [ez.restek.com]
- 14. benchchem.com [benchchem.com]
- 15. CN1733695A - this compound preparation method - Google Patents [patents.google.com]
- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 17. Toxicological characteristics of this compound Plasticiser [protox.medved.kiev.ua]
- 18. Evaluation of the endocrine disrupting potential of di-isodecyl phthalate | ToxStrategies [toxstrategies.com]
- 19. researchgate.net [researchgate.net]
- 20. Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Diisodecyl Phthalate (DIDP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Diisodecyl Phthalate (DIDP), a high molecular weight phthalate ester commonly used as a plasticizer. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on DIDP's characteristics, including standardized experimental methodologies for their determination and an understanding of its metabolic fate.
Physical Properties of DIDP
This compound is a complex mixture of isomers, primarily used to impart flexibility to polyvinyl chloride (PVC) and other polymers.[1][2] It is a colorless, oily, and viscous liquid with a mild odor.[3] Its high molecular weight and branched alkyl chains contribute to its low volatility and high permanency in polymer matrices.[1]
Table 1: Summary of Physical Properties of this compound (DIDP)
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₄₆O₄ | [2] |
| Molecular Weight | 446.67 g/mol | [2] |
| Appearance | Clear, colorless, viscous liquid | [3] |
| Odor | Mild | [3] |
| Density | 0.96 - 0.97 g/cm³ at 20 °C | [2] |
| Melting Point | -50 °C | [2] |
| Boiling Point | 250 to 257 °C at 0.5 kPa | [2] |
| Water Solubility | Very low (practically insoluble) | [4] |
| Vapor Pressure | 5.28 x 10⁻⁷ mm Hg at 25°C | [3] |
| Octanol-Water Partition Coefficient (log Kow) | > 8 | [3] |
Chemical Properties of DIDP
DIDP is an ester of phthalic acid and isodecyl alcohol.[1] Its chemical behavior is primarily dictated by the ester functional groups.
Table 2: Summary of Chemical Properties of this compound (DIDP)
| Property | Description | Reference(s) |
| Stability | Stable under normal storage and handling conditions. | [1] |
| Reactivity | Reacts with strong oxidizing agents. Hydrolyzes under acidic or basic conditions, although the rate is slow at neutral pH. | [1] |
| Decomposition | Thermal decomposition can produce irritating and toxic fumes, including carbon monoxide and carbon dioxide. | [3] |
| Hydrolysis | Subject to hydrolysis, breaking down into mono-isodecyl phthalate (MIDP) and isodecanol. This is the initial step in its metabolism. | [5][6] |
Experimental Protocols
The determination of the physical and chemical properties of chemical substances like DIDP is guided by internationally recognized standardized methods, such as those published by the Organisation for Economic Co-operation and Development (OECD).[7][8][9] These guidelines ensure data consistency and reliability across different laboratories.
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
-
Principle: A common method is the Siwoloboff method, which involves heating a small sample of the liquid in a tube containing an inverted capillary. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary and then, upon slight cooling, the liquid just begins to enter the capillary.[10][11]
-
Apparatus: Thiele tube or a melting point apparatus with a boiling point accessory, thermometer, capillary tubes, and a small test tube.[10][11]
-
Procedure:
-
A small amount of DIDP is placed in the test tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
The assembly is attached to a thermometer and heated in a controlled manner using a Thiele tube or a dedicated apparatus.
-
The temperature is slowly increased until a steady stream of bubbles is observed emerging from the capillary tube.
-
The heat source is then removed, and the temperature is allowed to fall slowly.
-
The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[10][11]
-
For high boiling point liquids like DIDP, the determination is often performed under reduced pressure and extrapolated to atmospheric pressure.[2]
-
The density of a substance is its mass per unit volume.
-
Principle: For liquids, density is commonly determined using a pycnometer, a hydrometer, or an oscillating densitometer. The immersion method (Archimedes' principle) can also be used.[12][13]
-
Apparatus: A pycnometer of a known volume, a balance with a resolution of 0.1 mg, and a constant temperature bath.
-
Procedure (using a pycnometer):
-
The empty pycnometer is cleaned, dried, and weighed.
-
The pycnometer is filled with DIDP, taking care to avoid air bubbles.
-
The filled pycnometer is placed in a constant temperature bath (e.g., 20 °C) until thermal equilibrium is reached.
-
The volume is adjusted precisely to the calibration mark, and the exterior of the pycnometer is cleaned and dried.
-
The filled pycnometer is weighed.
-
The density is calculated by dividing the mass of the DIDP by the known volume of the pycnometer.[12][14]
-
Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.
-
Principle: The flask method is a common technique where an excess of the substance is equilibrated with water at a constant temperature, and the concentration of the dissolved substance in the aqueous phase is then determined.[4][15]
-
Apparatus: Erlenmeyer flasks with stoppers, a constant temperature shaker or magnetic stirrer, a centrifuge, and an analytical instrument for quantification (e.g., GC-MS or HPLC).
-
Procedure:
-
An amount of DIDP in excess of its expected solubility is added to a known volume of distilled water in a flask.
-
The flask is sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the mixture is allowed to stand to allow for phase separation. Centrifugation is used to separate the undissolved DIDP from the aqueous phase.
-
A sample of the clear aqueous phase is carefully removed.
-
The concentration of DIDP in the aqueous sample is determined using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS), after extraction with an appropriate solvent.[4][16]
-
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.
-
Principle: For substances with low vapor pressure like DIDP, methods such as the gas saturation method (effusion method) or thermogravimetric analysis (TGA) are suitable.[17][18] The gas saturation method involves passing a known volume of an inert gas over the substance at a constant temperature and then determining the mass of the substance transported by the gas.
-
Apparatus: A temperature-controlled chamber, a system for providing a controlled flow of inert gas (e.g., nitrogen), traps or a sorbent tube to collect the vaporized substance, and an analytical balance.
-
Procedure (Gas Saturation Method):
-
A sample of DIDP is placed in a temperature-controlled cell.
-
A slow, controlled stream of an inert gas is passed over or through the sample, becoming saturated with DIDP vapor.
-
The gas stream is then passed through a pre-weighed sorbent tube that traps the DIDP.
-
After a specific time, the sorbent tube is reweighed to determine the mass of DIDP that has vaporized.
-
The vapor pressure is calculated from the mass of vaporized DIDP, the volume of gas passed, and the temperature, using the ideal gas law.[17][18]
-
DIDP is synthesized by the esterification of phthalic anhydride with isodecyl alcohol.[1][19]
-
Principle: The reaction is a two-step process involving an initial rapid mono-esterification followed by a slower di-esterification to form the final product. The reaction is typically catalyzed by an acid or a titanate catalyst and driven to completion by the removal of water.[3][19]
-
Reactants and Catalyst: Phthalic anhydride, isodecyl alcohol, and a catalyst such as isopropyl titanate.[19]
-
Procedure:
-
Mono-esterification: Phthalic anhydride and an excess of isodecyl alcohol are charged into a reactor equipped with an agitator, a condenser, and a nitrogen inlet. The mixture is heated to approximately 140-150 °C under a nitrogen atmosphere to form the monoester.[3][19]
-
Di-esterification: The catalyst is added, and the temperature is increased to 210-230 °C. The reaction is continued, and the water produced is removed to drive the equilibrium towards the formation of the diester.[19]
-
Purification: The crude product is purified through a series of steps including neutralization (to remove unreacted acid), washing with water, and stripping (steam distillation) to remove excess alcohol and other volatile impurities. The final product is then filtered.[19]
-
The concentration of DIDP in a polymer matrix is typically determined using chromatographic techniques after extraction.
-
Principle: DIDP is extracted from the polymer using a suitable solvent, and the resulting solution is analyzed by a chromatographic method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[20][21]
-
Apparatus: Soxhlet extractor or ultrasonic bath, rotary evaporator, GC-MS or HPLC system.
-
Procedure:
-
Sample Preparation: A known weight of the polymer sample is finely ground or cut into small pieces.
-
Extraction: The sample is extracted with a solvent in which DIDP is soluble but the polymer is not (e.g., hexane or methanol). This can be done using a Soxhlet apparatus for an extended period or more rapidly using ultrasonication.[20]
-
Concentration: The solvent is evaporated from the extract to concentrate the sample.
-
Analysis: The concentrated extract is redissolved in a suitable solvent and injected into the GC-MS or HPLC system.
-
Quantification: The concentration of DIDP is determined by comparing the peak area of the sample to a calibration curve generated from standards of known DIDP concentrations.[22][23][24]
-
Signaling Pathways and Experimental Workflows
While DIDP is not a signaling molecule in the classical sense, its metabolism in biological systems follows a defined pathway.
The metabolism of high-molecular-weight phthalates like DIDP primarily occurs in the liver and intestines. It involves an initial hydrolysis followed by oxidation of the alkyl side chain.[5]
Caption: Metabolic pathway of this compound (DIDP).
The synthesis of DIDP from raw materials to a purified product follows a structured workflow.
Caption: Experimental workflow for the synthesis of DIDP.
A logical workflow for the quantification of DIDP in a PVC matrix involves several key steps from sample acquisition to final data analysis.
Caption: Logical workflow for DIDP quantification in PVC.
References
- 1. gst-chem.com [gst-chem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CN1733695A - this compound preparation method - Google Patents [patents.google.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C28H46O4 | CID 33599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 9. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. vetek.se [vetek.se]
- 13. radwag.com [radwag.com]
- 14. researchgate.net [researchgate.net]
- 15. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Simple Method To Measure the Vapor Pressure of Phthalates and Their Alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Simultaneous quantitative detection of 10 phthalates in PVC children's toys by HPLC-PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification and quantification of 14 phthalates and 5 non-phthalate plasticizers in PVC medical devices by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. fses.oregonstate.edu [fses.oregonstate.edu]
- 23. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]
- 24. Method of determination of phthalates by gas chromatography/ mass spectrometry in wines | OIV [oiv.int]
An In-Depth Technical Guide to the Environmental Fate and Transport of Diisodecyl Phthalate (DIDP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and transport of Diisodecyl phthalate (DIDP), a high molecular weight phthalate ester used primarily as a plasticizer. Understanding the environmental behavior of DIDP is critical for assessing its potential risks and ensuring its safe use and disposal. This document synthesizes key data on its physicochemical properties, degradation pathways, and partitioning in various environmental compartments. Detailed experimental protocols, based on internationally recognized guidelines, are also provided to facilitate further research.
Physicochemical Properties of this compound
The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. DIDP is not a single compound but a complex mixture of isomers. The data presented below represents the typical properties of commercial DIDP.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₆O₄ | [1] |
| Molecular Weight | 446.7 g/mol | [1] |
| Appearance | Colorless, oily liquid | [1] |
| Melting Point | -50 °C | [1] |
| Boiling Point | >400 °C | [1] |
| Vapor Pressure | < 5.0 x 10⁻⁷ mmHg at 25°C | [1] |
| Water Solubility | < 0.001 mg/L | [1] |
| Log Kₒw (Octanol-Water Partition Coefficient) | > 8 | [1] |
| Henry's Law Constant | 2.132 x 10⁻⁴ atm·m³/mol at 25°C | [1] |
Environmental Fate of this compound
The fate of DIDP in the environment is determined by a combination of transport and transformation processes. Due to its low water solubility and high Log Kₒw, DIDP has a strong tendency to partition from water to organic phases, such as soil, sediment, and biota.[1]
Abiotic Degradation
Abiotic degradation processes, including hydrolysis and photolysis, are generally not considered significant pathways for the removal of DIDP from the environment.
-
Hydrolysis: The hydrolysis of DIDP is a slow process under typical environmental pH and temperature conditions.[2] The estimated half-life for hydrolysis at pH 7 and 25°C is 3.4 years.[2] Due to its very low water solubility, experimentally determining the hydrolysis rate according to standard guidelines like OECD 111 is challenging.[2][3]
-
Photolysis: Direct photolysis of DIDP in the atmosphere is expected to be a more significant degradation pathway, with an estimated half-life of approximately 0.32 days.[2] In aquatic systems, direct photolysis is not expected to be a major fate process.[2]
Biodegradation
Biodegradation is a key process in the environmental degradation of DIDP. While not always meeting the criteria for "readily biodegradable" within the strict 10-day window of some tests, DIDP is considered inherently biodegradable under aerobic conditions.[1][2]
The primary biodegradation pathway involves the stepwise hydrolysis of the ester bonds, first forming the monoester, monoisodecyl phthalate (MIDP), and then phthalic acid, which can be further mineralized to CO₂ and water.[1][2] Under anaerobic conditions, the biodegradation of DIDP is significantly slower.[1][2]
| Environmental Compartment | Biodegradation Half-life | Reference |
| Surface Water (aerobic) | 14 - 26 days (estimated) | [2] |
| Soil (aerobic) | 28 - 52 days (estimated) | [1] |
| Sediment (anaerobic) | Very slow; >100 days | [2] |
Environmental Transport and Partitioning
DIDP's high hydrophobicity and low volatility dictate its movement and distribution in the environment.
Adsorption to Soil and Sediment
With a high organic carbon-water partition coefficient (Log Kₒc), DIDP strongly adsorbs to the organic matter in soil and sediment.[1] This strong adsorption limits its mobility in soil and reduces its bioavailability in the aqueous phase.
| Parameter | Value | Reference |
| Log Kₒc | 5.04 - 5.78 | [1] |
Bioaccumulation
The high Log Kₒw of DIDP suggests a potential for bioaccumulation. However, studies have shown that the bioconcentration factor (BCF) in fish is relatively low, likely due to metabolism and limited bioavailability.[1] Invertebrates may exhibit higher bioaccumulation.
| Organism | Bioconcentration Factor (BCF) | Reference |
| Fish (e.g., Cyprinus carpio) | <14.4 - 116 | [1] |
| Daphnia magna | 90 - 147 | [1] |
| Mussels (Mytilus edulis) | 2,998 - 3,977 | [1] |
Atmospheric Transport
Due to its low vapor pressure, DIDP is not expected to be highly volatile. When released into the atmosphere, it is likely to adsorb to particulate matter and be removed through wet and dry deposition.[2] Long-range atmospheric transport is not considered a significant concern.[2]
Experimental Protocols
The following sections outline the methodologies for key experiments used to determine the environmental fate and transport of DIDP, based on OECD and EPA guidelines.
Ready Biodegradability - OECD 301B (CO₂ Evolution Test)
This test evaluates the ultimate biodegradability of a substance by measuring the amount of CO₂ produced.
Methodology:
-
Test System: A defined volume of mineral medium containing a known concentration of the test substance (e.g., 10-20 mg/L of Total Organic Carbon) is inoculated with a microbial source, typically activated sludge from a domestic wastewater treatment plant (e.g., 30 mg/L solids).[4][5][6]
-
Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 22 ± 2°C) for 28 days.[5] The vessels are aerated with CO₂-free air.[4][6]
-
CO₂ Measurement: The CO₂ produced is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution) and quantified by titration or with a total organic carbon (TOC) analyzer.[4][6][7]
-
Data Analysis: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced to the theoretical maximum amount (ThCO₂) based on the carbon content of the test substance.[4][5][6]
-
Controls: Blank controls (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate) are run in parallel.[8]
Adsorption/Desorption - OECD 106 (Batch Equilibrium Method)
This method determines the adsorption and desorption potential of a substance in soil.
Methodology:
-
Soil Selection: A minimum of three different soil types with varying organic carbon content, texture, and pH are selected.[9][10][11] The soils are air-dried and sieved.[10]
-
Test Solution: A solution of the test substance in 0.01 M CaCl₂ is prepared at a concentration that is less than half its water solubility.[11]
-
Adsorption Phase: Known masses of soil are equilibrated with a known volume of the test solution in centrifuge tubes. The soil-to-solution ratio is typically varied. The tubes are agitated in the dark at a constant temperature (e.g., 20°C) for a predetermined equilibration time (e.g., 24-48 hours).[9][10][11]
-
Analysis: After equilibration, the phases are separated by centrifugation. The concentration of the test substance in the aqueous phase is determined using a suitable analytical method (e.g., GC-MS). The amount adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.[8][11]
-
Data Analysis: The adsorption coefficient (Kₑ) and the organic carbon-normalized adsorption coefficient (Kₒc) are calculated. The Freundlich adsorption isotherm is often used to model the adsorption behavior.[9][10]
-
Desorption Phase: The supernatant from the adsorption phase is replaced with a fresh solution of 0.01 M CaCl₂ without the test substance, and the mixture is re-equilibrated to determine the extent of desorption.[10]
Bioaccumulation in Fish - OECD 305 (Aqueous and Dietary Exposure)
This guideline describes procedures for determining the bioconcentration and biomagnification of a chemical in fish.
Methodology:
-
Test Organism: A suitable fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is selected.[12][13]
-
Exposure: The test consists of two phases: an uptake phase and a depuration phase.[12][14][15]
-
Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in water (for bioconcentration) or in their diet (for biomagnification) for a period of up to 28 days.[12][14][16]
-
Depuration Phase: After the uptake phase, the fish are transferred to a clean environment (water or diet) without the test substance for a period to allow for elimination.[12][14][15]
-
-
Sampling: Fish and water (or food) samples are collected at regular intervals during both phases.[12]
-
Analysis: The concentration of the test substance in the fish tissue and the exposure medium is determined using a validated analytical method.[12]
-
Data Analysis: The bioconcentration factor (BCF) or biomagnification factor (BMF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water or diet at steady-state. Kinetic models can also be used to determine uptake and depuration rate constants.[12][16]
Analytical Method - Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a common and reliable technique for the quantification of DIDP in environmental matrices.
Sample Preparation:
-
Water Samples: Liquid-liquid extraction with a suitable solvent (e.g., hexane or dichloromethane) is a common method. Solid-phase extraction (SPE) can also be used for pre-concentration.[4]
-
Soil and Sediment Samples: Soxhlet extraction or pressurized liquid extraction (PLE) with an appropriate solvent mixture (e.g., hexane/acetone) is typically employed.[4] The extract may require cleanup using techniques like gel permeation chromatography (GPC) or solid-phase extraction to remove interfering substances.
Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.[17][18]
-
Injector: Splitless injection is often preferred for trace analysis.[19]
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a lower temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C), and hold for a period to ensure elution of all analytes.[18]
-
-
Mass Spectrometer (MS):
-
Ionization: Electron ionization (EI) is standard.[18]
-
Acquisition Mode: Selected Ion Monitoring (SIM) is often used for enhanced sensitivity and selectivity by monitoring characteristic ions of DIDP.[17] A common quantifier ion for many phthalates is m/z 149, with other ions used for confirmation.[18]
-
Visualizations
The following diagrams illustrate key concepts related to the environmental fate and transport of this compound.
References
- 1. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 2. epa.gov [epa.gov]
- 3. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. OECD 301B: CO2 Evolution Ready Biodegradability Test - Aropha [aropha.com]
- 7. biobasedeconomy.eu [biobasedeconomy.eu]
- 8. oecd.org [oecd.org]
- 9. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 10. gcms.cz [gcms.cz]
- 11. york.ac.uk [york.ac.uk]
- 12. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 13. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 14. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. oecd.org [oecd.org]
- 17. fses.oregonstate.edu [fses.oregonstate.edu]
- 18. fses.oregonstate.edu [fses.oregonstate.edu]
- 19. agilent.com [agilent.com]
The Bioaccumulation Potential of Diisodecyl Phthalate (DIDP) in Ecosystems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisodecyl phthalate (DIDP), a high molecular weight phthalate ester, is a widely used plasticizer in a variety of consumer and industrial products. Its extensive use raises concerns about its potential environmental fate and the risk of bioaccumulation in ecosystems. This technical guide provides an in-depth analysis of the bioaccumulation potential of DIDP, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing the biochemical pathways it influences. While DIDP is generally considered to have a low potential for bioaccumulation and biomagnification in most organisms due to its rapid metabolism, certain studies have indicated the potential for bioconcentration in some aquatic species, particularly invertebrates. This guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the current scientific knowledge on DIDP's bioaccumulation.
Quantitative Bioaccumulation Data
The bioaccumulation potential of a chemical is typically assessed using several key metrics: the Bioconcentration Factor (BCF), the Bioaccumulation Factor (BAF), and the Biomagnification Factor (BMF). The BCF measures the accumulation of a chemical in an organism from water alone, while the BAF considers all routes of exposure, including diet. The BMF describes the increasing concentration of a substance in organisms at successively higher levels in a food chain.
Current data suggests that this compound (DIDP) has a low potential for bioaccumulation and biomagnification in aquatic and terrestrial organisms.[1][2] However, some studies have reported notable bioconcentration in certain aquatic invertebrates.
Table 1: Bioconcentration and Bioaccumulation Data for this compound (DIDP)
| Metric | Species | Tissue | Value | Experimental Conditions | Reference |
| BCF | Mussels (Mytilus edulis) | Whole body | Up to 4000 L/kg | 28-day exposure | [3][4] |
| BCF | Freshwater organisms | Whole body | <14.4 to 4,000 L/kg | Not specified | [5] |
| BAF | Chironomids | Whole body | - | Lipid and organic carbon-normalized biota-sediment-accumulation factor (BSAF) of 0.5 kg organic carbon kg⁻¹ lipid was estimated. | [6] |
| BMF | Aquatic and Terrestrial Food Webs | - | Generally low potential | Based on environmental fate properties and metabolic transformation. | [1][2] |
Table 2: Environmental Fate and Metabolism of this compound (DIDP)
| Parameter | Medium | Value/Description | Reference |
| Biodegradation Half-life | Soil | 28 to 52 days | [1] |
| Biodegradation Half-life | Groundwater | 14 to 56 days | [1] |
| Photodegradation Half-life | Atmosphere | 0.2 days | [4] |
| Metabolism in Rats | - | Rapidly and extensively metabolized to mono-isodecyl-phthalate (MiDP), mono-hydroxy-isodecyl-phthalate (MHiDP), mono-carboxy-isononyl-phthalate (MCiNP), and mono-oxo-isodecyl-phthalate (MOiDP). | [7] |
Experimental Protocols
Standardized protocols are crucial for the accurate assessment of a chemical's bioaccumulation potential. The following sections detail the methodologies for key experiments cited in the literature for DIDP and other phthalates.
Bioaccumulation in Fish: Aqueous and Dietary Exposure (Based on OECD Guideline 305)
The OECD Guideline 305 is a comprehensive protocol for assessing the bioaccumulation of chemicals in fish. It includes methods for both aqueous and dietary exposure.
2.1.1. Aqueous Exposure Bioconcentration Test
-
Objective: To determine the Bioconcentration Factor (BCF) of a substance in fish exposed via the surrounding water.
-
Test Organisms: Commonly used species include Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss), and Bluegill Sunfish (Lepomis macrochirus).
-
Methodology:
-
Acclimation: Fish are acclimated to laboratory conditions.
-
Exposure (Uptake Phase): Fish are exposed to a constant, sublethal concentration of the test substance in a flow-through system for a period of up to 28 days. Water and fish tissue samples are collected at regular intervals.
-
Depuration (Elimination Phase): After the uptake phase, fish are transferred to clean, untreated water for a depuration period. Tissue samples are collected to measure the elimination of the substance.
-
Analysis: The concentration of the test substance and/or its metabolites in fish tissue and water is determined using appropriate analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Calculation: The BCF is calculated as the ratio of the concentration of the substance in the fish (at steady-state) to the concentration in the water. Kinetic BCFs can also be determined from the uptake and depuration rate constants.
-
Bioaccumulation in Sediment-Dwelling Benthic Invertebrates (Based on OECD Guideline 315)
This guideline is designed to assess the bioaccumulation of chemicals from sediment by benthic invertebrates.
-
Objective: To determine the Bioaccumulation Factor (BAF) of a sediment-associated substance in benthic oligochaetes.
-
Test Organisms: Commonly used species include Lumbriculus variegatus, Tubifex tubifex, and Branchiura sowerbyi.
-
Methodology:
-
Sediment Preparation: The test substance is spiked into a formulated or natural sediment.
-
Exposure (Uptake Phase): The test organisms are introduced to the spiked sediment for a 28-day period. Samples of organisms and sediment are collected at intervals.
-
Depuration (Elimination Phase): Organisms are transferred to clean sediment for a depuration period (typically up to 10 days).
-
Analysis: Concentrations of the test substance in the organisms and sediment are measured.
-
Calculation: The BAF is calculated as the ratio of the concentration in the organism to the concentration in the sediment (on a dry weight and organic carbon-normalized basis).
-
Analytical Methodology for DIDP and its Metabolites
Accurate quantification of DIDP and its metabolites is essential for toxicokinetic and bioaccumulation studies. Ultra-high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UHPLC-ESI-MS/MS) is a commonly employed and highly sensitive method.
-
Sample Preparation:
-
Tissues: Homogenization followed by liquid-liquid extraction or solid-phase extraction (SPE).
-
Urine/Plasma: Direct injection after dilution or SPE for cleanup and concentration.
-
-
Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of the parent compound and its metabolites.
Signaling Pathways and Experimental Workflows
Signaling Pathway
This compound has been shown to interact with the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway in fish.[1][5][8] PPARs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the regulation of their transcription. This pathway is critically involved in lipid metabolism and homeostasis.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the bioaccumulation of a substance like DIDP in an aquatic environment.
Logical Relationships in Environmental Fate
The environmental fate of DIDP is governed by several interconnected processes. Its physicochemical properties, such as high log Kow and low water solubility, influence its partitioning between different environmental compartments.
Conclusion
The available evidence indicates that this compound (DIDP) generally exhibits a low potential for bioaccumulation and biomagnification in most ecosystems. This is largely attributed to its susceptibility to biodegradation, photodegradation, and rapid metabolism in organisms. However, the reported high Bioconcentration Factor in mussels highlights the importance of species-specific considerations in risk assessment. The activation of the PPAR:RXR signaling pathway by DIDP suggests a potential for metabolic disruption in aquatic organisms, which warrants further investigation. This technical guide provides a foundational understanding of DIDP's bioaccumulation potential, emphasizing the need for standardized experimental protocols and continued research to fill existing data gaps, particularly concerning Bioaccumulation Factors (BAF) and Biomagnification Factors (BMF) across diverse food webs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. Effects of this compound on PPAR:RXR-Dependent Gene Expression Pathways in Sea Bream Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]
- 7. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 8. researchgate.net [researchgate.net]
Metabolic Pathways of Diisodecyl Phthalate in Mammals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of Diisodecyl Phthalate (DIDP) in mammals. DIDP, a high-molecular-weight phthalate ester, is a widely used plasticizer in various consumer products. Understanding its metabolic fate is crucial for assessing human exposure and potential toxicological risks. This document details the absorption, distribution, metabolism, and excretion (ADME) of DIDP, with a focus on quantitative data, experimental methodologies, and visual representations of the metabolic processes.
Absorption, Distribution, Metabolism, and Excretion (ADME) Overview
Following oral exposure, DIDP is rapidly hydrolyzed in the gastrointestinal tract to its monoester, monoisodecyl phthalate (MiDP), and isodecanol.[1] MiDP is the primary metabolite that is absorbed into the systemic circulation. Once absorbed, MiDP undergoes extensive phase I and phase II metabolism, primarily in the liver, before being excreted. The majority of DIDP metabolites are eliminated from the body through urine and feces.[1] Due to its rapid metabolism, the parent compound, DIDP, is generally not detected in blood or urine.[1][2]
Logical Relationship of DIDP ADME
Caption: Logical workflow of DIDP absorption, distribution, metabolism, and excretion (ADME).
Phase I and Phase II Metabolism of DIDP
The metabolism of DIDP proceeds in two main phases.
Phase I Metabolism: The initial and primary metabolic step is the hydrolysis of one of the ester linkages of DIDP, catalyzed by non-specific esterases and lipases in the intestine, to form monoisodecyl phthalate (MiDP).[3] MiDP then undergoes extensive oxidative metabolism, primarily through the action of cytochrome P450 enzymes. This results in the formation of several key oxidative metabolites:
-
Mono-hydroxyisodecyl phthalate (MHiDP): Formed by hydroxylation of the isodecyl chain.
-
Mono-oxoisodecyl phthalate (MOiDP): Formed by the oxidation of the hydroxyl group of MHiDP.
-
Mono-carboxyisononyl phthalate (MCiNP): Formed by further oxidation, resulting in a shorter alkyl chain with a terminal carboxylic acid group.[1]
These oxidative metabolites are considered more reliable biomarkers of DIDP exposure than MiDP, as MiDP is rapidly converted to these secondary metabolites and is often found at very low or undetectable levels in urine.[2][4]
Phase II Metabolism: The oxidative metabolites of DIDP can undergo conjugation reactions, primarily glucuronidation, which is a common detoxification pathway.[5] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of a glucuronic acid moiety to the hydroxyl or carboxyl groups of the metabolites. This conjugation increases the water solubility of the metabolites, facilitating their excretion in urine.[6][7]
DIDP Metabolic Pathway
Caption: Metabolic pathway of this compound (DIDP) in mammals.
Quantitative Data on DIDP Metabolism
The following tables summarize quantitative data on the excretion and distribution of DIDP and its major metabolites from a key toxicokinetic study in rats.
Table 1: Cumulative Excretion of DIDP and its Metabolites in Rats after a Single Oral Dose (100 mg/kg)
| Analyte | Urine (% of dose) | Feces (% of dose) | Total Excretion (% of dose) |
| DIDP | Not Detected | 2.5 ± 0.8 | 2.5 ± 0.8 |
| MiDP | 0.1 ± 0.0 | 0.3 ± 0.1 | 0.4 ± 0.1 |
| MHiDP | 3.2 ± 0.5 | 0.5 ± 0.1 | 3.7 ± 0.6 |
| MCiNP | 25.8 ± 3.1 | 2.1 ± 0.4 | 27.9 ± 3.5 |
| MOiDP | 5.6 ± 0.8 | 0.6 ± 0.1 | 6.2 ± 0.9 |
| Total | 34.7 ± 4.4 | 6.0 ± 1.5 | 40.7 ± 5.9 |
Data adapted from a study in male Sprague-Dawley rats.[1]
Table 2: Tissue Distribution of DIDP and its Metabolites in Rats 24 hours after a Single Oral Dose (100 mg/kg)
| Tissue | DIDP (ng/g) | MiDP (ng/g) | MHiDP (ng/g) | MCiNP (ng/g) | MOiDP (ng/g) |
| Liver | 125.4 ± 34.1 | 34.5 ± 8.9 | 15.6 ± 4.2 | 23.1 ± 6.3 | 11.2 ± 3.0 |
| Kidney | 89.7 ± 22.5 | 21.8 ± 5.7 | 9.8 ± 2.6 | 15.4 ± 4.1 | 7.5 ± 2.0 |
| Adipose Tissue | 189.2 ± 49.8 | 15.2 ± 4.0 | 7.1 ± 1.9 | 10.5 ± 2.8 | 5.1 ± 1.4 |
| Testis | 45.6 ± 11.9 | 10.1 ± 2.6 | 4.6 ± 1.2 | 6.8 ± 1.8 | 3.3 ± 0.9 |
| Brain | 21.3 ± 5.6 | 5.2 ± 1.4 | 2.4 ± 0.6 | 3.5 ± 0.9 | 1.7 ± 0.5 |
Data adapted from a study in male Sprague-Dawley rats.[1]
Table 3: Pharmacokinetic Parameters of DIDP Metabolites in Rat Plasma after a Single Oral Dose (100 mg/kg)
| Parameter | MiDP | MHiDP | MCiNP | MOiDP |
| Cmax (ng/mL) | 1,234.5 ± 287.6 | 345.7 ± 89.9 | 2,876.9 ± 654.3 | 567.8 ± 145.2 |
| Tmax (hr) | 4.0 ± 1.0 | 6.0 ± 1.5 | 8.0 ± 2.0 | 6.0 ± 1.5 |
| AUClast (ng*hr/mL) | 8,765.4 ± 1,987.2 | 2,987.6 ± 765.4 | 25,432.1 ± 5,678.9 | 4,567.8 ± 1,123.4 |
| t1/2 (hr) | 6.5 ± 1.8 | 8.2 ± 2.1 | 10.1 ± 2.5 | 7.8 ± 1.9 |
Data adapted from a study in male Sprague-Dawley rats.[1]
Experimental Protocols
This section outlines the general methodologies employed in the study of DIDP metabolism in mammals, based on published literature.
In Vivo Studies in Rodents
A common experimental design to investigate the toxicokinetics of DIDP involves the following steps:
-
Animal Model: Male Sprague-Dawley rats are frequently used.
-
Dosing: A single oral gavage of DIDP, often dissolved in a vehicle like corn oil, is administered. Intravenous administration can also be used for comparison and to determine absolute bioavailability. A typical oral dose for metabolic studies is 100 mg/kg body weight.[1]
-
Sample Collection:
-
Blood: Serial blood samples are collected from the jugular vein or tail vein at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) post-dosing. Plasma is separated by centrifugation.
-
Urine and Feces: Animals are housed in metabolic cages for the separate collection of urine and feces at specified intervals (e.g., 0-12, 12-24, 24-48, 48-72 hours).
-
Tissues: At the end of the study (e.g., 72 hours), animals are euthanized, and various tissues (liver, kidney, adipose tissue, testis, brain, etc.) are collected.
-
-
Sample Preparation:
-
Plasma: Proteins are precipitated using a solvent like acetonitrile. The supernatant is then concentrated and reconstituted for analysis.
-
Urine: An aliquot of urine is typically treated with β-glucuronidase to deconjugate the glucuronidated metabolites before extraction. Solid-phase extraction (SPE) is commonly used to clean up and concentrate the analytes.
-
Feces: Fecal samples are homogenized, and metabolites are extracted using an appropriate organic solvent.
-
Tissues: Tissues are homogenized, and metabolites are extracted using a suitable solvent system.
-
-
Analytical Method: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice for the simultaneous quantification of DIDP and its metabolites.[1] This technique offers high sensitivity and selectivity.
Experimental Workflow for In Vivo DIDP Metabolism Study
Caption: A typical experimental workflow for an in vivo study of DIDP metabolism in rodents.
In Vitro Metabolism Studies
In vitro systems, such as liver microsomes or S9 fractions, can be used to investigate the enzymatic processes involved in DIDP metabolism.
-
Enzyme Source: Liver microsomes from rats or humans are commonly used as they contain a high concentration of phase I (cytochrome P450s) and phase II (UGTs) enzymes.
-
Incubation: DIDP or its primary metabolite, MiDP, is incubated with the liver microsomes in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions, UDPGA for UGT-mediated reactions).
-
Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent like cold acetonitrile.
-
Analysis: The formation of metabolites is monitored over time using UHPLC-MS/MS. This approach allows for the identification of the specific enzymes involved by using selective chemical inhibitors or recombinant enzymes.
Conclusion
The metabolism of this compound in mammals is a rapid and complex process involving initial hydrolysis to monoisodecyl phthalate, followed by extensive oxidative metabolism to form hydroxylated, oxo, and carboxylated metabolites. These oxidative metabolites are the most abundant and reliable biomarkers for assessing DIDP exposure. Phase II glucuronidation plays a significant role in the detoxification and excretion of these metabolites. The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to further investigate the metabolic fate of DIDP and its potential implications for human health.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. This compound | C28H46O4 | CID 33599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dot | Graphviz [graphviz.org]
Toxicological profile of Diisodecyl phthalate
An In-depth Technical Guide to the Toxicological Profile of Diisodecyl Phthalate (DIDP)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (DIDP) is a high molecular weight phthalate ester used primarily as a plasticizer in polyvinyl chloride (PVC) and other polymers.[1][2] Its applications span building materials, automotive components, wires and cables, and various consumer products.[1][3] Due to its widespread use, a thorough understanding of its toxicological profile is essential for risk assessment. This document provides a comprehensive technical overview of the toxicokinetics, acute, subchronic, and chronic toxicity, genotoxicity, reproductive and developmental effects, and mechanisms of action of DIDP, based on extensive animal studies and regulatory evaluations.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The toxicokinetic profile of DIDP is characterized by incomplete absorption, rapid metabolism, and efficient elimination.
Absorption :
-
Oral : Absorption from the gastrointestinal tract is incomplete and inversely related to the dose. In rats administered single oral gavage doses of 0.1, 11.2, and 1000 mg/kg of radiolabelled DIDP, the absorbed amounts were 56%, 46%, and 17%, respectively.[1][2]
-
Dermal : Dermal absorption is very low. Studies in rats have shown that only about 2-4% of the applied dose is absorbed through the skin.[1][4]
-
Inhalation : Absorption from the lungs is more significant, with one study in rats indicating approximately 73% absorption of a radioactive dose within 72 hours.[1][4]
Distribution : Following absorption, DIDP and its metabolites are distributed to various tissues, with the highest concentrations found in the gastrointestinal tract, liver, and kidneys.[1] However, it does not accumulate significantly in tissues, with less than 1% of a radioactive dose remaining after 72 hours.[2][4]
Metabolism : DIDP is rapidly and extensively metabolized.[5][6] The primary metabolic pathway involves hydrolysis to its monoester, mono-isodecyl phthalate (MIDP), and isodecyl alcohol. MIDP can then undergo further oxidative metabolism to form more polar metabolites, such as mono-hydroxy-isodecyl-phthalate (MHiDP), mono-carboxy-isononyl-phthalate (MCiNP), and mono-oxo-isodecyl-phthalate (MOiDP), or be hydrolyzed to phthalic acid.[4][5]
Excretion : Elimination of DIDP and its metabolites is rapid, primarily occurring via urine and feces.[2][4] With increasing oral doses in rats, fecal excretion becomes the more dominant route.[1][7] The major metabolites found in urine are phthalic acid and oxidized monoesters, while the parent compound, oxidized monoesters, and MIDP are detected in feces.[4] MCiNP has been suggested as a potential urinary biomarker for DIDP exposure.[5]
Acute Toxicity
DIDP exhibits low acute toxicity across oral, dermal, and inhalation routes of exposure.[2][4]
| Route | Species | Endpoint | Value | Reference(s) |
| Oral | Rat | LD50 | >29,100 mg/kg bw | [1][4] |
| Dermal | Rat, Rabbit | LD50 | >2,910 mg/kg bw | [4] |
| Inhalation (4-hr) | Rat | LC50 | >12,540 mg/m³ | [4] |
Experimental Protocols Cited:
-
Oral LD50 (Rat) : Studies typically involve administering a single high dose of DIDP via gavage to rats and observing for mortality and clinical signs of toxicity over a 14-day period.[1]
-
Dermal LD50 (Rabbit/Rat) : A single dose of undiluted DIDP is applied to the clipped, intact skin of the animals under an occlusive dressing for 24 hours, followed by a 14-day observation period.[4]
-
Inhalation LC50 (Rat) : Rats are exposed to an aerosol of DIDP in a whole-body inhalation chamber for a 4-hour period, followed by a 14-day observation period.[4]
DIDP is considered a mild skin and eye irritant but is not a skin sensitizer.[4]
Subchronic and Chronic Toxicity
The liver is the primary target organ for repeated DIDP exposure in animal studies, with effects including increased liver weight and peroxisome proliferation.[2][7] Kidney weight increases have also been observed.[1][2]
| Duration | Species | Route | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects at LOAEL | Reference(s) |
| 21-day | Rat (Fischer 344) | Diet | - | 300 (males) | Increased absolute/relative liver weight. | [1] |
| 28-day | Rat (Fischer 344) | Diet | ~57 | ~116 | Increased relative liver weight and palmitoyl-CoA oxidation. | [1] |
| 90-day | Rat | Diet | 60 (females), 200 (males) | 120 (females) | Increased liver weights and lipid metabolism. | [2][4] |
| 13-week | Dog (Beagle) | Diet | 15 | 75 | Increased liver weight, hepatocyte swelling and vacuolation. | [4][7] |
Experimental Protocols Cited:
-
90-day Rat Study : Groups of rats (e.g., Fischer 344 or Sprague-Dawley) are fed diets containing various concentrations of DIDP for 90 days. Endpoints evaluated include clinical observations, body weight, food consumption, clinical chemistry, hematology, organ weights, and histopathology of major tissues and organs.[2][4]
-
13-week Dog Study : Beagle dogs (typically 3 males and 3 females per group) are administered DIDP in their diet for 13 weeks. The protocol is similar to the rat study, with a focus on liver function tests (e.g., AST, ALT, ALP) and histopathological examination of the liver.[7]
Carcinogenicity
There is limited evidence regarding the carcinogenicity of DIDP. No standard two-year carcinogenicity bioassays in rodents are available for DIDP.[4] However, some studies have explored its potential.
-
A 26-week study in rasH2 transgenic mice showed an increased incidence of hepatocellular adenomas in male mice fed a diet containing 1% DIDP.[8] The incidences were 7% (1/15) at 0.1% and 0.33% DIDP, and 33% (5/15) at 1% DIDP.[8]
-
The liver tumors observed in rodent studies with structurally related phthalates (like DINP) are often attributed to peroxisome proliferation, a mechanism considered to have low relevance for human carcinogenicity.[9][10]
-
Regulatory agencies have generally concluded that there is not enough evidence to classify DIDP as a human carcinogen.[11]
Genotoxicity
Based on a standard battery of tests, DIDP is not considered to be genotoxic.[4]
| Assay Type | Test System | Result | Reference(s) |
| Gene Mutation | Salmonella typhimurium (Ames test) | Negative | [4][9][12] |
| Gene Mutation | Mouse Lymphoma Assay | Negative | [4] |
| Chromosomal Aberration | In vivo Mouse Micronucleus Test | Negative | [4][9] |
| Cell Transformation | In vitro Assay | One of two studies was positive | [4] |
Experimental Protocols Cited:
-
Ames Test : Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are exposed to various concentrations of DIDP, with and without metabolic activation (S9 mix), to assess its ability to induce reverse mutations.[12]
-
In vivo Micronucleus Test : Mice are administered DIDP (e.g., via oral gavage or intraperitoneal injection). Bone marrow or peripheral blood is collected at specific time points (e.g., 24 and 48 hours) and analyzed for the presence of micronucleated erythrocytes, an indicator of chromosomal damage.[9]
Reproductive and Developmental Toxicity
Developmental toxicity, specifically reduced offspring survival, is considered the most sensitive endpoint for DIDP.[3][13] There is no strong evidence to suggest DIDP impairs fertility or has anti-androgenic effects consistent with "phthalate syndrome".[2][4][14][15]
| Study Type | Species | Route | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects | Reference(s) |
| 2-Generation Reproduction | Rat | Diet | Parental: 427-927 (0.8%) | - | Increased liver and kidney weights. | [4] |
| Fertility: 427-927 (0.8%) | - | No impairment of fertility. | [4] | |||
| F2 Pup Survival: ≈ 33 (0.06%) | >33 | Reduced pup survival. | [2][15] | |||
| Prenatal Developmental | Rat | Gavage | Maternal: 1000 | >1000 | - | [2] |
| Fetal: 500 | 1000 | Minor skeletal anomalies. | [2] |
Experimental Protocols Cited:
-
Two-Generation Reproductive Toxicity Study (OECD 416) : P-generation (parental) male and female rats are fed diets containing DIDP prior to mating, through gestation, and lactation. The F1 offspring are selected and similarly exposed through maturity, mating, and production of the F2 generation. Endpoints include fertility indices, gestation length, litter size, pup viability, body weights, and histopathology of reproductive organs in all generations.[2]
References
- 1. cpsc.gov [cpsc.gov]
- 2. Toxicological characteristics of this compound Plasticiser [protox.medved.kiev.ua]
- 3. Federal Register :: this compound (DIDP); Risk Evaluation Under the Toxic Substances Control Act (TSCA); Notice of Availability [federalregister.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. researchgate.net [researchgate.net]
- 6. Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. 26-Week carcinogenicity study of di-isodecyl phthalate by dietary administration to CB6F1-rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Di(isononyl) phthalate (DINP) and di(isodecyl) phthalate (DIDP) are not mutagenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. series.publisso.de [series.publisso.de]
- 11. epa.gov [epa.gov]
- 12. This compound (26761-40-0) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 13. epa.gov [epa.gov]
- 14. Evaluation of the endocrine disrupting potential of di-isodecyl phthalate | ToxStrategies [toxstrategies.com]
- 15. Evaluation of the endocrine disrupting potential of Di-isodecyl phthalate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Decomposition Products of Diisodecyl Phthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of Diisodecyl phthalate (DIDP). It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the decomposition products, the analytical methodologies used for their identification and quantification, and the underlying chemical pathways.
Introduction
This compound (DIDP) is a high-molecular-weight phthalate ester extensively used as a plasticizer to enhance the flexibility and durability of polymeric materials, particularly polyvinyl chloride (PVC). Due to its widespread use in consumer products and industrial applications, understanding its behavior under thermal stress is crucial for safety assessments, environmental impact analysis, and the development of stable formulations. When subjected to elevated temperatures, DIDP undergoes thermal decomposition, breaking down into a series of smaller, more volatile compounds. This guide details the products of this degradation process.
Thermal Decomposition Products of this compound
The thermal decomposition of this compound primarily proceeds through the cleavage of its ester bonds. While precise quantitative data can vary based on experimental conditions such as temperature, heating rate, and the presence of other substances, the primary decomposition products are consistent. The expected major products from the thermal decomposition of DIDP include:
-
Phthalic Anhydride: This is a common decomposition product for many phthalate esters.[1][2] Its formation is a result of the cleavage of both ester linkages and subsequent cyclization.
-
Isodecanol: The alcohol moiety of the ester is released during decomposition.
-
Isodecenes: Dehydration of isodecanol at elevated temperatures can lead to the formation of various isodecene isomers.
-
Monoisodecyl Phthalate: Incomplete decomposition can result in the formation of the monoester.
The presence of other materials, such as PVC, can influence the decomposition process. For instance, the hydrogen chloride (HCl) evolved from the thermal degradation of PVC can catalyze the decomposition of phthalates, potentially lowering the onset temperature of decomposition.[1][2]
Quantitative Data
While the qualitative identification of DIDP's thermal decomposition products is well-established, specific quantitative yields are highly dependent on the analytical parameters. The following table summarizes the expected products. Researchers can utilize the experimental protocol outlined in this guide to determine precise quantitative data for their specific conditions.
| Decomposition Product | Chemical Formula | Molar Mass ( g/mol ) | Typical Analytical Method |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | Py-GC/MS |
| Isodecanol | C₁₀H₂₂O | 158.28 | Py-GC/MS |
| Isodecenes | C₁₀H₂₀ | 140.27 | Py-GC/MS |
| Monoisodecyl Phthalate | C₁₈H₂₆O₄ | 306.39 | Py-GC/MS |
Experimental Protocols
The analysis of thermal decomposition products of DIDP is most effectively carried out using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS). This technique allows for the controlled thermal degradation of a sample followed by the separation and identification of the resulting volatile and semi-volatile compounds.[3][4][5]
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Protocol
This protocol provides a general framework for the analysis of DIDP thermal decomposition. Optimization of specific parameters may be required depending on the instrumentation and sample matrix.
1. Sample Preparation:
- Accurately weigh approximately 0.1-0.5 mg of the DIDP sample or the polymer containing DIDP into a pyrolysis sample cup.
- For quantitative analysis, prepare a series of calibration standards of the expected decomposition products.
2. Pyrolyzer Conditions:
- Pyrolysis Temperature: A typical temperature range for the pyrolysis of phthalates is 500-700°C. A starting point of 600°C is recommended.
- Heating Rate: A rapid heating rate, often referred to as "flash pyrolysis," is typically used.
- Atmosphere: Perform the pyrolysis under an inert atmosphere, such as helium, to prevent oxidation.
3. Gas Chromatograph (GC) Conditions:
- Injector Temperature: 280-300°C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) is suitable for separating the decomposition products. A typical column dimension would be 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
- Oven Temperature Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp to 280°C at a rate of 10-15°C/min.
- Hold at 280°C for 5-10 minutes.
4. Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 35 to 550.
- Ion Source Temperature: 230°C.
- Transfer Line Temperature: 280°C.
5. Data Analysis:
- Identify the decomposition products by comparing their mass spectra with a reference library (e.g., NIST).
- Confirm identifications using the retention times of authentic standards.
- For quantitative analysis, construct calibration curves for each identified compound using the prepared standards.
Visualization of Pathways and Workflows
To further elucidate the processes involved in the analysis and decomposition of this compound, the following diagrams are provided.
References
Solubility of Diisodecyl Phthalate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisodecyl phthalate (DIDP) is a high-molecular-weight phthalate ester extensively utilized as a plasticizer to enhance the flexibility and durability of polymeric materials, most notably polyvinyl chloride (PVC). Its interaction with and solubility in various organic solvents are critical parameters for its application in manufacturing processes, formulation development, and for assessing its environmental fate and toxicological profile. This technical guide provides a comprehensive overview of the solubility of DIDP in organic solvents, collating available data, and presenting detailed experimental protocols for solubility determination.
Data Presentation: Solubility of this compound
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. However, based on qualitative statements from various sources and data on analogous high-molecular-weight phthalates, a general solubility profile can be constructed. DIDP's structure, featuring a polar aromatic core and long, nonpolar alkyl chains, governs its solubility behavior. It is characterized by very low water solubility and good solubility in a majority of organic solvents.
| Solvent Class | Solvent | Solubility | Notes |
| Ketones | Acetone | Readily Soluble | Phthalates are generally soluble in ketones.[1] |
| Esters | Ethyl Acetate | Soluble | Commercial solutions of DIDP in ethyl acetate are available, indicating solubility. |
| Hydrocarbons | |||
| n-Hexane | Soluble | Phthalate esters are generally soluble in hydrocarbons.[2] Commercial solutions of DIDP in n-hexane are available. | |
| Toluene | Soluble | Phthalates are generally soluble in aromatic hydrocarbons. | |
| Cyclohexane | Soluble | Commercial solutions of DIDP in cyclohexane are available. | |
| Chlorinated Solvents | Dichloromethane | Soluble | PVC, for which DIDP is a plasticizer, is soluble in chlorinated solvents.[1] Commercial solutions of DIDP in dichloromethane are available. |
| Alcohols | |||
| Methanol | Soluble | Diisononyl phthalate (a similar phthalate) is soluble in methanol.[3] | |
| Ethanol | Soluble | Phthalate esters are highly soluble in ethanol.[4] | |
| Ethers | Ethyl Ether | Soluble | Diisononyl phthalate (a similar phthalate) is soluble in ethyl ether.[3] |
| Glycols | Glycerol, Glycols | Insoluble | [5] |
| Amines | Some Amines | Insoluble | [5] |
| Water | Water | Sparingly Soluble | Reported values are very low, in the range of <0.001 mg/L.[3][6] |
Note: The term "soluble" or "readily soluble" indicates a high degree of solubility, but the precise quantitative values are not consistently reported in publicly available literature. For specific applications, experimental determination of solubility is highly recommended.
Experimental Protocols for Determining Solubility
The following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents. These protocols are based on the principle of preparing a saturated solution at a constant temperature and subsequently quantifying the concentration of the dissolved solute.
Method 1: Gravimetric Determination of Solubility
This method is a straightforward approach to determine solubility by measuring the mass of the dissolved solute after solvent evaporation.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (accurate to at least 0.1 mg)
-
Vials with solvent-resistant caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Pipettes
-
Evaporation system (e.g., rotary evaporator or nitrogen blow-down apparatus)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. The excess solid is necessary to ensure that the solution reaches saturation.
-
Record the initial mass of the vial and DIDP.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
-
Separation of Undissolved Solute:
-
After equilibration, allow the vial to stand undisturbed at the constant temperature for at least 12 hours to allow the excess solid to settle.
-
To ensure complete separation of the solid phase, centrifuge the vial at a moderate speed.
-
-
Quantification:
-
Carefully transfer a known volume of the clear supernatant (the saturated solution) to a pre-weighed evaporation flask or vial.
-
Evaporate the solvent completely using a rotary evaporator or a gentle stream of nitrogen.
-
Once the solvent is fully removed, re-weigh the flask or vial containing the dried DIDP residue.
-
-
Calculation:
-
The mass of the dissolved DIDP is the final mass of the flask/vial minus its initial tare mass.
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved DIDP (g) / Volume of supernatant taken (mL)) * 100
-
Method 2: Chromatographic Determination of Solubility
This method offers higher precision and is suitable for a wider range of concentrations. Gas Chromatography with Mass Spectrometry (GC-MS) is a commonly used technique for the analysis of phthalates.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical or HPLC grade)
-
Vials with solvent-resistant caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (compatible with the solvent)
-
Volumetric flasks and pipettes
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
Procedure:
-
Preparation of a Saturated Solution and Equilibration:
-
Follow steps 1 and 2 as described in the Gravimetric Method.
-
-
Separation of Undissolved Solute:
-
After equilibration and settling, filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.
-
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound in the same organic solvent with accurately known concentrations. These standards should bracket the expected solubility of DIDP.
-
-
Calibration Curve:
-
Analyze the standard solutions using a validated GC-MS method to generate a calibration curve by plotting the instrument response (e.g., peak area) against the concentration of DIDP.
-
-
Sample Analysis:
-
Accurately dilute a known volume of the filtered saturated supernatant with the same organic solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using the same GC-MS method.
-
-
Calculation:
-
Determine the concentration of DIDP in the diluted sample from the calibration curve.
-
Calculate the solubility in the original saturated solution, accounting for the dilution factor. Solubility (g/L) = Concentration of diluted sample (g/L) * Dilution factor
-
Mandatory Visualization
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While precise, quantitative solubility data for this compound across a broad spectrum of organic solvents remains a gap in readily accessible scientific literature, qualitative evidence strongly supports its high solubility in common non-polar and moderately polar organic solvents such as ketones, esters, hydrocarbons, and chlorinated solvents. For applications requiring exact solubility values, the experimental protocols detailed in this guide provide robust methodologies for their determination. The choice between gravimetric and chromatographic methods will depend on the required accuracy, precision, and the available analytical instrumentation. Further research to quantify the solubility of DIDP in a wider range of industrially and pharmaceutically relevant solvents would be of significant value to the scientific community.
References
- 1. 8 Diisononyl Phthalate (DINP), Danish Environmental Protection Agency [www2.mst.dk]
- 2. benchchem.com [benchchem.com]
- 3. Diisononyl phthalate | C26H42O4 | CID 590836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. This compound | C28H46O4 | CID 33599 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Analytical Methods for the Detection of Diisodecyl Phthalate (DIDP) in Water: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Diisodecyl phthalate (DIDP) in aqueous samples. The following sections outline methodologies for sample preparation using Solid-Phase Extraction (SPE) and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound (DIDP) is a high-molecular-weight phthalate ester extensively used as a plasticizer in a wide variety of polymer products. Due to its widespread application, DIDP can leach into the environment and contaminate water sources. Monitoring DIDP levels in water is crucial for environmental assessment and ensuring public health. The analytical methods described herein provide robust and sensitive procedures for the accurate quantification of DIDP.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE has become a preferred method for the extraction and pre-concentration of phthalates from water samples, offering significant advantages over traditional liquid-liquid extraction by reducing solvent consumption and enhancing sample cleanup.[1]
Principle
Water samples are passed through a solid sorbent cartridge that retains the analyte of interest (DIDP). Interferences are washed away, and the purified analyte is then eluted with a small volume of an organic solvent.
Materials and Reagents
-
SPE Cartridges : Hydrophilic-Lipophilic Balanced (HLB) or C18 cartridges are commonly used. C18 cartridges have demonstrated excellent performance for a broad range of phthalates in aqueous samples.[2]
-
DIDP Standard : 1000 mg/L in methanol
-
Solvents : Methanol (HPLC grade), Acetonitrile (HPLC grade), Dichloromethane (pesticide residue grade), Ethyl Acetate (pesticide residue grade)
-
Reagents : Ultrapure water, Hydrochloric acid (HCl)
-
Glassware : All glassware should be meticulously cleaned and rinsed with methanol and hexane to prevent phthalate contamination.
Protocol for SPE
A general workflow for the solid-phase extraction of DIDP from water samples is detailed below.
References
Application Note: Analysis of Diisodecyl Phthalate (DIDP) by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the determination of Diisodecyl Phthalate (DIDP) in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). DIDP, a complex mixture of branched isomers, is a high-production-volume plasticizer used to impart flexibility to polymers like polyvinyl chloride (PVC). Due to potential health concerns, regulatory bodies have established limits for DIDP in consumer products such as toys, food packaging, and medical devices.[1][2] This document provides comprehensive protocols for sample preparation, GC-MS analysis, and data interpretation, along with quantitative performance data. The methodologies described are suitable for quality control, regulatory compliance testing, and research applications.
Introduction
This compound (DIDP) is a key plasticizer used in a wide array of plastic and polymer products. Its large molecular weight and isomeric complexity present analytical challenges. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of DIDP.[2] The gas chromatograph separates the various isomers of DIDP from other components in the sample, while the mass spectrometer provides definitive identification based on the mass-to-charge ratio of fragmented ions.[2]
Analysis of DIDP is complicated by the fact that it exists as a complex mixture of isomers, which often results in a broad, unresolved cluster of peaks in the chromatogram.[3] Furthermore, under typical electron ionization (EI) conditions, DIDP readily fragments, with the most abundant ion often being the phthalic anhydride fragment at m/z 149, which is common to many phthalates.[1][3] This can make specific quantification challenging. To overcome these issues, specific ions unique to DIDP are often monitored, or alternative ionization techniques are employed.
This application note provides a generalized yet detailed protocol that can be adapted for various sample types.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the sample matrix. The general goal is to efficiently extract DIDP while minimizing interferences.
a) Solvent Extraction for Solid Samples (e.g., Polymers, Toys)
This method is suitable for samples where DIDP can be extracted without dissolving the polymer matrix.
-
Sample Comminution: Reduce the sample to a small particle size (e.g., by grinding or cutting) to maximize the surface area for extraction.
-
Soxhlet Extraction:
-
Place a known weight of the ground sample (e.g., 1-5 g) into a Soxhlet thimble.
-
Extract with a suitable solvent (e.g., dichloromethane or hexane) for a defined period (e.g., 6-16 hours).[1]
-
-
Ultrasonic Extraction:
-
Solvent Evaporation and Reconstitution:
-
After extraction, evaporate the solvent to a small volume using a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis (e.g., cyclohexane or ethyl acetate).
-
b) Polymer Dissolution and Precipitation (for PVC-based samples)
This method is effective for samples where the polymer can be dissolved to release the plasticizer.[5]
-
Dissolution: Dissolve a known weight of the sample (e.g., 50 mg) in a suitable solvent like tetrahydrofuran (THF).[6]
-
Precipitation: Add a non-solvent for the polymer, such as hexane, to precipitate the PVC.[5][6]
-
Filtration/Centrifugation: Separate the precipitated polymer from the solvent containing the extracted DIDP by filtration (e.g., using a 0.45 µm PTFE filter) or centrifugation.[5][6]
-
Dilution: Dilute an aliquot of the filtrate with a suitable solvent (e.g., cyclohexane) to a final concentration within the calibration range of the GC-MS method.[5][6]
GC-MS Analysis
The following are typical GC-MS parameters for DIDP analysis. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MS or equivalent |
| Injection Mode | Splitless (1 µL injection volume) |
| Injector Temperature | 300 °C |
| Carrier Gas | Helium at a constant flow of 2 mL/min[3] |
| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[3] |
| Oven Temperature Program | Initial temperature of 50-60°C, hold for 1-2 minutes. Ramp at 20-25°C/min to 320°C, hold for 2.5-7.5 minutes.[3][4] |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150 °C |
| MS Source Temp | 230 °C |
| Acquisition Mode | Scan and/or Selected Ion Monitoring (SIM) |
| Scan Range | m/z 50-550 |
| SIM Ions for DIDP | Quantitation ion: m/z 307. Qualifier ions: m/z 149, 167.[1][7] |
Note: The choice of quantitation and qualifier ions is crucial for selectivity, especially when co-eluting compounds are present.
Data Presentation
Quantitative Performance
The following table summarizes typical quantitative performance data for the analysis of DIDP by GC-MS.
| Parameter | Value | Reference |
| Linearity (R²) | > 0.99 | [8] |
| Limit of Quantification (LOQ) | 54.1 to 76.3 ng/g | [8] |
| Calibration Range | 0.15 to 15 µg/g | [8] |
| Average Recovery | 91.8–122% | [8] |
| Relative Standard Deviation (RSD) | 1.8–17.8% | [8] |
Mass Spectral Data
Under Electron Ionization (EI), DIDP typically does not show a prominent molecular ion peak (m/z 446). The fragmentation pattern is characterized by a base peak at m/z 149, corresponding to the phthalic anhydride ion.[3] Other significant fragment ions can be used for confirmation.[3]
| Ion (m/z) | Identity | Significance |
| 149 | Phthalic anhydride ion [C₈H₅O₃]⁺ | Base peak, common to many phthalates[3] |
| 167 | [C₈H₅O₃+H₂O]⁺ | Qualifier Ion |
| 307 | [M-C₁₀H₁₉]⁺ | Quantitation Ion , more specific to DIDP[3] |
For increased specificity and sensitivity, especially in complex matrices, alternative ionization techniques such as Atmospheric Pressure Chemical Ionization (APCI) or Chemical Ionization (CI) can be employed.[3][9] These "softer" ionization methods can produce a prominent protonated molecular ion ([M+H]⁺ at m/z 447), which greatly enhances selectivity for DIDP.[1][3]
Mandatory Visualizations
Experimental Workflow
Caption: A flowchart illustrating the major steps in the GC-MS analysis of DIDP.
DIDP Fragmentation Pathway (Electron Ionization)
Caption: A diagram showing the primary fragmentation pathway of DIDP under EI-MS.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound in a variety of sample matrices. Proper sample preparation is paramount to achieving accurate and reproducible results. By utilizing selected ion monitoring (SIM) mode, the method offers the necessary selectivity and sensitivity to meet regulatory requirements and support research and development activities. For challenging matrices, the use of softer ionization techniques can further enhance method performance.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. shimadzu.com [shimadzu.com]
- 5. gcms.cz [gcms.cz]
- 6. cpsc.gov [cpsc.gov]
- 7. fses.oregonstate.edu [fses.oregonstate.edu]
- 8. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Note: Quantification of Di-isodecyl Phthalate (DIDP) using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Di-isodecyl Phthalate (DIDP), a commonly used plasticizer. Due to its widespread use and potential for migration from consumer products, accurate quantification of DIDP is crucial for quality control, safety assessment, and research purposes. This document provides comprehensive experimental protocols for sample preparation from various matrices and detailed HPLC-UV operating conditions. Quantitative data, including retention times, limits of detection (LOD), limits of quantification (LOQ), and linearity, are summarized for easy reference.
Introduction
Di-isodecyl phthalate (DIDP) is a high-molecular-weight phthalate ester primarily used as a plasticizer in polyvinyl chloride (PVC) and other polymers to impart flexibility and durability. It is found in a wide array of products, including toys, food packaging, and medical devices. Concerns over the potential for phthalates to leach from these products and their subsequent human exposure have necessitated the development of sensitive and accurate analytical methods for their quantification. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely adopted technique for the analysis of phthalates due to its specificity, sensitivity, and accessibility. This application note provides a detailed methodology for the quantification of DIDP in various sample types.
Data Presentation
The following tables summarize the quantitative data for the HPLC analysis of DIDP based on various reported methods.
Table 1: Chromatographic Conditions and Retention Time
| Parameter | Description | Reference |
| HPLC Column | Reversed-phase C18 (ODS-4) | [1] |
| Phenyl-Hexyl | [2] | |
| Mobile Phase | Acetonitrile/Water (gradient) | [1][3] |
| Acetonitrile/Methanol/Water (gradient) | [2] | |
| Detection Wavelength | 226 nm | [1] |
| 228 nm | [2] | |
| Retention Time | Dependent on specific method conditions | N/A |
Table 2: Method Performance Characteristics for DIDP Quantification
| Parameter | Reported Value | Matrix | Reference |
| Limit of Detection (LOD) | 0.10 mg L⁻¹ | PVC Toys | [1] |
| 4.5 ng (on-column) | Plastic Toys | [2] | |
| Limit of Quantification (LOQ) | Not explicitly stated, but linearity is established down to 1 mg L⁻¹ | PVC Toys | [1] |
| 30 ng (on-column) | Plastic Toys | [2] | |
| Linearity Range | 1 - 100 mg L⁻¹ | PVC Toys | [1] |
| Recovery | 82.85 - 107.40% | PVC Toys | [1] |
| 66 - 76% | Spiked Plastic | [2] |
Experimental Protocols
Protocol 1: Quantification of DIDP in Solid Polymer Matrices (e.g., PVC Toys)
This protocol is adapted for the extraction of DIDP from solid plastic materials.
1. Sample Preparation: Ultrasonic Extraction
-
Accurately weigh approximately 1.0 g of the finely cut polymer sample into a glass vial.
-
Add 10 mL of methanol to the vial.
-
Place the vial in an ultrasonic bath and sonicate for 60 minutes at room temperature.[1]
-
After sonication, allow the solution to cool and the polymer debris to settle.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. HPLC-UV Analysis
-
HPLC System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: Reversed-phase C18 (e.g., ODS-4), 5 µm particle size.[1]
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 70% B
-
5-15 min: Linear gradient to 100% B
-
15-25 min: Hold at 100% B
-
25.1-30 min: Return to 70% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: 226 nm[1]
3. Quantification
-
Prepare a series of calibration standards of DIDP in methanol (e.g., 1, 5, 10, 25, 50, 100 mg L⁻¹).[1]
-
Inject the standards and the sample extracts into the HPLC system.
-
Construct a calibration curve by plotting the peak area of DIDP against the concentration of the standards.
-
Determine the concentration of DIDP in the sample extracts from the calibration curve.
Protocol 2: Quantification of DIDP in Aqueous Samples (e.g., Water)
This protocol utilizes Solid-Phase Extraction (SPE) for the concentration and clean-up of DIDP from water samples.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
SPE Cartridge: C18 cartridges (e.g., 500 mg, 6 mL).
-
Conditioning: Condition the C18 cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Pass 100-500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.
-
Elution: Elute the retained DIDP from the cartridge with 5 mL of acetonitrile into a clean collection tube.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40 °C. Reconstitute the residue in 1 mL of the initial mobile phase.
2. HPLC-UV Analysis
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: Reversed-phase C18, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 60% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: 228 nm
3. Quantification
-
Prepare a series of calibration standards of DIDP in the initial mobile phase.
-
Follow the quantification procedure outlined in Protocol 1.
Visualizations
Caption: Workflow for DIDP quantification in solid samples.
Caption: Workflow for DIDP quantification in aqueous samples.
References
Application Notes and Protocols for Diisodecyl Phthalate (DIDP) Analysis
These application notes provide detailed protocols for the sample preparation of Diisodecyl Phthalate (DIDP) from various matrices, tailored for researchers, scientists, and drug development professionals. The methodologies described below include Solid-Phase Extraction (SPE), QuEChERS, and Liquid-Liquid Extraction (LLE), followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound (DIDP) is a high-molecular-weight phthalate ester commonly used as a plasticizer in a wide range of polymer products to enhance flexibility and durability.[1] Due to its widespread use and non-covalent bonding to the polymer matrix, DIDP can leach into the environment, food, and consumer products, leading to human exposure.[2][3] Concerns about its potential endocrine-disrupting properties have necessitated sensitive and reliable analytical methods for its quantification in diverse and complex matrices.[1][2]
Accurate analysis of DIDP requires robust sample preparation techniques to extract the analyte from the sample matrix and remove interfering substances. The choice of sample preparation method depends on the matrix type, the required sensitivity, and the analytical instrumentation available.[4] This document provides an overview and detailed protocols for the most common and effective sample preparation techniques for DIDP analysis.
Analytical Techniques
The primary analytical techniques for the determination of phthalates are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4] GC-MS is a widely adopted technique due to its high resolving power and the definitive identification provided by mass spectrometry.[4][5] LC-MS/MS has also become a preferred method due to its high sensitivity, selectivity, and applicability to complex matrices with minimal sample preparation.[2]
Sample Preparation Techniques
Effective sample preparation is critical for accurate and reproducible analysis of DIDP. The following sections detail the protocols for Solid-Phase Extraction (SPE), QuEChERS, and Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a highly effective technique for the extraction and pre-concentration of phthalates from aqueous samples.[1][6] It offers advantages over traditional liquid-liquid extraction by minimizing solvent consumption, reducing sample handling, and improving sample cleanup.[6][7]
Application
This protocol is suitable for the analysis of DIDP in drinking water and other aqueous matrices.[1][8]
Experimental Protocol: SPE for DIDP in Water Samples
Materials:
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) or C18.[1]
-
Solvents: Ethyl acetate, methanol, acetonitrile, dichloromethane (all LC-MS or GC grade).[1][6]
-
Reagents: Ultrapure water, hydrochloric acid.[1]
-
Glassware: Pre-cleaned glass bottles and vials to avoid phthalate contamination.[5]
-
SPE Vacuum Manifold.
-
Nitrogen evaporator.
Procedure:
-
Sample Pre-treatment: Collect water samples in pre-cleaned glass bottles. If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter. For preservation, acidify the water sample to a pH between 2 and 4 with hydrochloric acid.[1]
-
Cartridge Conditioning:
-
Place the SPE cartridge on a vacuum manifold.
-
Condition the cartridge sequentially with 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of ultrapure water.[1] Ensure the cartridge does not go dry between these steps.
-
-
Sample Loading: Load 500 mL of the prepared water sample onto the conditioned cartridge at a controlled flow rate of approximately 5-10 mL/min.[1]
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.[1] A subsequent wash with a weak solvent mixture (e.g., 2% methanol in water) can help remove co-adsorbed interfering compounds.[6]
-
Elution: Elute the retained phthalates from the cartridge using a small volume of a strong organic solvent. A common elution solvent is 5 mL of acetonitrile or ethyl acetate.[1][6] Some methods may use a mixture of ethyl acetate and dichloromethane.[6]
-
Post-Elution Processing: Concentrate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol or mobile phase) for chromatographic analysis.[1][6]
Visualization of SPE Workflow
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a rapid and efficient technique widely used for the extraction of a broad range of analytes from various food and environmental matrices.[9] It involves a simple two-step process of salting-out extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.[10][11]
Application
This protocol is applicable for the determination of DIDP in complex matrices such as breast milk, grain sorghum, and edible oils.[9][10][11]
Experimental Protocol: QuEChERS for DIDP in Complex Matrices
Materials:
-
QuEChERS salts: Magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate.[10]
-
Centrifuge tubes (50 mL and 15 mL).
-
Centrifuge.
-
Vortex mixer.
Procedure:
-
Sample Extraction:
-
Dispersive SPE (d-SPE) Cleanup:
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for GC-MS or LC-MS/MS analysis.
-
Visualization of QuEChERS Workflow
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a conventional method for separating compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent.[12] While it can be effective, it often requires larger volumes of organic solvents and may be more prone to contamination.[7]
Application
This protocol is suitable for the extraction of DIDP from liquid samples such as beverages and consumer products that can be dissolved in an appropriate solvent.[13][14]
Experimental Protocol: LLE for DIDP in Liquid Samples
Materials:
-
Solvents: n-hexane, tetrahydrofuran (THF), cyclohexane.[13][14]
-
Separatory funnel or centrifuge tubes.
-
Centrifuge (if using tubes).
-
Nitrogen evaporator.
-
Glassware: Pre-cleaned to be phthalate-free.[15]
Procedure for Consumer Products (e.g., plastics):
-
Dissolution: Weigh approximately 50 mg of the sample into a glass vial and dissolve it in 5 mL of THF. Sonication or gentle heating can be used to aid dissolution.[13]
-
Precipitation: Precipitate the polymer by adding 10 mL of hexane for every 5 mL of THF used. Shake and allow the polymer to settle for at least 5 minutes.[13]
-
Extraction: Filter the THF/hexane solution through a 0.45 µm PTFE filter to remove the precipitated polymer.[13]
-
Dilution & Analysis: Dilute a portion of the filtered extract with cyclohexane before injecting it into the GC-MS.[13]
Procedure for Liquid Samples (e.g., e-liquids):
-
Sample Preparation: Weigh 1.0 g of the liquid sample, add 2 mL of distilled water, and mix with a vortex mixer.[14]
-
Extraction: Add 10 mL of n-hexane and perform ultrasonic extraction.[14]
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.[14]
-
Analysis: Collect the supernatant (n-hexane layer) for GC-MS analysis.[14]
Visualization of LLE Workflow (for Consumer Products)
Data Presentation: Performance of Sample Preparation Techniques
The following tables summarize the performance data for the analysis of various phthalates, including high-molecular-weight ones like DIDP, using the described sample preparation techniques. This data is compiled from multiple studies and provides a comparative overview.
Table 1: Performance Data for QuEChERS Method
| Matrix | Analytes | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Breast Milk | 20 PAEs | 83.3 - 123.3 | 0.2 - 7.6 | 0.004 - 1.3 | - | [10] |
| Grain Sorghum | 14 PAEs | 82.0 - 120.2 | 0.3 - 7.8 | 0.4 - 10.0 | 0.5 - 20.0 | [11][16] |
| Edible Oils | 15 PAEs | 84.06 - 113.72 | 0.96 - 4.24 | 0.03 - 0.25 (µg/L) | 0.10 - 1.0 (µg/L) | [9] |
PAEs: Phthalate Esters; RSD: Relative Standard Deviation; LOD: Limit of Detection; LOQ: Limit of Quantification.
Table 2: Performance Data for Solid-Phase Extraction (SPE)
| Matrix | Analytes | Recovery (%) | RSD (%) | LOD | LOQ | Reference |
| Drinking Water | 6 Phthalates | 88.20 - 112.88 | 6.87 - 17.34 | Not Specified | Not Specified | [6][8] |
| Environmental Samples | 11 Phthalates | 70 - 98 | < 5 | As low as 0.2 ng/L | - | [7] |
| Drinking Water | 19 Phthalates | 77 - 110 | - | - | - | [17] |
RSD: Relative Standard Deviation; LOD: Limit of Detection; LOQ: Limit of Quantification.
Table 3: Performance Data for Liquid-Liquid Extraction (LLE) & Related Methods
| Matrix | Method | Recovery (%) | RSD (%) | LOD | LOQ | Reference |
| Water & Pharmaceuticals | DLLME | 91 - 97 | < 9.7 | 1.0 - 1.6 mg/L | - | [18] |
| Hot Beverages | UVA-DLLME | 66.7 - 101.2 | < 6.3 | - | - | [19] |
| Consumer Products | Automated LLE | - | 1.9 - 5.5 | - | - | [13] |
DLLME: Dispersive Liquid-Liquid Microextraction; UVA-DLLME: Ultrasound–Vortex-Assisted DLLME; RSD: Relative Standard Deviation; LOD: Limit of Detection.
Conclusion
The selection of an appropriate sample preparation technique is paramount for the accurate and reliable quantification of this compound.
-
SPE is highly effective for cleaner aqueous samples, providing excellent recovery and reproducibility.[6][7]
-
QuEChERS offers a rapid and robust solution for complex food and biological matrices, effectively removing interferences like lipids and fatty acids.[10][11]
-
LLE remains a viable, albeit more solvent-intensive, option for certain liquid samples and dissolved solid materials.[12][13]
For all methods, careful attention must be paid to minimizing background contamination from laboratory equipment and solvents, as phthalates are ubiquitous in the environment.[15] The use of pre-cleaned glassware and high-purity solvents is essential.[5] The detailed protocols and performance data provided in these application notes serve as a comprehensive guide for researchers to develop and validate their methods for DIDP analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sciex.com [sciex.com]
- 4. benchchem.com [benchchem.com]
- 5. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 6. benchchem.com [benchchem.com]
- 7. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]
- 8. documents.thermofisher.cn [documents.thermofisher.cn]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Validation of a QuEChERS-Based Gas Chromatography-Mass Spectrometry (GC-MS) Method for Analysis of Phthalate Esters in Grain Sorghum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 13. gcms.cz [gcms.cz]
- 14. shimadzu.com [shimadzu.com]
- 15. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 16. ift.onlinelibrary.wiley.com [ift.onlinelibrary.wiley.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Diisodecyl Phthalate (DIDP) as a Plasticizer in PVC Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisodecyl phthalate (DIDP) is a high-molecular-weight phthalate plasticizer extensively utilized to enhance the flexibility, durability, and longevity of polyvinyl chloride (PVC) products. Its low volatility, high thermal stability, and excellent permanence make it a preferred choice for a wide range of applications, including wire and cable insulation, automotive interiors, flooring, and synthetic leather.[1][2][3] This document provides detailed application notes, quantitative performance data, and experimental protocols for evaluating DIDP in PVC formulations.
Application Notes
DIDP is a versatile plasticizer valued for its ability to impart key performance characteristics to PVC. As a high-molecular-weight phthalate, it exhibits lower migration rates and volatility compared to lower-weight phthalates, contributing to the long-term stability and safety of the final product.[2][4]
Key performance benefits of using DIDP in PVC formulations include:
-
Enhanced Flexibility and Durability: DIDP effectively reduces the intermolecular forces between PVC polymer chains, transforming the rigid polymer into a flexible and resilient material.[2]
-
Improved Thermal Stability: It enhances the resistance of PVC to degradation from heat exposure, which is critical for applications such as wire and cable insulation.[2][5]
-
Low-Temperature Flexibility: PVC formulations with DIDP maintain their flexibility in cold environments, preventing brittleness.[2][6]
-
Excellent Permanence: DIDP's low volatility and migration resistance ensure that the plasticizer remains within the PVC matrix over time, maintaining the material's properties.[2][3]
-
Good Electrical Insulation Properties: The addition of DIDP can increase the electrical resistivity of PVC, making it suitable for insulating applications.[6]
Data Presentation
The performance of DIDP in PVC formulations can be quantified through various mechanical, thermal, and permanence tests. The following tables summarize key data.
Comparative Performance of DIDP
This table compares the properties of PVC plasticized with DIDP against other common plasticizers, Diisononyl Phthalate (DINP) and Dioctyl Terephthalate (DOTP). The formulation consists of 100 parts per hundred resin (PPHR) of calendering grade PVC, 67 PPHR of the respective plasticizer, and 7.0 PPHR of a stabilizer system.[1]
| Property | Test Method | DIDP | DINP | DOTP |
| Mechanical Properties | ||||
| Shore A Hardness (10s) | ASTM D2240 | 83 | 83 | 84 |
| Tensile Strength (MPa) | ASTM D412 | 15.9 | 14.8 | 15.2 |
| Elongation at Break (%) | ASTM D412 | 340 | 350 | 330 |
| Low-Temperature Flexibility | ||||
| Torsional Flex Temp. (°C, Tf) | ASTM D1043 | -33 | -35 | -31 |
| Permanence | ||||
| Volatility (% Weight Loss) | ASTM D1203 | 1.3 | 1.6 | 0.8 |
Effect of DIDP Concentration on PVC Properties
This table illustrates the impact of varying concentrations of DIDP on the mechanical and thermal properties of a PVC formulation. The formulation includes a constant 2 wt% of a Ca/Zn thermal stabilizer.
| DIDP Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness | Thermal Stability (Dehydrochlorination Time, minutes) | Water Uptake (wt%) |
| 40 | 15.2 | 280 | 85 | 130 | 0.030 |
| 45 | 16.5 | 310 | 82 | 155 | 0.035 |
| 50 | 14.8 | 330 | 80 | 140 | 0.045 |
| 55 | 13.5 | 350 | 78 | 125 | 0.155 |
| 60 | 12.1 | 370 | 75 | 110 | 0.180 |
Note: Data extrapolated from graphical representations and textual descriptions in the cited source.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of DIDP in PVC formulations. The following are step-by-step protocols for key experiments.
PVC Sample Preparation
A standardized sample preparation procedure is essential for obtaining reproducible results.
Workflow for PVC Sample Preparation
Caption: Workflow for the preparation of plasticized PVC test specimens.
Protocol:
-
Drying: Dry the PVC resin in an oven at a specified temperature (e.g., 80°C) for a sufficient duration (e.g., 24 hours) to remove any moisture.
-
Dry Blending: In a high-speed mixer, combine the dried PVC resin with the desired amount of DIDP and other additives such as thermal stabilizers. Operate the mixer at a high speed (e.g., 3000 rpm) and elevated temperature (e.g., 175°C) to ensure a homogenous powder blend.
-
Melt Mixing: Transfer the powder blend to a two-roll mill. Masticate the blend at a set temperature (e.g., 175°C) for a specific duration (e.g., 15 minutes) to achieve a uniform molten mass.
-
Molding/Extrusion: Press the molten PVC into sheets of a desired thickness using a compression molder or extrude it into the required specimen shape.
-
Conditioning: Condition the prepared test specimens according to ASTM D618 ("Standard Practice for Conditioning Plastics for Testing") before conducting any physical tests. This typically involves maintaining the specimens at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for a specified time.
Mechanical Properties Testing
a) Tensile Properties (ASTM D638)
This test determines the tensile strength, elongation at break, and modulus of elasticity of the plasticized PVC.[7][8][9][10]
Workflow for Tensile Testing (ASTM D638)
References
- 1. benchchem.com [benchchem.com]
- 2. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 3. real.mtak.hu [real.mtak.hu]
- 4. bastone-plastics.com [bastone-plastics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ASTM D638 - Tensile Testing of Plastics - STEP Lab [step-lab.com]
- 8. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 9. Step by Step Guide to ASTM D638 Testing | Frank Bacon % [frankbacon.com]
- 10. zwickroell.com [zwickroell.com]
Application Notes and Protocols: Diisodecyl Phthalate in Medical Devices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Diisodecyl phthalate (DIDP) as a plasticizer in medical devices, with a focus on its performance, biocompatibility, and relevant experimental protocols.
Introduction to this compound (DIDP) in Medical Devices
This compound (DIDP) is a high molecular weight phthalate used as a plasticizer to impart flexibility to polyvinyl chloride (PVC) medical devices. It is often considered an alternative to Di(2-ethylhexyl) phthalate (DEHP), a commonly used plasticizer that has raised health concerns due to its potential for leaching and toxicity. DIDP's larger molecular size and different chemical structure are suggested to result in lower migration rates from the PVC matrix.[1]
Common applications of plasticized PVC in medical devices include:
-
Intravenous (IV) bags and tubing
-
Blood bags and transfusion sets
-
Catheters
-
Enteral feeding tubes
-
Peritoneal dialysis bags and tubing
The primary function of DIDP is to make these devices flexible, durable, and transparent, which are critical properties for their clinical use.[2]
Performance and Properties of DIDP-Plasticized PVC
The selection of a plasticizer is critical to the final performance characteristics of a medical device. This section provides a comparative summary of key performance indicators for PVC plasticized with DIDP and other common plasticizers.
Mechanical Properties
The mechanical properties of plasticized PVC, such as tensile strength and elongation at break, are crucial for the integrity and functionality of medical devices like tubing and bags.
| Plasticizer | Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) | Reference |
| DIDP | PVC | 15 - 25 | 300 - 450 | 70 - 90 | [3][4][5] |
| DEHP | PVC | 19.2 | 318.1 | ~75 | [4] |
| TOTM | PVC | > DEHP | < DEHP | > DEHP | [6] |
| DINCH | PVC | Similar to DEHP | Similar to DEHP | Similar to DEHP | [7] |
Migration/Leaching Characteristics
A key consideration for any plasticizer in medical applications is its potential to migrate from the device into the patient's body. The following table summarizes comparative migration data.
| Plasticizer | Medical Device Application | Migration Level Comparison | Reference |
| DIDP | Infusion tubing | Lower than DEHP and DINCH | [8] |
| DEHP | Infusion tubing, Blood bags | Higher than TOTM, DINCH, and DEHT | [6][8][9][10] |
| TOTM | Infusion tubing | Significantly lower than DEHP | [6][8][9] |
| DINCH | Infusion tubing, Enteral feeding | 3 to 10 times lower than DEHP | [7][11] |
| DnDP | Platelet storage bags | Approximately 80 times lower than DEHP | [12] |
Biocompatibility Evaluation of DIDP
Biocompatibility testing is mandatory for all medical devices that come into contact with the human body to ensure they do not elicit any adverse reactions.[13] The ISO 10993 series of standards provides a framework for these evaluations.
Cytotoxicity
Cytotoxicity assays are in vitro tests that assess the potential of a material's leachable substances to cause cell death or inhibit cell growth.[14]
| Assay Type | Cell Line | DIDP Concentration/Extract | Result | Reference |
| Cell Proliferation | Human corneal endothelial cells (B4G12) | Not specified | No significant decrease in cell proliferation | [15][16] |
| Mouse Lymphoma Assay (L5178Y cells) | Mouse Lymphoma | Up to 10,000 nL/mL | Not mutagenic |
Hemocompatibility
Hemocompatibility testing evaluates the interaction of a medical device with blood and its components. Key aspects include hemolysis (red blood cell rupture) and platelet activation/adhesion.[17][18]
| Test | Material | Result | Reference |
| Hemolysis | DIDP-plasticized PVC | Not specified, but generally low for medical-grade PVC | [19][20][21] |
| Platelet Adhesion/Activation | DIDP-plasticized PVC | Not specified, but a critical parameter for blood-contacting devices | [22][23][24] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of DIDP in medical devices.
Migration Testing Protocol (Simulated Infusion)
This protocol is adapted from studies evaluating plasticizer migration from infusion tubing.[8]
Objective: To quantify the amount of DIDP that leaches from PVC medical tubing into a simulated infusion solution.
Materials:
-
DIDP-plasticized PVC tubing
-
Simulant solution: 50/50 (v/v) ethanol/water
-
Peristaltic pump
-
Gas chromatograph-mass spectrometer (GC-MS)
-
DIDP standard for calibration
Procedure:
-
Tubing Preparation: Cut a defined length of the PVC tubing to be tested.
-
Extraction:
-
Fill the tubing with the simulant solution.
-
Connect the tubing to a peristaltic pump to create a closed loop.
-
Circulate the simulant through the tubing at a clinically relevant flow rate (e.g., 100 mL/h) for a specified duration (e.g., 24 hours) at a controlled temperature (e.g., 25°C).
-
-
Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24 hours), collect an aliquot of the simulant solution.
-
Sample Analysis:
-
Prepare a calibration curve using known concentrations of DIDP standard.
-
Analyze the collected samples using GC-MS to determine the concentration of DIDP.
-
-
Data Calculation: Calculate the cumulative amount of DIDP leached per unit surface area of the tubing (e.g., in µg/cm²).
Experimental Workflow for Migration Testing
Caption: Workflow for determining DIDP migration from PVC tubing.
In Vitro Cytotoxicity: MTT Assay Protocol
This protocol is based on the ISO 10993-5 standard and common MTT assay procedures.[25][26][27][28][29]
Objective: To assess the cytotoxicity of leachables from DIDP-plasticized medical devices using a cell viability assay.
Materials:
-
Extracts from the DIDP-plasticized medical device (prepared according to ISO 10993-12)
-
Mammalian cell line (e.g., L929 mouse fibroblasts)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with cells at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the culture medium and replace it with the device extracts. Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls.
-
Incubation: Incubate the plates for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the negative control. A reduction in cell viability below 70% is typically considered a cytotoxic effect.
MTT Assay Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Hemolysis Assay Protocol (Direct Contact Method)
This protocol is based on the principles outlined in ISO 10993-4.[13][18][19][20][21][30]
Objective: To determine the hemolytic potential of DIDP-plasticized PVC material upon direct contact with blood.
Materials:
-
DIDP-plasticized PVC material
-
Fresh human or rabbit blood with anticoagulant (e.g., citrate)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., water) and negative control (e.g., polyethylene)
-
Spectrophotometer
Procedure:
-
Blood Preparation: Dilute the anticoagulated blood with PBS.
-
Incubation:
-
Place a defined size of the test material in a tube with the diluted blood.
-
Prepare positive and negative control tubes similarly.
-
Incubate all tubes at 37°C for a specified time (e.g., 3 hours) with gentle agitation.
-
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of free hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Data Calculation: Calculate the percentage of hemolysis relative to the positive control (representing 100% hemolysis). A hemolysis rate below 2% is generally considered non-hemolytic.
Hemolysis Assay Workflow
Caption: Workflow for the direct contact hemolysis assay.
Platelet Adhesion and Activation Protocol
This protocol provides a general framework for assessing platelet interaction with the material surface.
Objective: To evaluate the potential of DIDP-plasticized PVC to cause platelet adhesion and activation.
Materials:
-
DIDP-plasticized PVC material
-
Platelet-rich plasma (PRP) or whole blood
-
Fluorescently labeled antibodies against platelet activation markers (e.g., CD62P)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Incubation: Incubate the PVC material with PRP or whole blood for a defined period under static or flow conditions.
-
Washing: Gently wash the material surface to remove non-adherent platelets.
-
Staining:
-
For platelet adhesion: Stain the adhered platelets with a fluorescent dye.
-
For platelet activation: Incubate the blood that was in contact with the material with fluorescently labeled antibodies specific for platelet activation markers.
-
-
Analysis:
Platelet Interaction Workflow
Caption: Workflows for assessing platelet adhesion and activation.
Signaling Pathways and Molecular Interactions
While research is ongoing, some studies suggest that phthalates, including DIDP, may interact with various cellular signaling pathways.
Peroxisome Proliferator-Activated Receptors (PPARs): Some phthalates have been shown to act as ligands for PPARs, a group of nuclear receptors involved in lipid metabolism and inflammation.[2][31][32][33] Activation of PPARγ in macrophages by certain phthalate metabolites has been linked to anti-inflammatory responses.[2][31][32][34]
Potential Interaction of DIDP with PPARγ Signaling
Caption: Hypothesized interaction of DIDP metabolites with the PPARγ signaling pathway.
Endothelial Cell Effects: Studies on other phthalates have indicated potential effects on endothelial cells, including modulation of cell migration and adhesion, which could be relevant for the biocompatibility of blood-contacting devices. The signaling pathways involved may include nitric oxide (NO) signaling.
Conclusion
This compound presents a viable alternative to DEHP for the plasticization of PVC medical devices, primarily due to its lower migration potential. The data and protocols provided in these application notes offer a framework for researchers and developers to evaluate the performance, safety, and biocompatibility of DIDP-containing medical materials. Further research is warranted to expand the quantitative dataset and to fully elucidate the specific molecular interactions of DIDP and its metabolites within biological systems.
References
- 1. Role of Hepatocyte- and Macrophage-Specific PPARγ in Hepatotoxicity Induced by Diethylhexyl Phthalate in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanical Properties of PVC/TPU Blends Enhanced with a Sustainable Bio-Plasticizer [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mddionline.com [mddionline.com]
- 6. A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of flow rate on the migration of different plasticizers from PVC infusion medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. A new polyvinylchloride blood bag plasticized with less-leachable phthalate ester analogue, di-n-decyl phthalate, for storage of platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nelsonlabs.com [nelsonlabs.com]
- 13. namsa.com [namsa.com]
- 14. Effects of phthalates on the human corneal endothelial cell line B4G12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. mddionline.com [mddionline.com]
- 17. nhiso.com [nhiso.com]
- 18. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
- 19. researchgate.net [researchgate.net]
- 20. Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. atcc.org [atcc.org]
- 26. MTT Assay [protocols.io]
- 27. texaschildrens.org [texaschildrens.org]
- 28. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 29. Hemolysis (direct & indirect) - European Biomedical Institute [ebi.bio]
- 30. Targeting the Macrophage: Immune Cells May Be the Key to Phthalate-Induced Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | A glimpse of the connection between PPARγ and macrophage [frontiersin.org]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. Vascular endothelial effects of dibutyl phthalate: In vitro and in vivo evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of Diisodecyl Phthalate (DIDP) in Soil and Sediment
Introduction
Diisodecyl phthalate (DIDP) is a high-molecular-weight phthalate ester extensively used as a plasticizer in a wide variety of polymer products to enhance their flexibility and durability.[1] Due to its widespread use and the fact that it is not chemically bound to the polymer matrix, DIDP can leach into the environment, leading to the contamination of soil and sediment.[1][2] Monitoring the concentration of DIDP in these environmental compartments is crucial for assessing environmental exposure and potential ecological risks.[1] This application note provides a detailed protocol for the quantification of DIDP in soil and sediment samples using gas chromatography-mass spectrometry (GC-MS), a robust and widely used analytical technique for phthalate analysis.[3][4] An alternative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is also discussed.
Experimental Workflow
The overall experimental workflow for the quantification of DIDP in soil and sediment is depicted in the following diagram.
Caption: Experimental workflow for DIDP quantification in soil and sediment.
Materials and Methods
Reagents and Materials
-
Solvents: Acetone, Hexane, Dichloromethane (DCM), Acetonitrile (ACN) - all pesticide residue grade or equivalent.
-
Standards: Certified reference standard of this compound (DIDP). Internal standard (e.g., Benzyl Benzoate).
-
Solid Phase Extraction (SPE) Cartridges: Florisil or C18 cartridges.
-
Glassware: All glassware should be thoroughly cleaned and rinsed with solvent to avoid phthalate contamination.[5] It is recommended to bake glassware at a high temperature to remove any organic residues.[6]
-
Sample Containers: Glass jars with polytetrafluoroethylene (PTFE)-lined caps.[5]
Sample Collection and Preparation
-
Sample Collection: Collect soil or sediment samples using stainless steel tools and store them in pre-cleaned glass containers.[5] Avoid using any plastic materials during sampling and storage to prevent contamination.[5]
-
Sample Pretreatment: Air-dry the soil or sediment samples in a clean environment. Once dried, gently disaggregate the samples and pass them through a 2 mm sieve to remove large debris. Homogenize the sieved sample thoroughly.
Extraction Protocol: Ultrasonic-Assisted Extraction (UAE)
Ultrasonic-assisted extraction is a rapid and efficient method for extracting phthalates from solid matrices.[1]
-
Weigh 5 g of the homogenized soil/sediment sample into a glass centrifuge tube.
-
Add 10 mL of a 1:1 (v/v) mixture of acetone and hexane to the tube.
-
Spike the sample with an appropriate amount of internal standard.
-
Vortex the mixture for 1 minute.
-
Place the tube in an ultrasonic bath and sonicate for 15 minutes.[7]
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean glass tube.
-
Repeat the extraction process (steps 2-7) two more times with fresh solvent.
-
Combine the extracts and concentrate them to approximately 1 mL using a gentle stream of nitrogen.
Cleanup Protocol: Solid Phase Extraction (SPE)
A cleanup step is often necessary to remove interfering co-extracted matrix compounds.[5]
-
Condition an SPE cartridge (e.g., Florisil, 1 g) by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.
-
Load the concentrated extract onto the SPE cartridge.
-
Elute the interfering compounds with a non-polar solvent like hexane.
-
Elute the target analyte (DIDP) with a more polar solvent or solvent mixture (e.g., 1:1 hexane:dichloromethane). The specific solvent and volume should be optimized based on the chosen SPE sorbent.
-
Collect the eluate containing DIDP and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis
The analysis of DIDP is typically performed using a gas chromatograph coupled with a mass spectrometer.[3]
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MS or equivalent.[3]
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 min.
-
Ramp 1: 20 °C/min to 220 °C.
-
Ramp 2: 5 °C/min to 300 °C, hold for 10 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Characteristic Ions for DIDP (m/z): 149 (quantification ion), 167, 293.
Alternative Method: LC-MS/MS
For enhanced selectivity and sensitivity, especially in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed.[8]
LC-MS/MS Protocol
-
Sample Preparation: Follow the same extraction and cleanup procedures as for GC-MS analysis. The final extract should be solvent-exchanged into a mobile phase-compatible solvent (e.g., acetonitrile).
-
LC System: Waters ACQUITY UPLC H-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.
-
MS/MS System: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for DIDP for quantification and confirmation.
Data Presentation
The following tables summarize typical quantitative data for phthalate analysis in soil and sediment, which can be used as a reference for method validation.
Table 1: Method Detection and Quantification Limits
| Analyte | Method | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Phthalates (general) | GC-MS | 1.2 - 2.0 | 3.0 - 4.6 | [9] |
| DEHP | LC-MS | 20 | 50 | [10] |
| Phthalates (general) | LC-MS/MS | 0.59 - 10.08 (ng/g) | - | [8] |
| DIDP | GC-MS | 0.005 - 0.05 (mg/kg) | 0.02 - 0.2 (mg/kg) | [7] |
Table 2: Recovery Rates in Spiked Samples
| Analyte | Extraction Method | Recovery (%) | RSD (%) | Reference |
| Phthalate Esters | Microwave-Assisted | 84 - 115 | < 8 | [11] |
| Phthalates | Ultrasonic Extraction | > 90 | - | [7] |
| Phthalates | Accelerated Solvent Extraction | 71.3 - 116 | ≤ 7.0 | [9] |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound (DIDP) in soil and sediment samples. The described methods, utilizing either GC-MS or LC-MS/MS, offer high sensitivity and selectivity for the reliable determination of DIDP in complex environmental matrices. Adherence to strict quality control measures, including the use of proper glassware and the analysis of procedural blanks, is critical to avoid background contamination and ensure accurate results.[6] The provided quantitative data serves as a benchmark for method performance and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. fses.oregonstate.edu [fses.oregonstate.edu]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. This compound | C28H46O4 | CID 33599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of di-(2-ethylhexyl)phthalate in environmental samples by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of phthalate esters in soil samples by microwave assisted extraction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Leaching of Diisodecyl Phthalate (DIDP) from Plastic Products
Abstract
These application notes provide a comprehensive overview for researchers, scientists, and drug development professionals on the leaching of Diisodecyl phthalate (DIDP) from plastic products. This document includes a summary of the toxicological profile of DIDP, quantitative data on its migration from various materials, and detailed protocols for sample preparation, migration simulation, and analytical quantification. Visual workflows and diagrams are provided to illustrate key processes and pathways.
Introduction to this compound (DIDP)
This compound (DIDP) is a high molecular weight phthalate used primarily as a plasticizer to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers.[1] It is a complex mixture of branched C9-C11 isomers, appearing as a viscous, oily liquid.[1][2] DIDP is found in a wide range of consumer, industrial, and medical products, including toys, childcare articles, wire and cable insulation, and medical devices.[1][3]
Because plasticizers like DIDP are not chemically bound to the polymer matrix, they can leach, or migrate, from the plastic into the surrounding environment over time.[4][5] This leaching can lead to human exposure through oral, dermal, and inhalation routes.[1] Understanding the toxicological implications and the dynamics of DIDP leaching is critical for risk assessment, product safety, and in the context of drug development, where product and container integrity are paramount.
Toxicological Profile and Signaling Pathways
Summary of Toxicological Effects
DIDP is characterized by low acute toxicity.[2][6] However, long-term or high-dose exposure has been associated with several adverse health effects. The primary concerns identified in toxicological studies are developmental toxicity and hepatotoxicity (liver effects).[6][7]
-
Developmental Toxicity: The U.S. Environmental Protection Agency (EPA) has identified developmental toxicity as the most concerning health effect, particularly for female workers of reproductive age exposed to airborne mists of DIDP during the spray application of adhesives and paints.[7]
-
Hepatotoxicity: Chronic oral administration in animal studies has been linked to increased liver weights and effects on lipid metabolism.[1][2][6]
-
Endocrine Disruption: Unlike some other phthalates, comprehensive reviews suggest that DIDP is not an endocrine disruptor.[8] Studies have shown a lack of estrogenic or anti-androgenic activity.[6][8]
-
Carcinogenicity and Mutagenicity: Mutagenic and carcinogenic effects have not been established for DIDP.[6]
Potential Signaling Pathway Involvement
While DIDP itself is not extensively studied for specific signaling pathway interactions, other phthalates, such as DEHP, are known to act as agonists for the Pregnane X Receptor (PXR).[9] PXR is a nuclear receptor that plays a key role in regulating the metabolism and detoxification of foreign substances (xenobiotics) by controlling the expression of genes like Cytochrome P450 3A4 (CYP3A4). Activation of this pathway is a plausible mechanism for the observed hepatotoxic effects of some phthalates.
Caption: Potential activation of the PXR signaling pathway by DIDP.
Application Note: Quantitative Data on DIDP Leaching
The migration of DIDP from plastic products is influenced by factors such as temperature, contact duration, the nature of the contacting medium (e.g., saliva, food simulant, solvent), and the manufacturing process of the plastic item.[3][10]
Table 1: Summary of Quantitative Leaching Data for DIDP and Other Phthalates
| Product Type | Plasticizer | Simulant / Conditions | Leaching/Migration Results | Reference(s) |
| Soft PVC Toys | DIDP | Artificial Saliva Simulant, 37°C | One sample showed DIDP migration. | [11] |
| Soft PVC Toys | DINP / DEHP | Artificial Saliva Simulant, Agitation | DINP/DEHP migration observed, but all toys complied with SCTEE guidance values. | [12] |
| PVC Medical Devices | DEHP | Blood components during storage | Leaching rate of 0.25 mg/100 ml/day for whole blood. | [13] |
| Medical Devices | DEHP | Ethanol/water (1:1) for 1 hr | Median amount of 22.3 µg; max of 54,600 µg from a neonatal expiratory filter. | [14][15] |
| PVC Food Contact Materials | DEHP | n-Hexane (worst-case solvent) | DEHP content in some PVC articles ranged from 5.19% to 28.76% by weight. | [16][17] |
| PVC Discs | DIDP | Cyclohexane (dynamic extraction) | Release showed non-linear tendencies and saturation at high concentrations. | [10] |
Experimental Protocols
The following protocols provide detailed methodologies for the analysis of DIDP leaching from plastic materials.
Protocol 1: Sample Preparation for Total DIDP Content Analysis
This protocol is adapted from the U.S. Consumer Product Safety Commission (CPSC) standard operating procedure for determining total phthalate content in a polymer matrix.[18]
Objective: To extract DIDP from a solid plastic matrix for subsequent quantitative analysis.
Materials:
-
Tetrahydrofuran (THF), analytical grade
-
Hexane, analytical grade
-
Cyclohexane, analytical grade
-
Sample vials (glass)
-
Syringe filters (0.45 µm, PTFE)
-
Analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Sample Comminution: Cut the plastic sample into small pieces (< 2 mm). For rigid samples, cryogenic milling may be necessary to produce a fine powder.
-
Weighing: Accurately weigh approximately 50 mg of the prepared sample into a glass vial.
-
Dissolution: Add 5 mL of THF to the vial. Cap tightly and vortex or sonicate until the plastic is fully dissolved. This may take several minutes to hours depending on the polymer.
-
Polymer Precipitation: Add 10 mL of hexane to the solution. Cap and shake vigorously. The PVC polymer should precipitate out, leaving the plasticizers (including DIDP) in the solvent phase.
-
Settling: Allow the vial to stand for at least 10 minutes to let the precipitated polymer settle.
-
Filtration: Draw the supernatant (the clear liquid) into a syringe and pass it through a 0.45 µm PTFE filter into a clean vial. This step removes any suspended polymer particles.
-
Dilution: Perform a final dilution of the filtered extract with cyclohexane to bring the analyte concentration within the calibration range of the analytical instrument. For example, combine 0.3 mL of the filtered extract with an internal standard and dilute to 1.5 mL with cyclohexane.[18]
-
Analysis: The prepared sample is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Workflow for preparing plastic samples for DIDP analysis.
Protocol 2: Migration Simulation from Toys into Saliva Simulant
This protocol simulates the leaching of DIDP from a toy or childcare article that might be mouthed by a child. It is based on methods described in the scientific literature.[12]
Objective: To quantify the rate of DIDP migration from a plastic surface into an artificial saliva simulant.
Materials:
-
Artificial saliva simulant (e.g., as defined by DIN 53160-1 or similar standard)
-
Horizontal agitation device (e.g., "Head over Heels" shaker)
-
Incubator or water bath set to 37°C
-
Solid Phase Extraction (SPE) cartridges for sample cleanup
-
Glass sample containers
-
Cutting tools for sample preparation
Procedure:
-
Sample Preparation: Cut two discs of a defined surface area (e.g., 2.5 cm diameter, corresponding to 10 cm² total surface area) from the plastic toy.
-
Pre-Rinse: Briefly rinse the sample discs with deionized water to remove surface contaminants and pat dry.
-
Migration Cell Setup: Place the prepared discs into a glass container and add a specific volume of pre-warmed (37°C) artificial saliva simulant, ensuring the sample is fully submerged.
-
Agitation: Place the container in a horizontal agitator within an incubator set to 37°C. Agitate for a defined period (e.g., 60 minutes).
-
Sample Collection: After agitation, immediately remove an aliquot of the saliva simulant for analysis.
-
Extraction: Extract the DIDP from the aqueous saliva simulant. This is typically done using liquid-liquid extraction with a solvent like hexane or by using Solid Phase Extraction (SPE) to concentrate the analyte and remove matrix interferences.
-
Analysis: Analyze the final extract by GC-MS to determine the concentration of DIDP.
-
Calculation: Calculate the migration rate, typically expressed in micrograms per surface area per time (µg/10 cm²/min).
Caption: Workflow for a simulated DIDP migration study.
Protocol 3: Analytical Quantification by GC-MS
This protocol outlines the general procedure for quantifying DIDP in prepared extracts using Gas Chromatography-Mass Spectrometry (GC-MS), based on principles from EPA methods 606 and 8060.[19][20]
Objective: To separate, identify, and quantify DIDP in a solvent extract.
Instrumentation & Consumables:
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Autosampler
-
Capillary column suitable for semi-volatile organics (e.g., 5% phenyl-methylpolysiloxane)
-
Helium carrier gas (ultra-high purity)
-
Calibration standards for DIDP
-
Internal standard (e.g., Benzyl Benzoate)
Procedure:
-
Instrument Setup:
-
Inlet: Set to a temperature of ~250-280°C in splitless mode.
-
Oven Program: Use a temperature gradient to separate the analytes. A typical program might start at 60°C, hold for 1-2 minutes, then ramp at 10-15°C/min to 300°C and hold.
-
MS Parameters: Set the MS to operate in Electron Ionization (EI) mode. Data can be acquired in full scan mode for identification or Selective Ion Monitoring (SIM) mode for enhanced sensitivity and quantification. For DIDP, characteristic ions (e.g., m/z 149, 167, 293) would be monitored in SIM mode.
-
-
Calibration: Prepare a series of calibration standards of known DIDP concentrations (e.g., 0.25 to 10 µg/mL) in the final sample solvent (cyclohexane).[21] Analyze these standards to generate a calibration curve.
-
Sample Analysis: Place the prepared sample extracts (from Protocol 4.1 or 4.2) in the autosampler tray along with blanks and quality control samples.
-
Injection: Inject a 1-2 µL aliquot of the sample extract into the GC.
-
Data Acquisition: The GC separates the compounds, which are then ionized and detected by the MS.
-
Quantification: Identify the DIDP peak in the chromatogram based on its retention time and mass spectrum. Quantify the amount of DIDP by comparing the peak area to the calibration curve, using the internal standard to correct for variations.
Caption: General workflow for the analysis of DIDP by GC-MS.
References
- 1. cpsc.gov [cpsc.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. contaminantsreviews.com [contaminantsreviews.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. Toxicological characteristics of this compound Plasticiser [protox.medved.kiev.ua]
- 7. useforesight.io [useforesight.io]
- 8. Evaluation of the endocrine disrupting potential of di-isodecyl phthalate | ToxStrategies [toxstrategies.com]
- 9. Effects of Dicyclohexyl Phthalate Exposure on PXR Activation and Lipid Homeostasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 11. Gas chromatography-mass spectrometry determination of the migration of phthalate plasticisers from polyvinyl chloride toys and childcare articles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Migration of phthalates from PVC toys into saliva simulant by dynamic extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DEHP In Medical Devices | B. Braun Australia - B. Braun [bbraun.com.au]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Leaching of Phthalates from Medical Supplies and Their Implications for Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nasport.pmf.ni.ac.rs [nasport.pmf.ni.ac.rs]
- 17. Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cpsc.gov [cpsc.gov]
- 19. epa.gov [epa.gov]
- 20. legismex.mty.itesm.mx [legismex.mty.itesm.mx]
- 21. gcms.labrulez.com [gcms.labrulez.com]
Application Note: Solid-Phase Extraction of Diisodecyl Phthalate (DIDP) from Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisodecyl phthalate (DIDP) is a high-molecular-weight phthalate ester extensively used as a plasticizer in a wide variety of polymer products. Due to its widespread use and potential for environmental release, there is a growing need for sensitive and reliable methods for its detection and quantification in environmental matrices. Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the extraction and pre-concentration of DIDP from complex environmental samples such as water, soil, and sediment prior to chromatographic analysis. This application note provides a detailed protocol and comparative data for the solid-phase extraction of DIDP.
Principle of Solid-Phase Extraction (SPE)
Solid-phase extraction is a sample preparation technique that separates components of a mixture according to their physical and chemical properties.[1] An analyte of interest is partitioned between a solid phase (sorbent) and a liquid phase (sample and solvents). The process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. The choice of sorbent and solvents is critical for achieving high recovery and a clean extract. For hydrophobic compounds like DIDP, reversed-phase sorbents such as C18 are commonly employed.[2][3]
Quantitative Data Summary
The following table summarizes the performance of various SPE methods for the determination of high-molecular-weight phthalates, including DIDP, in environmental samples. Please note that performance can vary based on the specific sample matrix and experimental conditions.
| Sorbent Type | Environmental Matrix | Analyte(s) | Recovery (%) | RSD (%) | LOD/LOQ | Analytical Method | Reference |
| C18 | Drinking Water | DIDP | 95 | 5.2 | - | GC-ECD | [2] |
| Polymeric (HLB) | Water | Diisohexyl phthalate (DIHP) | High | Good | Low | GC-MS | [3] |
| PTFE | Water | Di-iso-decyl-phthalate | 92.1 - 127.5 | - | 5.8 ng/mL (LOD) | RP-HPLC-UV | [2] |
| C18 | Bottled Water | Various Phthalates | >85 | <7.1 | - | HPLC-PDA | [4] |
| Sunpak-H | Air | Various Phthalates | >95 | - | <1 ng/L (LOQ) | GC-MS | [5] |
| - | Toys (migration to saliva) | DIDP | 86.3 - 117.2 | 0.72 - 7.70 | 0.260 µg/mL (IDL) | GC-MS | [6] |
RSD: Relative Standard Deviation; LOD: Limit of Detection; LOQ: Limit of Quantification; IDL: Instrument Detection Limit; GC-ECD: Gas Chromatography-Electron Capture Detector; GC-MS: Gas Chromatography-Mass Spectrometry; RP-HPLC-UV: Reversed-Phase High-Performance Liquid Chromatography-Ultraviolet Detector; HPLC-PDA: High-Performance Liquid Chromatography-Photodiode Array Detector.
Experimental Workflow Diagram
Caption: Logical workflow for the solid-phase extraction of DIDP.
Detailed Experimental Protocol: SPE of DIDP from Water Samples
This protocol is a representative method for the extraction of DIDP from water samples using C18 SPE cartridges.
1. Materials and Reagents
-
SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL).
-
Solvents (HPLC or GC grade): Methanol, Ethyl Acetate, Dichloromethane, n-Hexane.
-
Reagent Water: Deionized or distilled water, free of interfering substances.
-
Glassware: Volumetric flasks, graduated cylinders, beakers, Pasteur pipettes.
-
Apparatus: SPE vacuum manifold, vacuum pump, sample collection vials, nitrogen evaporator.
2. Sample Preparation
-
Collect water samples in pre-cleaned amber glass bottles to minimize phthalate contamination and photodegradation.
-
If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.
-
For preservation, acidify the water sample to a pH between 2 and 4 with a suitable acid (e.g., hydrochloric acid).
3. SPE Cartridge Conditioning
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges sequentially with 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of reagent water.
-
Ensure the cartridge does not go dry between the conditioning steps. A thin layer of water should remain on top of the sorbent bed.
4. Sample Loading
-
Load 500 mL of the pre-treated water sample onto the conditioned cartridge.
-
Maintain a steady flow rate of approximately 5-10 mL/min. A slower flow rate can improve retention of the analyte.
5. Cartridge Washing
-
After the entire sample has passed through the cartridge, wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.
-
Dry the cartridge under vacuum for at least 20 minutes to remove residual water.
6. Elution
-
Place a clean collection tube inside the vacuum manifold.
-
Elute the retained DIDP from the cartridge with two 5 mL aliquots of a 1:1 (v/v) mixture of ethyl acetate and dichloromethane.[3] Allow the solvent to soak the sorbent for a few minutes before applying vacuum to ensure efficient elution.
7. Extract Concentration and Analysis
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or another suitable analytical instrument.
Signaling Pathway Diagram (Illustrative)
While DIDP itself is not directly involved in a signaling pathway in the context of extraction, the analytical process can be visualized as a logical pathway. The following diagram illustrates the decision-making process for method selection.
References
- 1. mdpi.com [mdpi.com]
- 2. gcms.cz [gcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. Quantitative Determination of Phthalate Esters from Air Samples Using a Solid-Phase Extraction-type Collection Device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous GC-MS determination of eight phthalates in total and migrated portions of plasticized polymeric toys and childcare articles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the UHPLC-ESI-MS/MS Analysis of Diisodecyl Phthalate (DIDP) Metabolites
Abstract
Diisodecyl phthalate (DIDP) is a high-molecular-weight phthalate plasticizer extensively used in various consumer products. Due to its widespread use, there is a growing need for sensitive and reliable analytical methods to assess human exposure by monitoring its metabolites in biological matrices. This document provides a detailed protocol for the simultaneous quantification of major DIDP metabolites—mono-isodecyl phthalate (MiDP), mono-hydroxy-isodecyl phthalate (MHiDP), mono-oxo-isodecyl phthalate (MOiDP), and mono-carboxy-isononyl phthalate (MCiNP)—in urine using Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS).
Introduction
This compound (DIDP) is not a single compound but a complex mixture of isomers. Upon entering the body, DIDP is rapidly metabolized through a series of reactions.[1] The primary metabolic pathway involves hydrolysis to its monoester, mono-isodecyl phthalate (MiDP).[1] This is followed by further oxidative metabolism to produce secondary metabolites, including mono-hydroxy-isodecyl phthalate (MHiDP), mono-oxo-isodecyl phthalate (MOiDP), and mono-carboxy-isononyl phthalate (MCiNP).[1][2] These oxidative metabolites are considered more reliable biomarkers for assessing DIDP exposure than the parent compound or the primary monoester metabolite.[1] The developed UHPLC-ESI-MS/MS method offers high sensitivity and selectivity for the simultaneous determination of these key metabolites.
Metabolic Pathway of this compound (DIDP)
The metabolic pathway of DIDP begins with the hydrolysis of the diester to its monoester metabolite, MiDP. Subsequently, MiDP undergoes phase I oxidative metabolism to form MHiDP, MOiDP, and MCiNP.[1][2][3] These metabolites can then be conjugated with glucuronic acid (Phase II metabolism) to increase their water solubility and facilitate their excretion in urine.[3]
Experimental Protocol
This protocol details the necessary reagents, sample preparation steps, and instrumental parameters for the analysis of DIDP metabolites in urine.
Materials and Reagents
-
Analytical standards of MiDP, MHiDP, MOiDP, and MCiNP
-
Isotope-labeled internal standards (e.g., ¹³C₄-labeled metabolites)
-
LC-MS grade water, acetonitrile, and methanol
-
Formic acid (≥98%)
-
Ammonium acetate
-
β-glucuronidase (from E. coli)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
Sample Preparation Protocol (Urine)
-
Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Aliquot 1.0 mL of urine into a clean polypropylene tube.
-
Internal Standard Spiking: Spike each sample with an appropriate amount of the internal standard mixture.
-
Enzymatic Deconjugation: Add 500 µL of 1 M ammonium acetate buffer (pH 6.5) and 20 µL of β-glucuronidase solution to each sample. Vortex and incubate at 37°C for 2 hours to hydrolyze the glucuronide conjugates.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of LC-MS grade water.
-
Loading: Load the entire pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove interfering substances.
-
Elution: Elute the analytes with 3 mL of acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
UHPLC-ESI-MS/MS Method
UHPLC Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 |
MS/MS Parameters
The mass spectrometer should be operated in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| MiDP | 321.2 | 134.1 | 25 |
| MHiDP | 337.2 | 121.1 | 30 |
| MOiDP | 335.2 | 134.1 | 28 |
| MCiNP | 349.2 | 149.0 | 22 |
Quantitative Data Summary
The following table summarizes typical quantitative data obtained using the described method. Note that retention times may vary slightly depending on the specific UHPLC system and column used.
| Analyte | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) |
| MiDP | ~ 7.5 | 0.1 | 0.3 |
| MHiDP | ~ 6.8 | 0.2 | 0.6 |
| MOiDP | ~ 7.1 | 0.2 | 0.6 |
| MCiNP | ~ 6.5 | 0.1 | 0.4 |
Experimental Workflow Diagram
The overall experimental workflow, from sample collection to data analysis, is depicted below.
Conclusion
This application note provides a comprehensive and robust UHPLC-ESI-MS/MS method for the quantification of major this compound metabolites in urine. The detailed protocol, from sample preparation to instrumental analysis, is suitable for high-throughput analysis in clinical and research settings, enabling accurate assessment of human exposure to DIDP.
References
Troubleshooting & Optimization
Challenges in Diisodecyl phthalate analysis in complex matrices
Welcome to the technical support center for the analysis of Diisodecyl phthalate (DIDP) in complex matrices. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during DIDP analysis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (DIDP) and why is its analysis challenging?
This compound (DIDP) is a high-molecular-weight phthalate ester used as a plasticizer to increase the flexibility and durability of plastic products, such as PVC.[1] Its analysis is particularly challenging for two main reasons:
-
Isomeric Complexity: DIDP is not a single chemical compound but a complex mixture of branched isomers.[1][2][3] This results in a cluster of multiple, often poorly resolved peaks in a chromatogram instead of a single sharp peak, complicating accurate identification and quantification.[2][4]
-
Ubiquitous Contamination: Phthalates, including DIDP, are pervasive in laboratory environments. They can leach from common lab consumables like plastic pipette tips, syringes, filters, and even Parafilm, leading to high background signals and false positives.[5][6][7][8]
Q2: What are the most common sources of laboratory background contamination for DIDP?
Background contamination is one of the most significant hurdles in accurate phthalate analysis. Key sources include:
-
Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[9][10]
-
Plastic Consumables: Pipette tips, plastic syringes, vial caps, and tubing (especially PVC) are major sources of contamination.[5][6] It is recommended to use glass or polypropylene (PP) materials where possible.
-
Laboratory Air and Dust: Phthalates can be present in indoor air and dust, contaminating samples left exposed.[8]
-
Sample Preparation Materials: Filtration membranes (e.g., PTFE, cellulose acetate) and bulking agents for extraction can leach significant amounts of various phthalates.[5][7]
Q3: What are "matrix effects" and how do they impact DIDP analysis in mass spectrometry?
Matrix effects occur when co-extracted, non-target compounds from a complex sample matrix (e.g., oils, soil, biological fluids) interfere with the ionization of the target analyte (DIDP) in the mass spectrometer's source.[11][12] This can lead to:
-
Ion Suppression: The most common effect, where the presence of co-eluting matrix components reduces the ionization efficiency of DIDP, leading to a lower-than-expected signal and underestimated concentrations.[11]
-
Ion Enhancement: Less commonly, the matrix can enhance the DIDP signal, leading to overestimated concentrations.
These effects can cause poor accuracy and reproducibility. Addressing them requires robust sample cleanup, chromatographic separation, and the use of appropriate internal standards.[11]
Q4: Which analytical technique is better for DIDP analysis: GC-MS or LC-MS/MS?
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used for phthalate analysis. The choice depends on the specific application, matrix, and required sensitivity.
-
GC-MS: A traditional and robust technique for phthalate analysis.[13] It generally offers excellent chromatographic resolution for many phthalates.[14] However, for high-molecular-weight, low-volatility phthalates like DIDP, analysis can be challenging, sometimes requiring higher temperatures.[15] Furthermore, the characteristic quantitation ions for DIDP can be of low relative intensity, limiting sensitivity for trace detection.[16]
-
LC-MS/MS: This technique has become preferred for its high sensitivity and selectivity, especially for complex matrices.[17] It avoids the need for high temperatures, which is beneficial for thermally labile compounds, and can often achieve lower detection limits than GC-MS.[18] LC-MS/MS is particularly effective at mitigating matrix effects when coupled with appropriate sample preparation.[11]
Section 2: Troubleshooting Guides
This section addresses specific issues encountered during DIDP analysis in a problem-and-solution format.
Problem 1: High levels of DIDP detected in my procedural blanks and negative controls.
-
Possible Cause: Widespread laboratory contamination.
-
Solutions:
-
Audit Your Consumables: Systematically test all materials used in your workflow. Avoid plastic syringes, filters, and containers; substitute with glass or polypropylene.[6] Be aware that even phthalate-free plastics can be contaminated during packaging or handling.[6]
-
Use High-Purity Solvents: Purchase solvents certified as phthalate-free. Run a solvent blank by concentrating a large volume of the solvent (e.g., 100 mL down to 1 mL) and analyzing it to check for contamination.[9]
-
Clean Glassware Rigorously: Wash all glassware with a solvent known to be free of phthalates. For ultimate cleaning, bake glassware in a muffle furnace at high temperatures (e.g., 400-500°C) to pyrolyze organic contaminants.
-
Minimize Air Exposure: Keep samples, extracts, and standards covered with aluminum foil (pre-cleaned with solvent) whenever possible to prevent contamination from lab dust and air.
-
Install an In-Line Contamination Trap: For LC-MS analysis, a "delay column" (a short C18 column placed between the solvent mixer and the injector) can be used. This trap retains phthalates from the mobile phase, causing them to elute at a different time than the phthalates from the injected sample, thus resolving the interference.[10][17]
-
Problem 2: Poor or inconsistent analytical recovery for DIDP.
-
Possible Cause: Suboptimal sample preparation, extraction, or cleanup.
-
Solutions:
-
Optimize Extraction: Ensure the chosen extraction solvent is appropriate for the sample matrix. For solid samples, techniques like sonication or pressurized liquid extraction can improve efficiency. For liquid samples, ensure sufficient mixing and phase separation in liquid-liquid extraction (LLE).
-
Refine Solid-Phase Extraction (SPE): SPE is highly effective for cleaning complex matrices.[11] Ensure the SPE cartridge is properly conditioned and never allowed to dry out before sample loading. Optimize the washing step to remove interferences without eluting DIDP, and ensure the final elution solvent is strong enough to recover DIDP completely.
-
Use an Internal Standard: An isotopically labeled internal standard (e.g., this compound-d4) is highly recommended.[19] It should be added to the sample at the very beginning of the preparation process. Because it behaves almost identically to the native DIDP throughout extraction, cleanup, and analysis, it can accurately correct for analyte losses during sample workup.
-
Problem 3: Broad, unresolved chromatographic peaks for DIDP.
-
Possible Cause: The inherent isomeric complexity of DIDP and/or suboptimal chromatographic conditions.
-
Solutions:
-
Accept Isomeric Profile: Recognize that DIDP will appear as a cluster of peaks.[14][20] The goal is not to resolve every single isomer but to achieve a consistent and reproducible peak pattern.
-
Integrate the Entire Cluster: For quantification, integrate the entire group of isomer peaks. This approach provides more accurate and reproducible results than trying to quantify a single, representative isomer peak.
-
Optimize Chromatography:
-
For GC-MS: Use a column that provides good separation for phthalates (e.g., a 5-type like DB-5MS).[14] Optimize the oven temperature program, potentially using a slower ramp rate during the elution window of DIDP to improve resolution from other compounds.
-
For LC-MS/MS: Adjust the mobile phase gradient to provide better separation. Experiment with different column chemistries (e.g., Phenyl-Hexyl) that may offer different selectivity for phthalate isomers compared to standard C18 columns.[21]
-
-
Problem 4: Inaccurate quantification due to matrix effects.
-
Possible Cause: Ion suppression or enhancement in the MS source from co-eluting matrix components.
-
Solutions:
-
Improve Sample Cleanup: The most effective solution is to remove the interfering compounds. Enhance your SPE or LLE protocol. Consider multi-step cleanup, such as LLE followed by SPE, for extremely complex matrices.[11]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. The SIL-IS co-elutes with the analyte and is affected by ion suppression or enhancement in the same way, allowing for reliable correction.[11]
-
Prepare Matrix-Matched Calibrants: Create your calibration standards in a blank matrix extract that is free of DIDP. This ensures that the standards and the samples experience the same matrix effects, leading to more accurate quantification.
-
Dilute the Sample: If sensitivity allows, simply diluting the final extract with the initial mobile phase can significantly reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.
-
Section 3: Quantitative Data Summary
The performance of analytical methods for DIDP can vary significantly based on the matrix, instrumentation, and sample preparation protocol. The table below summarizes typical performance characteristics for GC-MS and LC-MS/MS.
| Parameter | GC-MS / GC-MS/MS | LC-MS/MS | Notes |
| Typical Limit of Detection (LOD) | 50 ppb (µg/L) in food[18] | 0.2 - 51.2 ng/L in water[6][17] | LC-MS/MS generally offers superior sensitivity for trace analysis. |
| Typical Limit of Quantification (LOQ) | ~10-100 µg/kg in edible oils[10] | ~1 ppb (µg/L) in food[18] | LOQs are highly matrix-dependent. |
| Relative Standard Deviation (RSD) | 1.9 - 5.5% for polymer extracts[22] | < 5% - 16%[10][17] | Both techniques can achieve good precision with proper method validation. |
| Key Strengths | High chromatographic resolution for many analytes, robust.[14] | High sensitivity and selectivity, suitable for low-volatility compounds.[17][18] | |
| Key Challenges | Low intensity of quantitation ions for DIDP, potential thermal degradation.[16] | Susceptible to matrix effects (ion suppression), mobile phase contamination.[10][11] |
Section 4: Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples
This protocol provides a general guideline for extracting DIDP from water or similar aqueous matrices using a reversed-phase (e.g., C18) SPE cartridge.
-
Internal Standard Spiking: Spike the aqueous sample (e.g., 500 mL) with an appropriate amount of isotopically labeled DIDP internal standard. Mix thoroughly.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5-10 mL of ethyl acetate, followed by 5-10 mL of methanol, and finally 5-10 mL of ultrapure water. Do not let the cartridge go dry.[23]
-
Sample Loading: Load the entire sample onto the SPE cartridge at a slow, steady flow rate (approx. 5-10 mL/min).[23]
-
Washing: After loading, wash the cartridge with 5-10 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.
-
Drying: Dry the cartridge thoroughly by drawing air or nitrogen through it for at least 20-30 minutes. This step is critical for removing residual water before elution with an organic solvent.[23]
-
Elution: Elute the trapped analytes by passing a small volume (e.g., 2 x 4 mL) of a non-polar solvent like ethyl acetate or dichloromethane through the cartridge into a clean glass collection tube.[23]
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, precise volume (e.g., 0.5 or 1.0 mL) of an appropriate solvent (e.g., isooctane for GC-MS, methanol for LC-MS/MS) for analysis.
Protocol 2: General Purpose GC-MS Method
This protocol outlines a typical GC-MS method for the analysis of DIDP. Parameters should be optimized for your specific instrument and application.
-
Instrument: Gas Chromatograph with a Mass Selective Detector (GC-MS).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or similar 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
Inlet: Splitless injection mode. Injector temperature: 280°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 min.
-
Ramp 1: 20°C/min to 280°C.
-
Ramp 2: 5°C/min to 310°C, hold for 5-10 min.
-
-
MS Parameters:
Section 5: Visualizations
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. Assessment of human exposure to di-isodecyl phthalate using oxidative metabolites as biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. Assessment of human exposure to di-isodecyl phthalate using oxidative metabolites as biomarkers. | Sigma-Aldrich [merckmillipore.com]
- 5. tandfonline.com [tandfonline.com]
- 6. research.thea.ie [research.thea.ie]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 14. gcms.cz [gcms.cz]
- 15. irbnet.de [irbnet.de]
- 16. gcms.cz [gcms.cz]
- 17. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]
- 18. agilent.com [agilent.com]
- 19. fses.oregonstate.edu [fses.oregonstate.edu]
- 20. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 21. agilent.com [agilent.com]
- 22. gcms.cz [gcms.cz]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Optimizing DIDP Extraction from Food Packaging
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the extraction of Di-isodecyl phthalate (DIDP) from food packaging materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting DIDP from food packaging?
A1: The choice of extraction method depends on the packaging material's polymer type. Common techniques include:
-
Solvent Extraction: This is a widely used method involving the dissolution of the plastic sample in a suitable solvent, followed by precipitation of the polymer to leave the phthalates in the solution.[1] Tetrahydrofuran (THF) is often used to dissolve the plastic, with a non-solvent like hexane or methanol used to precipitate the polymer.[1] Other solvents like dichloromethane, hexane, and ethyl acetate are also employed.[2][3]
-
Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to enhance the extraction of analytes from a solid matrix into a solvent.[1] It has been shown to yield good recoveries for some plastics.[1]
-
Soxhlet Extraction: A classical technique that offers high extraction efficiency, with reported average yields of 95 ± 10%.[4]
-
Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the sample's headspace to adsorb analytes.[5] It is considered a rapid, eco-friendly, and easy method.[5]
-
Direct Thermal Extraction (DTE): This technique requires minimal sample preparation and is suitable for trace analysis of packaging material.[6]
Q2: How can I minimize background contamination from phthalates during my experiments?
A2: Phthalates are ubiquitous in laboratory environments, making background contamination a significant challenge.[1] To minimize this risk:
-
Use Glassware Exclusively: Avoid all plastic labware, including containers, pipette tips, and caps with plastic liners.[7]
-
Thorough Glassware Cleaning: A meticulous cleaning protocol is essential. This may involve washing with detergent, rinsing with high-purity water, and baking at high temperatures (e.g., 320°C for 2 hours).[7]
-
High-Purity Reagents: Use high-purity, phthalate-free solvents and reagents. It is advisable to test each new batch by running a blank.[1][7]
-
Minimize Air Exposure: Reduce the exposure of samples and extracts to the laboratory environment to prevent contamination from airborne phthalates.[1]
Q3: What are the regulatory limits for DIDP in food contact materials?
A3: Regulatory limits for phthalates in food contact materials (FCMs) vary by region.
-
In the European Union , under Regulation (EU) No 10/2011, Diisononyl phthalate (DINP) and Diisodecyl phthalate (DIDP) have a combined specific migration limit (SML) of 1.8 mg/kg of food.[8]
-
In the United States , the Food and Drug Administration (FDA) has revoked authorizations for the use of 23 phthalates in food contact applications as of May 2022.[8] However, in 2024, the FDA ruled that DIDP is an authorized phthalate for food contact materials, while continuing to gather data on its use and health effects.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No DIDP Peak in Chromatogram | Incomplete extraction. | Optimize extraction parameters such as solvent choice, extraction time, and temperature. For solid samples, ensure thorough homogenization by cutting them into fine pieces.[1][9] |
| Adsorption to labware. | Use high-quality, meticulously cleaned glassware. Consider using silanized glassware to minimize active sites for adsorption.[1] | |
| Instrument sensitivity issues. | Use of an inert LC column can increase peak height and area, leading to a significant increase in sensitivity.[9] | |
| High Background Signal or Blank Contamination | Contaminated solvents or reagents. | Use high-purity, phthalate-free solvents and reagents. Test each new bottle by running a blank analysis.[1][7] |
| Contamination from labware. | Strictly adhere to an anti-contamination protocol. Use only thoroughly cleaned glassware and avoid all plastic materials.[7] | |
| Contamination from laboratory air. | Minimize the exposure of samples and extracts to the laboratory environment.[1] | |
| Inconsistent Results / Poor Reproducibility | Non-homogenous sample. | For solid samples, ensure the material is finely cut or ground and thoroughly mixed before taking a subsample for extraction.[1][9] |
| Matrix effects. | Implement matrix-matched calibration standards or use a stable isotope-labeled internal standard to compensate for matrix interferences.[1] | |
| Inconsistent sample preparation. | Ensure that each sample is prepared in a consistent manner, following the established protocol precisely. | |
| Peak Tailing or Poor Peak Shape | Active sites in the GC inlet or column. | Use an inert liner and a high-quality, low-bleed GC column. Regular maintenance of the injection port is crucial.[1] |
| Co-elution with interfering compounds. | Optimize the chromatographic method (e.g., temperature gradient, flow rate) to improve the resolution between DIDP and other compounds.[9] |
Data Presentation: Extraction Method Performance
| Extraction Method | Matrix | Key Parameters | Recovery/Yield | Reference |
| Solvent Extraction (THF/Acetonitrile) | Plastic Toys & Food Contact Materials | Dissolution in THF, solvent exchange with acetonitrile, filtration. | Excellent recovery and precision reported. | [9] |
| Headspace SPME (HS-SPME) | Plastic-based Food Packaging | PDMS/DVB fiber, 80 °C for 30 min. | 90.2% to 111% | [5] |
| Soxhlet Extraction | Food Packaging Films | Ethyl acetate as solvent. | 95 ± 10% | [4] |
| Ultrasonic-Assisted Extraction (UAE) | Soil and Sediment | 1:1 (v/v) n-hexane and acetone, 30 min sonication. | Not specified, but noted to yield better recoveries than dissolution for some plastics. | [1] |
| Liquid-Liquid Extraction (LLE) | Edible Oils | Various nonpolar solvents (n-hexane, isooctane). | Not specified. | [10] |
Experimental Protocols
Protocol 1: Solvent Extraction of DIDP from Plastic Packaging for LC-MS/MS Analysis
This protocol is adapted from a method for the analysis of 12 regulated phthalates from food contact materials.[9]
-
Sample Preparation:
-
Dissolution:
-
Solvent Exchange:
-
Reconstitution and Filtration:
Protocol 2: Ultrasonic-Assisted Extraction (UAE) of DIDP from Packaging Material
This protocol is a general procedure based on methods for extracting phthalates from solid matrices.[1]
-
Sample Preparation:
-
Cut the packaging material into small pieces (approx. 2-3 mm).
-
Accurately weigh about 1 g of the sample into a glass centrifuge tube.
-
-
Extraction:
-
Sample Cleanup:
-
Centrifuge the tube at 4000 rpm for 10 minutes to separate the extract from the solid material.
-
Carefully transfer the supernatant (the liquid extract) to a clean glass vial for analysis.
-
The extract may be concentrated by evaporating the solvent under a gentle stream of nitrogen if necessary.
-
Visualizations
Caption: General workflow for DIDP extraction from food packaging.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. gcms.cz [gcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. blog.qima.com [blog.qima.com]
- 9. How to Increase Sensitivity and Mitigate Contaminants When Analyzing Phthalates in Food Packaging and Toys by LC-MS/MS [restek.com]
- 10. Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Diisodecyl Phthalate (DIDP)
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS/MS analysis of Diisodecyl Phthalate (DIDP). Our goal is to help you overcome common challenges related to matrix effects and ensure accurate and reliable quantification of DIDP in your samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of DIDP?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as DIDP, by co-eluting compounds from the sample matrix.[1] This interference can either suppress or enhance the signal of DIDP, leading to inaccurate and unreliable quantification.[1] In complex matrices like plasma, urine, or environmental samples, endogenous substances can compete with DIDP for ionization in the mass spectrometer's source, a phenomenon particularly prevalent with electrospray ionization (ESI).[1] Given that DIDP is often analyzed at trace levels, even minor matrix effects can significantly impact the accuracy, precision, and sensitivity of the results.
Q2: How can I determine if my DIDP analysis is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike comparison. This involves comparing the peak area of DIDP in a standard solution prepared in a clean solvent to the peak area of a blank sample extract that has been spiked with the same concentration of DIDP. A significant difference in the peak areas indicates the presence of matrix effects (ion suppression or enhancement). The matrix effect can be quantified using the following formula:
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Solvent Standard) * 100
A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.
Q3: What is the most effective strategy to compensate for matrix effects in DIDP analysis?
A3: The gold standard for compensating for matrix effects in LC-MS/MS analysis is the use of a stable isotope-labeled internal standard (SIL-IS).[2] A SIL-IS for DIDP, such as this compound-d4 (DIDP-d4), is chemically identical to DIDP but has a different mass. It is added to the sample at a known concentration before any sample preparation steps. Since the SIL-IS co-elutes and experiences nearly identical matrix effects as the native DIDP, the ratio of their signals remains constant, allowing for accurate correction during data processing.[2]
Q4: Are there alternative strategies to using a SIL-IS for mitigating matrix effects?
A4: Yes, other strategies can be employed, although they may not be as robust as using a SIL-IS. These include:
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is as similar as possible to the samples being analyzed. This helps to ensure that the standards and samples experience comparable matrix effects.
-
Effective Sample Preparation: Utilizing rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before analysis.
-
Chromatographic Separation: Optimizing the LC method to achieve better separation of DIDP from co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.
Q5: In human biomonitoring studies, is the analysis of DIDP itself the best approach?
A5: Not necessarily. Studies have shown that for assessing human exposure to DIDP, monitoring its oxidative metabolites, such as monocarboxyisononyl phthalate (MCiNP), monooxoisodecyl phthalate (MOiDP), and monohydroxyisodecyl phthalate (MHiDP), may be more reliable biomarkers than the parent compound, DIDP, or its hydrolytic monoester, monoisodecyl phthalate (MiDP).[1] These metabolites are often found at higher concentrations and are more frequently detected in urine samples.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of DIDP, offering step-by-step solutions to identify and resolve common problems.
Problem 1: Low or no signal for DIDP in my samples.
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression | 1. Confirm Matrix Effect: Perform a post-extraction spike experiment as described in FAQ Q2. 2. Improve Sample Cleanup: Implement a more effective sample preparation method (see "Comparison of Sample Preparation Techniques for Phthalate Analysis" table below). Solid-Phase Extraction (SPE) is highly recommended for complex matrices. 3. Optimize Chromatography: Adjust the LC gradient to better separate DIDP from the interfering region. Experiment with a different column chemistry (e.g., a phenyl-hexyl column instead of a C18). 4. Use a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for DIDP to compensate for the suppression. |
| Poor Extraction Recovery | 1. Optimize Extraction Solvent: Experiment with different solvents or solvent mixtures for LLE. 2. Check SPE Protocol: Ensure the SPE cartridge is properly conditioned and that the wash and elution solvents are appropriate for DIDP. 3. Evaluate pH: The pH of the sample can influence extraction efficiency. Adjust the sample pH to optimize the recovery of DIDP. |
| Instrumental Issues | 1. Check MS Parameters: Verify the MRM transitions, collision energy, and other source parameters for DIDP. 2. Clean the Ion Source: Contamination of the ion source can lead to a general loss of sensitivity. |
Problem 2: High and variable background signal for DIDP.
| Possible Cause | Troubleshooting Steps |
| Contamination from Labware and Solvents | 1. Use Glassware: Avoid plastic containers, pipette tips, and other labware that can leach phthalates. Use pre-cleaned glassware. 2. Test Solvents: Run solvent blanks to check for contamination. Use high-purity, LC-MS grade solvents. 3. Isolator Column: Consider using an isolator column between the mobile phase mixer and the injector to trap phthalate contaminants from the LC system. |
| Carryover | 1. Optimize Needle Wash: Use a strong solvent in the autosampler wash routine to effectively clean the injection needle between samples. 2. Inject Blanks: Run several blank injections after a high-concentration sample to ensure there is no carryover. |
Quantitative Data Summary
The following table summarizes the typical performance of different sample preparation techniques for the analysis of long-chain phthalates like DIDP. The values are indicative and should be validated for your specific matrix and analytical method.
Table 1: Comparison of Sample Preparation Techniques for Phthalate Analysis
| Sample Preparation Technique | Typical Recovery (%) | Matrix Effect Reduction | Pros | Cons |
| Protein Precipitation (PPT) | 80-100 | Low | Simple, fast, inexpensive. | High residual matrix components, significant matrix effects are common. |
| Liquid-Liquid Extraction (LLE) | 70-95 | Moderate | Good for removing salts and highly polar interferences. | Can be labor-intensive and may use large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | 85-110 | High | Provides excellent sample cleanup and analyte enrichment. | Can be more time-consuming and costly than PPT or LLE. |
| QuEChERS | 80-110 | High | Fast, easy, and effective for a wide range of matrices. | Originally developed for pesticides, may require optimization for phthalates. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for DIDP from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 1 mL of plasma, add a known concentration of DIDP-d4 internal standard.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the DIDP and internal standard with 5 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for DIDP Analysis
The following are typical starting parameters for the analysis of DIDP. These should be optimized on your specific instrument.
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm)
-
Mobile Phase A: 5 mM Ammonium Acetate in Water
-
Mobile Phase B: Methanol
-
Gradient: Start with 80% B, ramp to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
DIDP: Precursor ion m/z 447.4 -> Product ion m/z 149.1 (quantifier), 279.2 (qualifier)
-
DIDP-d4 (Internal Standard): Precursor ion m/z 451.4 -> Product ion m/z 153.1 (quantifier)
-
Visualizations
Caption: General experimental workflow for DIDP analysis.
Caption: Troubleshooting logic for inaccurate DIDP results.
References
Improving the resolution of Diisodecyl phthalate isomers in chromatography
Welcome to the Technical Support Center for Chromatographic Analysis of Diisodecyl Phthalate (DIDP) Isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the resolution of this compound (DIDP) isomers and troubleshoot common issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate this compound (DIDP) isomers?
The primary difficulty in separating DIDP isomers lies in their similar chemical structures and physicochemical properties.[1] DIDP is a complex mixture of isomers produced from the esterification of phthalic acid with isomeric decyl alcohols.[2] These isomers often have identical molecular weights and similar hydrophobicity, which leads to co-elution or poor peak resolution in chromatography.[1] High-molecular-weight phthalates like DIDP are particularly challenging to resolve.[1]
Q2: Which chromatographic technique is better for DIDP isomer separation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
Both GC and HPLC are utilized for phthalate analysis.[1] However, Gas Chromatography-Mass Spectrometry (GC-MS) generally offers superior chromatographic resolution for phthalate determination compared to Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] While LC-MS can be advantageous due to its sensitivity and minimal sample preparation, GC-MS is a powerful and commonly used technique for phthalate analysis because it is simple, fast, and provides valuable mass spectral information for identification.[1][3]
Q3: What are the recommended column types for separating DIDP isomers?
The choice of the chromatographic column is a critical factor in achieving good resolution.
-
For Gas Chromatography (GC): Columns with specific stationary phases have shown superior performance. The Rtx-440 and Rxi-XLB columns are highly recommended for providing the best overall separation for a wide range of phthalates, including challenging isomer groups like DIDP.[3][4]
-
For High-Performance Liquid Chromatography (HPLC): While C18 columns are common in reversed-phase HPLC, a Phenyl-Hexyl column often provides better resolution for difficult phthalate isomer separations.[1][5] The phenyl stationary phase introduces alternative selectivity through π-π interactions with the aromatic rings of the phthalates, which can enhance the separation of structurally similar isomers.[1]
Q4: How can mass spectrometry help when chromatographic resolution of DIDP isomers is incomplete?
Even when DIDP isomers co-elute, mass spectrometry (MS) can be a powerful tool for identification and quantification. While many phthalates share a common base peak ion at m/z 149, DIDP isomers also produce a unique extracted ion at m/z 307.[3] By using Selected Ion Monitoring (SIM) mode, the mass spectrometer can be set to specifically detect this ion, allowing for the quantification of DIDP even in the presence of other co-eluting phthalates.[3]
Q5: Can adjusting the column temperature improve the separation of DIDP isomers?
Yes, optimizing the column temperature is a crucial parameter for improving separation in both GC and HPLC.
-
In GC: A slow and optimized oven temperature ramp can significantly enhance the separation of isomers.[6] For example, decreasing the ramp rate during the elution window of the DIDP isomers can improve resolution.[6]
-
In HPLC: Increasing the column temperature can lead to reduced mobile phase viscosity and improved peak efficiency due to increased mass transfer, resulting in sharper peaks.[1] It's often beneficial to experiment with temperatures in the range of 30-50°C.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic analysis of DIDP isomers.
Issue 1: Poor Resolution and Co-eluting Peaks
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal GC Column | Utilize a column with a different selectivity. Rtx-440 and Rxi-XLB columns are recommended for their superior resolution of complex phthalate mixtures.[4][6] |
| Suboptimal HPLC Column | Switch from a standard C18 column to a Phenyl-Hexyl column to leverage π-π interactions for enhanced selectivity.[1][5] |
| Inefficient GC Oven Temperature Program | Optimize the temperature ramp. A slower ramp rate (e.g., 5°C/min instead of 10°C/min) during the elution of DIDP isomers can improve separation.[6] |
| Suboptimal Carrier Gas Flow Rate (GC) | Optimize the linear velocity of the carrier gas (typically helium) to enhance column efficiency and resolution.[6] |
| Inadequate Mobile Phase Composition (HPLC) | Adjust the mobile phase composition. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or add small amounts of acids like formic acid to improve peak shape and selectivity.[1] |
Issue 2: Peak Tailing or Asymmetry
Possible Causes & Solutions:
| Cause | Recommended Action |
| Secondary Interactions with Column (HPLC) | Phthalates can interact with residual silanol groups on silica-based columns. Use a well-end-capped column or add a competitive base to the mobile phase to mask the silanols.[1] |
| Column Overload | Injecting a sample that is too concentrated can lead to peak distortion. Dilute the sample or reduce the injection volume.[1] |
| Mismatched Injection Solvent | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase.[1] |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Use tubing with a smaller internal diameter and minimize its length.[1] |
Experimental Protocols
Optimized GC-MS Method for Phthalate Isomer Analysis
This protocol is a general guideline based on established methods for phthalate analysis.[4][6]
1. Sample Preparation:
-
Dissolve and dilute individual phthalate standards in methylene chloride to a concentration of 50 µg/mL.[4]
-
To avoid contamination, perform all sample preparation using glassware, strictly avoiding plastics.[4]
2. GC-MS Instrument Setup:
-
GC System: Agilent 8890 GC (or equivalent)
-
MS System: Agilent 5977B MS (or equivalent)
-
GC Column: Rtx-440 (30 m x 0.25 mm, 0.25 µm) for enhanced resolution.[4][6]
-
Injector: Splitless injection with a volume of 1 µL at 280-290°C.[4][6]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[6]
-
Oven Program:
-
Initial Temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 320°C.
-
Final Hold: Hold at 320°C for 5-8 minutes.[6]
-
-
Mass Spectrometer:
-
Mode: Selected Ion Monitoring (SIM) for quantification.
-
Monitored Ions: Monitor m/z 149 for general phthalates and m/z 307 specifically for DIDP.[3]
-
MS Source Temperature: 230-250°C.
-
MS Quadrupole Temperature: 150°C.
-
Visualizing the Workflow
Caption: A generalized workflow for the GC-MS analysis of this compound isomers.
Data Presentation
Comparative GC Column Performance for Phthalate Analysis
The selection of a GC column with the appropriate stationary phase is paramount for achieving successful separation of phthalate isomers. A comparative study evaluated seven commonly used GC columns, with the Rtx-440 and Rxi-XLB columns demonstrating superior performance.[4]
| GC Column | Key Performance Observations |
| Rtx-440 | Consistently provided the best overall separation for the broadest range of phthalates. Recommended for high-degree of target analyte separation.[3][4] |
| Rxi-XLB | Along with Rtx-440, showed the best resolution for complex phthalate mixtures.[3][4] |
| Rxi-5ms | A common general-purpose column. |
| Rtx-50 | Mid-polarity column. |
| Rxi-35Sil MS | Can be a valuable tool for confirmatory analysis due to alternative elution patterns.[4] |
| Rtx-CLPesticides | Specialized column. |
| Rtx-CLPesticides2 | Specialized column. |
Data synthesized from a comparative study by Restek.[4]
Troubleshooting Logic Diagram
When encountering co-elution problems, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow to address these challenges.
Caption: A troubleshooting decision tree for improving the resolution of DIDP isomers.
References
Reducing background contamination in phthalate analysis
Welcome to the Technical Support Center for Phthalate Analysis. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate sources of phthalate contamination in their analyses. High background levels of phthalates are a common challenge in sensitive analytical methods like GC-MS and LC-MS. This guide provides a systematic approach to troubleshooting and minimizing contamination.
Troubleshooting Guide: High Phthalate Background in Blanks
Initial Observation: Your analytical blanks show significant peaks corresponding to one or more phthalates, such as dibutyl phthalate (DBP), di(2-ethylhexyl) phthalate (DEHP), or diisononyl phthalate (DINP).[1]
Objective: To systematically isolate and eliminate the source(s) of phthalate contamination.
Troubleshooting Workflow
A systematic approach is crucial to efficiently identify the source of contamination. The following workflow provides a step-by-step process to investigate and remediate high phthalate background levels.
Frequently Asked Questions (FAQs)
General Contamination
Q1: What are the most common sources of phthalate contamination in a laboratory?
Phthalates are ubiquitous plasticizers and can be introduced at nearly any stage of the analytical process.[2][3] The most common sources include:
-
Solvents and Reagents: Even high-purity solvents can contain low levels of phthalates.[1][2] Methylene chloride, ethyl acetate, and acetone are frequently implicated.[2] Deionized water systems with plastic storage tanks can also be a source.[2]
-
Laboratory Consumables: Plastic items are a primary source of contamination. Significant leaching has been observed from pipette tips, plastic syringes, filter holders, and sample vials/caps.[1][4] Parafilm is also a known source of DEHP.[1][4]
-
Glassware: Improperly cleaned glassware can retain phthalate residues. New glassware might also have coatings containing phthalates.[2]
-
Laboratory Equipment: Tubing, especially PVC, and solvent frits used in HPLC systems can leach phthalates.[1][2][3]
-
Laboratory Environment: Phthalates are present in laboratory air and dust, originating from flooring, paints, cables, and other building materials.[1][2][5] This airborne contamination can settle on surfaces and enter samples.[1]
-
Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can introduce phthalates into the experimental environment.[1]
Q2: I'm observing ghost peaks in my chromatogram. Could these be phthalates?
Yes, ghost peaks, particularly those that appear consistently in both blank and sample runs, can be indicative of phthalate contamination.[1] Phthalates are semi-volatile and can accumulate in the GC injector port, leading to their slow release in subsequent runs.[1]
Solvents and Reagents
Q3: How can I test my solvents for phthalate contamination?
A common method is to concentrate a large volume of the solvent and analyze the residue.[1]
-
Carefully evaporate a known, large volume (e.g., 100 mL) of the solvent in a meticulously cleaned glass container under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a high-purity solvent that you have previously confirmed to be free of phthalates.
-
Analyze the reconstituted residue using GC-MS.[1]
Q4: What is the best way to prepare phthalate-free water and other aqueous reagents?
For preparing phthalate-free water, consider using a purification system that does not store the water in a plastic tank.[2] If you suspect your water is contaminated, you can extract a large volume (e.g., 1 liter) with a clean solvent like methylene chloride, concentrate the extract, and analyze it for phthalates.[2] For other reagents, ensure they are stored in glass containers and that all preparation steps avoid contact with plastic materials.
Consumables and Glassware
Q5: How can I determine if my pipette tips or other plastic consumables are a source of contamination?
You can perform a leaching test:
-
Place a known quantity of the consumable (e.g., several pipette tips) into a clean glass vial.[1]
-
Add a measured volume of a phthalate-free solvent (e.g., hexane or methanol).[1]
-
Agitate or sonicate the vial for a set period, for example, 30 minutes.[1]
-
Remove the solvent and analyze it for phthalates using GC-MS.[1]
The following workflow illustrates this process:
Q6: What is a reliable cleaning procedure for laboratory glassware to remove phthalate contamination?
A rigorous cleaning protocol is essential. Here is a recommended multi-step procedure:
-
Initial Wash: Scrub glassware with a laboratory-grade, phosphate-free detergent and hot water.[1]
-
Tap Water Rinse: Rinse thoroughly with tap water at least six times.[1]
-
Deionized Water Rinse: Rinse with deionized or Milli-Q water at least six times.[1]
-
Solvent Rinse: Rinse with a high-purity solvent like acetone or hexane to remove organic residues. This should be performed in a fume hood.[1][6]
-
Baking (Optional but Recommended): Heat the glassware in a muffle furnace at 400°C for at least one hour.[7] This helps to volatilize any remaining phthalates. Do not heat volumetric glassware.[7]
-
Storage: After cooling, cover the openings with pre-cleaned aluminum foil (rinsed with hexane) and store in a clean, dust-free environment.[1][3]
Instrumentation and Analysis
Q7: My blanks are clean, but my samples show unexpected high levels of phthalates. What could be the issue?
If your procedural blanks are consistently clean, the contamination is likely being introduced during sample preparation or from the sample matrix itself.[1] However, carryover from a previously injected, highly concentrated sample is also a possibility.[1]
Q8: Can the GC-MS syringe be a source of contamination?
Yes, the outer surface of the syringe needle can absorb phthalates from the laboratory air.[1][8] When the needle is inserted into the hot injector, these adsorbed phthalates can be desorbed and introduced into the system.[1]
-
Mitigation Strategies:
Q9: What are some key maintenance steps for the GC-MS system to reduce phthalate background?
-
Injector Maintenance: The GC inlet is a common area for less volatile compounds like phthalates to accumulate. Regularly clean or replace the injector liner and septum.[1]
-
Column Bake-out: Bake out your GC column according to the manufacturer's recommendations to remove contaminants.[1]
-
Run Solvent Blanks: After performing maintenance, run several solvent blanks to confirm the system is clean before analyzing samples.[1]
Data Summary Tables
Table 1: Reported Phthalate Leaching from Laboratory Consumables
The following table summarizes reported levels of phthalate leaching from various laboratory consumables. These values can vary significantly based on the manufacturer, batch, and the solvent used for testing.
| Consumable | Phthalate | Reported Leaching Level | Reference |
| Pipette Tips | DEHP | 0.36 µg/cm² | [4][9][10] |
| Pipette Tips | DINP | 0.86 µg/cm² | [4][9][10] |
| Plastic Filter Holders (PTFE) | DBP | 2.49 µg/cm² | [4][9][10] |
| Plastic Filter Holders (Regenerated Cellulose) | DBP | 0.61 µg/cm² | [4][9][10] |
| Plastic Filter Holders (Cellulose Acetate) | DMP | 5.85 µg/cm² | [4][9][10] |
| Parafilm® | DEHP | up to 0.50 µg/cm² | [4][9][10] |
DEHP: Di(2-ethylhexyl) phthalate, DINP: Diisononyl phthalate, DBP: Dibutyl phthalate, DMP: Dimethyl phthalate
Table 2: Acceptable Background Levels of Common Phthalates
Acceptable blank levels are typically dictated by the analytical method's requirements and the desired limit of quantitation (LOQ).
| Phthalate | Typical Blank Value Range | Common Acceptance Criterion | Reference |
| DEHP | A few µg/kg to 50 µg/kg | < 1/10th of sample concentration | [11][12] |
| DBP | A few µg/kg to 50 µg/kg | < 1/10th of sample concentration | [11][12] |
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning Procedure
This protocol is designed to minimize background phthalate contamination on laboratory glassware.
Materials:
-
Phosphate-free laboratory detergent
-
Hot tap water
-
Deionized water
-
High-purity acetone or hexane
-
Aluminum foil, pre-cleaned with hexane
-
Muffle furnace (optional, for non-volumetric glassware)
Procedure:
-
Initial Cleaning: As soon as possible after use, rinse glassware with the last solvent used. Then, scrub thoroughly with a phosphate-free laboratory detergent and hot water. Use brushes with wooden or plastic handles to avoid scratching the glass.[1]
-
Tap Water Rinse: Rinse the glassware a minimum of six times with hot tap water to remove all detergent residues.[1]
-
Deionized Water Rinse: Following the tap water rinse, rinse at least six times with deionized water.[1] A good indicator of cleanliness is when water sheets uniformly off the glass surface without beading.
-
Solvent Rinse: In a fume hood, rinse the glassware with a high-purity solvent such as acetone or hexane to remove any remaining organic residues.[1]
-
Drying and Baking (for non-volumetric glassware): Allow the glassware to air dry in a clean environment. For the most critical applications, bake the glassware in a muffle furnace at 400°C for at least one hour.[7]
-
Storage: Once cool, immediately cover all openings with hexane-rinsed aluminum foil to prevent airborne contamination. Store in a clean, dedicated cabinet.[1][3]
Protocol 2: Testing Solvents for Phthalate Contamination
This protocol outlines a procedure to check the purity of laboratory solvents.
Materials:
-
Solvent to be tested
-
Clean, phthalate-free glass container (e.g., beaker or evaporation dish)
-
Source of gentle, high-purity nitrogen gas
-
High-purity, confirmed phthalate-free solvent for reconstitution (e.g., hexane)
-
GC-MS system
Procedure:
-
Solvent Concentration: In a meticulously cleaned glass container, measure a large volume of the solvent to be tested (e.g., 100-200 mL).
-
Evaporation: Under a gentle stream of high-purity nitrogen, evaporate the solvent to dryness. This should be done in a clean area, away from potential sources of contamination.
-
Reconstitution: Add a small, precise volume (e.g., 1 mL) of a high-purity, phthalate-free solvent (like hexane that has been previously tested) to the container to dissolve the residue.[1]
-
Analysis: Transfer the reconstituted residue to a clean autosampler vial and analyze by GC-MS to identify and quantify any phthalate contaminants.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Blank problems in trace analysis of diethylhexyl and dibutyl phthalate: investigation of the sources, tips and tricks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 7. accustandard.com [accustandard.com]
- 8. Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. research.thea.ie [research.thea.ie]
- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Method Validation for Diisodecyl Phthalate (DIDP) in Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for Diisodecyl phthalate (DIDP) and its metabolites in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytes to target when assessing exposure to this compound (DIDP) in biological samples?
A1: It is recommended to measure the urinary metabolites of DIDP rather than the parent compound. DIDP is rapidly and extensively metabolized in the body. The major metabolites include mono-isodecyl-phthalate (MiDP), mono-hydroxy-isodecyl-phthalate (MHiDP), mono-oxo-isodecyl-phthalate (MOiDP), and mono-carboxy-isononyl-phthalate (MCiNP). Secondary oxidative metabolites, such as MCiNP, are considered more sensitive and specific biomarkers of exposure than the primary hydrolytic monoester (MiDP) because they are typically found at higher concentrations in urine.
Q2: Which analytical techniques are most suitable for the quantification of DIDP and its metabolites in biological samples?
A2: The most commonly used and validated analytical techniques are Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). UHPLC-MS/MS is often preferred for the analysis of phthalate metabolites in biological matrices as it generally does not require derivatization, offering high sensitivity and selectivity.
Q3: What are the typical validation parameters to assess for a new analytical method for DIDP metabolites?
A3: A comprehensive method validation should include the assessment of the following parameters:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Selectivity/Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the test results to the true value.
-
Precision (Intra- and Inter-day): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Recovery: The efficiency of the extraction process.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Matrix Effect: The effect of co-eluting, interfering substances on the ionization of the target analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions.
Troubleshooting Guides
Guide 1: High Background or Contamination in Blanks
Issue: Significant peaks corresponding to DIDP or its metabolites are observed in analytical blanks.
Potential Causes and Solutions:
Phthalates are ubiquitous in the laboratory environment, leading to a high risk of contamination.
-
Laboratory Environment: Airborne particles from flooring, paints, and plastics can contaminate samples. Maintain a clean and dedicated workspace.
-
Solvents and Reagents: Solvents, water, and other reagents can contain phthalate impurities. Use high-purity, phthalate-free solvents and reagents. Test new batches of solvents by concentrating a large volume and analyzing the residue.
-
Lab Consumables: Plastic consumables such as pipette tips, vials, and SPE cartridges are major sources of contamination.
-
Action: Use glassware whenever possible. If plastics are unavoidable, pre-screen different brands and lots for phthalate leaching.
-
-
Glassware: Improperly cleaned glassware can be a source of contamination.
-
Action: Implement a rigorous glassware cleaning procedure: wash with a phosphate-free detergent, rinse thoroughly with tap and then deionized water, and finally rinse with a high-purity solvent like acetone or hexane. Bake glassware at a high temperature (e.g., 200°C) to remove organic residues.
-
-
GC/LC-MS System: The autosampler, syringe, injector, and column can be sources of carryover or contamination.
-
Action: Regularly clean the injector port and replace the septum and liner. Use a robust needle wash procedure with a clean, phthalate-free solvent. Run solvent blanks to ensure system cleanliness after maintenance.
-
Troubleshooting Workflow for High Phthalate Background
Caption: Systematic workflow for troubleshooting high phthalate background.
Guide 2: Poor Peak Shape and Resolution
Issue: Chromatographic peaks are broad, tailing, splitting, or co-eluting with other components.
Potential Causes and Solutions:
-
Injection Solvent Effects: Injecting a sample in a solvent that is stronger than the initial mobile phase can cause peak distortion.
-
Action: Reconstitute the final extract in a solvent that is the same or weaker than the starting mobile phase composition.
-
-
Column Contamination: Accumulation of matrix components on the column can degrade performance.
-
Action: Use a guard column to protect the analytical column. Implement a column flushing procedure after each analytical batch.
-
-
Inadequate Chromatography: The chosen column or mobile phase gradient may not be optimal for separating DIDP metabolites from matrix interferences.
-
Action: Optimize the mobile phase gradient. Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
-
Sample Overload: Injecting too much sample can lead to broad peaks.
-
Action: Reduce the injection volume or dilute the sample.
-
Guide 3: Inaccurate Quantification due to Matrix Effects
Issue: Inconsistent and inaccurate results, often indicated by poor recovery or high variability in quality control samples.
Potential Causes and Solutions:
-
Ion Suppression or Enhancement: Co-eluting matrix components can interfere with the ionization of the target analytes in the MS source, leading to a decreased (suppression) or increased (enhancement) signal.
-
Action 1: Improve Sample Preparation: Enhance the cleanup procedure to remove more interfering matrix components. Solid-Phase Extraction (SPE) is generally more effective than Liquid-Liquid Extraction (LLE) or simple protein precipitation.
-
Action 2: Enhance Chromatographic Separation: Modify the LC method to separate the analytes from the interfering matrix components.
-
Action 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS for each analyte will co-elute and experience similar ionization effects, allowing for accurate correction.
-
Action 4: Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the study samples.
-
Data Presentation
Table 1: Representative Method Validation Parameters for Phthalate Metabolite Analysis in Urine by LC-MS/MS
| Parameter | Typical Value/Range | Notes |
| Linearity (r²) | > 0.99 | For a calibration curve spanning the expected concentration range. |
| LOD (ng/mL) | 0.03 - 1.4 | Highly method and instrument dependent. |
| LOQ (ng/mL) | 0.1 - 5.0 | The lowest standard that can be quantified with acceptable precision and accuracy (e.g., within 20%). |
| Intra-day Precision (%RSD) | < 10% | Assessed by analyzing replicate QC samples at different concentrations on the same day. |
| Inter-day Precision (%RSD) | < 15% | Assessed by analyzing replicate QC samples on different days. |
| Accuracy (%RE) | 85 - 115% | The percent relative error from the nominal concentration of QC samples. |
| Recovery (%) | > 80% | Dependent on the extraction method and analyte. |
Note: These values are representative and should be established independently during in-house method validation.
Experimental Protocols
Protocol 1: Analysis of DIDP Metabolites in Urine by UHPLC-MS/MS
This protocol is a generalized procedure based on common practices for phthalate metabolite analysis.
1. Sample Pre-treatment (Enzymatic Hydrolysis): a. To 100 µL of urine in a glass tube, add an internal standard solution containing isotopically labeled DIDP metabolites. b. Add 25 µL of β-glucuronidase in an ammonium acetate buffer (pH 6.5). c. Gently vortex and incubate at 37°C for at least 90 minutes to deconjugate the glucuronidated metabolites.
2. Sample Cleanup (Online or Offline SPE): a. Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by reagent water. b. Load the pre-treated urine sample onto the SPE cartridge. c. Wash the cartridge with water to remove salts and polar interferences. d. Elute the analytes with a suitable organic solvent (e.g., acetonitrile or methanol). e. Evaporate the eluate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in a small volume of the initial mobile phase.
3. UHPLC-MS/MS Analysis:
-
UHPLC Column: A reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% acetic acid in water.
-
Mobile Phase B: 0.1% acetic acid in acetonitrile.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to separate the metabolites.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM) for each analyte and its corresponding internal standard.
General Workflow for DIDP Metabolite Analysis in Urine
Caption: General workflow for the analysis of DIDP metabolites in urine.
Protocol 2: Analysis of DIDP in Plasma/Serum by GC-MS
This protocol is a generalized procedure. Phthalate parent compounds are less frequently monitored in plasma due to rapid metabolism, but this protocol can be adapted.
1. Sample Preparation: a. To 500 µL of plasma or serum in a glass tube, add an internal standard (e.g., DIDP-d4). b. Protein Precipitation: Add 1 mL of acetonitrile, vortex, and centrifuge to pellet the proteins. c. Transfer the supernatant to a new glass tube. d. Liquid-Liquid Extraction (LLE): Add an extraction solvent like hexane, vortex, and centrifuge to separate the layers. e. Transfer the organic (upper) layer to a clean tube. Repeat the extraction and combine the organic layers. f. Evaporate the combined extracts to a small volume under a gentle stream of nitrogen.
2. GC-MS Analysis:
-
GC Column: A low-bleed capillary column such as a DB-5ms or equivalent.
-
Carrier Gas: Helium or Hydrogen.
-
Inlet: Use a splitless or pulsed splitless injection to enhance sensitivity.
-
Oven Program: A temperature gradient suitable for eluting high molecular weight phthalates.
-
Mass Spectrometry: Operate in electron ionization (EI) mode. Use Selected Ion Monitoring (SIM) for quantification to improve sensitivity and selectivity, targeting characteristic ions of DIDP (e.g., m/z 149, 167, 307).
Technical Support Center: Gas Chromatography (GC) Analysis of Diisodecyl Phthalate (DIDP)
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the Gas Chromatography (GC) analysis of Diisodecyl phthalate (DIDP).
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantitative analysis by affecting peak integration and resolution. This guide offers a systematic approach to diagnosing and resolving peak tailing in DIDP analysis.
Q1: What is peak tailing and why is it a problem in the GC analysis of this compound (DIDP)?
A1: Peak tailing is a distortion in which the latter half of a chromatographic peak is broader than the front half, deviating from the ideal symmetrical Gaussian shape.[1] DIDP, being a high molecular weight and semi-volatile compound, is particularly susceptible to peak tailing. This phenomenon can be caused by interactions with active sites within the GC system, leading to undesirable secondary retention mechanisms.[1] Problematic peak tailing can lead to inaccurate peak integration and reduced resolution between DIDP isomers or other analytes in the sample.[1]
Q2: How can I systematically troubleshoot peak tailing for my DIDP analysis?
A2: A logical, step-by-step approach is the most efficient way to identify and resolve the source of peak tailing. Start with the simplest and most common causes before moving to more complex and time-consuming solutions. The recommended workflow is as follows:
-
Inlet Maintenance: The GC inlet is a frequent source of contamination and active sites. Begin by replacing the inlet liner, septum, and seal.[2]
-
Column Maintenance: If inlet maintenance does not resolve the issue, the problem may lie with the analytical column. Trimming a small portion from the front of the column can remove accumulated non-volatile residues and active sites.[3][4]
-
Method Parameter Optimization: If both inlet and column maintenance fail to improve peak shape, a review and optimization of your GC method parameters may be necessary.
This troubleshooting workflow is visualized in the diagram below.
Q3: What are the key considerations for inlet maintenance?
A3: The inlet is where the sample is vaporized and introduced to the column, making it a critical area for potential issues.
-
Inlet Liner: Over time, the liner can become contaminated with non-volatile residues from the sample matrix, creating active sites that interact with DIDP.[5] It is crucial to use a high-quality, deactivated (silanized) liner to minimize these interactions.[6][7][8] For complex matrices, a liner with glass wool can help trap non-volatile contaminants, protecting the column.[2]
-
Septum: A worn or cored septum can be a source of contamination and leaks. Regularly replace the septum, ensuring not to overtighten the septum nut, which can lead to coring.
-
Seals: Inlet seals, such as the gold seal or dual Vespel ring inlet seals, can also become contaminated and should be replaced as part of routine inlet maintenance.
Q4: When and how should I perform column trimming?
A4: If peak tailing persists after inlet maintenance, the front portion of the GC column may be contaminated or have active sites. Trimming the column can often restore performance.
-
When to Trim: Consider trimming the column if you observe persistent peak tailing, a gradual loss of signal, or shifts in retention time that are not resolved by inlet maintenance.[4]
-
How to Trim: A proper cut is essential; a poor cut can itself cause peak tailing.[4] Use a ceramic scoring wafer to make a clean, square cut. It is recommended to remove 15-30 cm from the inlet end of the column.[3] After trimming, it is good practice to update the column length in your chromatography data system to maintain accurate flow and pressure calculations.
Q5: What GC method parameters can I optimize to reduce DIDP peak tailing?
A5: Optimizing your GC method can significantly improve the peak shape for high molecular weight compounds like DIDP.
-
Inlet Temperature: The inlet temperature should be high enough to ensure complete and rapid vaporization of DIDP but not so high as to cause thermal degradation. A typical starting point for phthalate analysis is around 280°C.[9]
-
Injection Technique: For splitless injections, a pulsed splitless injection can be beneficial. This technique uses a temporary increase in inlet pressure at the time of injection to rapidly transfer the analytes onto the column, minimizing the time spent in the hot inlet and reducing the potential for peak broadening.[10]
-
Oven Temperature Program: A suitable oven temperature program is crucial. Starting at a lower initial temperature can help focus the analytes at the head of the column. A moderate ramp rate will ensure good separation of DIDP isomers. The final temperature should be high enough to elute all DIDP isomers from the column.[11]
-
Carrier Gas Flow Rate: An optimal carrier gas flow rate ensures efficient transfer of the analyte through the column. A flow rate that is too low can increase the time the analyte spends in the system, increasing the likelihood of interactions with active sites.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my DIDP peak showing tailing even with a new column?
A1: Even with a new column, peak tailing can occur due to several factors. The most common culprits are issues within the inlet system. An active or contaminated inlet liner, a leaking septum, or incorrect column installation (e.g., improper insertion depth or a poor column cut) can all lead to peak tailing.[1] It is also important to ensure the new column has been properly conditioned according to the manufacturer's instructions to de-activate any residual surface silanol groups.
Q2: Can the sample solvent affect the peak shape of DIDP?
A2: Yes, the choice of solvent can impact peak shape. For splitless injections, a "solvent effect" can occur where the solvent condenses on the column at the initial oven temperature, trapping and focusing the analytes into a narrow band. If the initial oven temperature is too high relative to the solvent's boiling point, this focusing effect is lost, which can contribute to peak broadening and tailing.[12]
Q3: Is it possible that my sample concentration is causing the peak tailing?
A3: Yes, column overload is a common cause of peak tailing. Injecting a sample that is too concentrated can saturate the stationary phase, leading to a distorted peak shape.[1] A simple way to check for this is to dilute your sample (e.g., 1:10 or 1:100) and re-inject it. If the peak shape improves, column overload was likely a contributing factor.[1]
Q4: How often should I perform inlet maintenance?
A4: The frequency of inlet maintenance depends on the cleanliness of your samples and the number of injections. For labs running samples with complex or "dirty" matrices, daily or weekly replacement of the liner and septum may be necessary.[2] For cleaner samples, maintenance can be performed less frequently. A good practice is to establish a preventative maintenance schedule based on your specific application and to monitor system performance for any signs of degradation.[2]
Quantitative Data Summary
The following table provides an illustrative example of how to quantify the improvement in peak shape after performing various troubleshooting steps. The Asymmetry Factor (As) is a measure of peak shape, with a value of 1.0 representing a perfectly symmetrical peak. Values greater than 1.0 indicate peak tailing.
| Troubleshooting Action | Asymmetry Factor (As) - Before | Asymmetry Factor (As) - After | Observations |
| Diluted Sample (1:10) | 2.1 | 1.5 | Peak shape improved, suggesting some column overload.[1] |
| Replaced Inlet Liner | 1.8 | 1.2 | Significant improvement, indicating a contaminated or active liner was a major contributor.[1] |
| Trimmed Column (15 cm) | 1.9 | 1.3 | Tailing was reduced, pointing to contamination at the column inlet.[1] |
| Lowered Initial Oven Temp (-20°C) | 1.6 | 1.4 | Minor improvement in peak focusing.[1] |
Note: The data presented in this table is for illustrative purposes for a similar phthalate and is intended to demonstrate how to track the effectiveness of troubleshooting actions.
Experimental Protocols
Protocol 1: GC Inlet Liner Replacement
This protocol describes the general steps for replacing a GC inlet liner. Always refer to your specific instrument manual for detailed instructions.
-
Cool Down Inlet: Ensure the GC inlet temperature is at a safe level (e.g., below 50°C) before handling.
-
Turn Off Carrier Gas: Stop the carrier gas flow to the inlet.
-
Remove Septum Nut and Liner: Loosen and remove the septum retaining nut. Use clean, lint-free forceps to carefully remove the old inlet liner.
-
Clean Inlet (Optional): If visible residue is present, gently wipe the inside of the inlet with a lint-free swab lightly dampened with an appropriate solvent (e.g., methanol or dichloromethane).
-
Install New Liner: Place a new, deactivated O-ring onto the new, deactivated liner. Using forceps, insert the new liner into the inlet, ensuring it is seated correctly.
-
Replace Septum and Reassemble: Place a new septum in the septum retaining nut and tighten it according to the manufacturer's recommendations (do not overtighten).
-
Leak Check: Restore the carrier gas flow and perform a leak check around the inlet fittings using an electronic leak detector.
Protocol 2: GC Column Trimming
This protocol outlines the general procedure for trimming a fused silica capillary GC column.
-
Cool Down System: Ensure the GC oven and inlet are at room temperature.
-
Disconnect Column: Carefully disconnect the column from the inlet.
-
Make a Clean Cut: Using a ceramic scoring wafer or a capillary column cutting tool, make a clean, square score on the column tubing approximately 15-30 cm from the inlet end.
-
Break the Column: Gently snap the column at the score mark.
-
Inspect the Cut: Use a magnifying tool to ensure the cut is clean, flat, and at a 90-degree angle to the column wall. A poor cut with jagged edges can cause peak tailing.[4]
-
Reinstall Column: Reinstall the column in the inlet, ensuring the correct insertion depth as specified by the instrument manufacturer.
-
Update Column Length: Update the column length in the instrument control software to ensure accurate pressure and flow calculations.
Protocol 3: Detailed GC-MS Method for DIDP Analysis
This protocol provides a starting point for the GC-MS analysis of DIDP and other phthalates. Optimization may be required for your specific application and instrument.
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Mass Spectrometer: Agilent 5977B MS (or equivalent)[13]
-
-
Sample Preparation:
-
Standards are typically dissolved and diluted in dichloromethane or hexane.[14]
-
Avoid the use of plastic labware to prevent phthalate contamination.
-
-
GC Conditions:
-
Column: Agilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[13]
-
Inlet: Split/splitless injector
-
Inlet Temperature: 280°C[9]
-
Injection Volume: 1 µL
-
Injection Mode: Splitless (with a pulsed pressure of 25 psi for 0.5 min) or a 10:1 split, depending on concentration.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 3 minutes
-
Ramp: 10°C/min to 300°C
-
Hold: 12 minutes[11]
-
-
-
MS Conditions (for MS detection):
References
- 1. benchchem.com [benchchem.com]
- 2. Change the GC inlet liner – When? [restek.com]
- 3. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 4. youtube.com [youtube.com]
- 5. phxtechnical.zendesk.com [phxtechnical.zendesk.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ultra Inert Liners for GC, Deactivated Liners | Agilent [agilent.com]
- 8. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 9. agilent.com [agilent.com]
- 10. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. fses.oregonstate.edu [fses.oregonstate.edu]
- 13. agilent.com [agilent.com]
- 14. scispace.com [scispace.com]
Technical Support Center: Minimizing Phthalate Contamination
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying, troubleshooting, and minimizing phthalate contamination originating from laboratory equipment.
Frequently Asked Questions (FAQs)
Q1: What are phthalates and why are they a problem in the laboratory?
Phthalates are a class of chemical compounds primarily used as plasticizers to increase the flexibility, durability, and longevity of plastics like polyvinyl chloride (PVC).[1][2][3] They are not chemically bound to the plastic polymer, which allows them to leach, or migrate, out of the material over time.[2][4][5][6] In a laboratory setting, this leaching can lead to the contamination of samples, reagents, and analytical instruments, potentially causing inaccurate and unreliable experimental results, particularly in sensitive analyses like GC-MS and LC-MS.[7][8]
Q2: What are the most common sources of phthalate contamination in a laboratory?
Phthalate contamination in a laboratory is ubiquitous and can originate from numerous sources.[9] These include:
-
Laboratory Consumables: Many plastic items can leach phthalates, including pipette tips, syringes, filter holders, plastic tubing, sample vials and caps, and even Parafilm®.[1][10][11][12]
-
Laboratory Equipment: Components of analytical instruments, such as tubing and solvent filters in HPLC systems, can be sources of contamination.[4]
-
Solvents and Reagents: Phthalates can be present in solvents, reagents, and even in deionized (DI) water if it is stored in a plastic tank.[4][9][13]
-
Laboratory Environment: The general lab environment can be a source of contamination. Phthalates are found in flooring materials, paints, adhesives, and electrical cables.[4][7] Airborne dust can also carry phthalates and settle on surfaces or in open samples.[7][9]
-
Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can contain phthalates and be inadvertently introduced into experiments.[7]
-
Gloves: Some disposable gloves, particularly those made from vinyl (PVC), can be a significant source of phthalate contamination.[1][9]
Q3: I'm seeing persistent background peaks of phthalates in my analytical blanks. What should I do?
High background levels of phthalates in analytical blanks are a common issue. A systematic approach is necessary to identify and eliminate the source of contamination. Refer to the "Troubleshooting Guide: High Phthalate Background in Blanks" section for a detailed workflow.
Q4: Are there phthalate-free alternatives for common laboratory plastics?
Yes, many manufacturers now offer phthalate-free laboratory consumables. When purchasing new equipment, look for items specifically marketed as "phthalate-free." Safer alternatives to flexible vinyl plastic are also widely available.[3] Consider using glassware whenever possible, as it is a reliable phthalate-free option.[1] For applications requiring plastic, polypropylene (PP) and polyethylene (PE) are generally considered safer alternatives to PVC.[3]
Troubleshooting Guides
Guide: Troubleshooting High Phthalate Background in Blanks
Initial Observation: Your analytical blanks (e.g., solvent blanks, reagent blanks) show significant peaks corresponding to common phthalates such as dibutyl phthalate (DBP), di(2-ethylhexyl) phthalate (DEHP), or diisononyl phthalate (DINP).[7]
Objective: To systematically identify and eliminate the source(s) of phthalate contamination.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting high phthalate background.
Troubleshooting Steps:
-
Analyze Laboratory Reagent Blank (LRB): Prepare a blank using phthalate-free water and reagents that have been verified to be clean. If this blank is contaminated, the issue likely lies with the water or the glassware used.
-
Test Solvents and Reagents: Inject each solvent and reagent used in your sample preparation process directly into the analytical instrument. If a particular solvent is contaminated, consider purifying it by distillation or purchasing a new, high-purity batch.[9]
-
Test Consumables: Leach test your plastic consumables (e.g., pipette tips, vials, tubing) by rinsing or soaking them with a clean solvent and then analyzing the solvent. If contamination is detected, switch to glass alternatives or certified phthalate-free plastics.[12]
-
Test Glassware: Even glassware can become contaminated from airborne dust or improper cleaning. Rinse your glassware with a high-purity solvent and analyze the solvent. If contaminated, implement a more rigorous cleaning protocol.
-
Check GC/MS or LC/MS System: Contamination can accumulate in the injection port, column, or transfer lines.[7] Perform a system bake-out (for GC) or flush the system with a strong, clean solvent.[7] Check for and replace any contaminated components like septa or tubing.
-
Assess Lab Environment: If all other sources have been ruled out, consider environmental sources. Minimize the use of plastics in the lab, avoid using personal care products before handling samples, and keep samples covered to prevent contamination from airborne dust.[7][9]
Data Presentation
Table 1: Reported Phthalate Leaching from Laboratory Consumables
The following table summarizes reported levels of phthalate leaching from various laboratory consumables. These values can vary significantly based on the manufacturer, batch, and the solvent used for testing.
| Laboratory Consumable | Phthalate Detected | Maximum Leaching Level (µg/cm²) | Reference |
| Pipette Tips | Diethylhexyl phthalate (DEHP) | 0.36 | [10][11][12] |
| Diisononyl phthalate (DINP) | 0.86 | [10][11][12] | |
| Plastic Filter Holders (PTFE) | Dibutyl phthalate (DBP) | 2.49 | [10][11][12] |
| Plastic Filter Holders (Regenerated Cellulose) | Dibutyl phthalate (DBP) | 0.61 | [10][11][12] |
| Plastic Filter Holders (Cellulose Acetate) | Dimethyl phthalate (DMP) | 5.85 | [10][11][12] |
| Parafilm® | Diethylhexyl phthalate (DEHP) | 0.50 | [10][11][12] |
Experimental Protocols
Protocol: Rigorous Cleaning of Laboratory Glassware to Minimize Phthalate Contamination
This protocol is designed to remove phthalate residues from laboratory glassware.
Materials:
-
Personal Protective Equipment (PPE): Gloves, safety glasses, lab coat.[14][15]
-
Phthalate-free detergent.
-
High-purity water (e.g., HPLC-grade).
-
High-purity organic solvents (e.g., acetone, hexane, or methanol).[16]
-
Clean brushes.[15]
-
Oven for baking glassware.
-
Aluminum foil (pre-cleaned with solvent).
Procedure:
-
Initial Rinse: Immediately after use, rinse glassware with tap water to remove the bulk of any residues.[14]
-
Washing: Wash the glassware thoroughly with a warm solution of phthalate-free detergent and water.[14] Use appropriate brushes to scrub all surfaces.[15]
-
Rinsing with Tap Water: Rinse the glassware multiple times with tap water to remove all traces of detergent.
-
Rinsing with Deionized (DI) Water: Rinse the glassware thoroughly with DI water to remove any mineral deposits from the tap water.[16]
-
Solvent Rinse: Rinse the glassware with a high-purity organic solvent such as acetone or hexane to remove any residual organic contaminants, including phthalates.[1]
-
Drying: Allow the glassware to air dry in a clean environment, or place it in an oven at a moderate temperature.
-
Baking (Optional but Recommended for Trace Analysis): For highly sensitive applications, bake the glassware in an oven at a high temperature (e.g., 400°C for at least 1 hour) to pyrolyze any remaining organic residues.[1]
-
Storage: After cooling, cover the openings of the glassware with pre-cleaned aluminum foil and store in a clean, dust-free cabinet or drawer to prevent re-contamination.[7]
Mandatory Visualization
References
- 1. restek.com [restek.com]
- 2. m.youtube.com [m.youtube.com]
- 3. legislature.vermont.gov [legislature.vermont.gov]
- 4. biotage.com [biotage.com]
- 5. nasport.pmf.ni.ac.rs [nasport.pmf.ni.ac.rs]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. research.thea.ie [research.thea.ie]
- 13. cannabissciencetech.com [cannabissciencetech.com]
- 14. How To Clean Lab Equipment & Glassware | Boekel Scientific [boekelsci.com]
- 15. ≫ How to Clean Laboratory Equipment: Essential Guide for Hygiene and Accuracy - Pobel [pobel.com]
- 16. usalab.com [usalab.com]
Technical Support Center: Analysis of Diisodecyl Phthalate (DIDP) Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of Diisodecyl phthalate (DIDP) metabolites.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of DIDP metabolites, such as monocarboxy-isononyl phthalate (MCiNP), mono-hydroxy-isodecyl phthalate (MHiDP), and mono-oxo-isodecyl phthalate (MOiDP).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background or blank contamination | Phthalates are ubiquitous environmental contaminants. Sources include solvents, reagents, plastic labware (pipette tips, vials, tubing), glassware with residual detergents, and laboratory air.[1] | - Solvent Check: Evaporate a large volume of your solvent, reconstitute in a small volume of a confirmed clean solvent, and analyze by GC-MS or LC-MS/MS.[1][2] - Glassware Cleaning: Wash glassware with a phosphate-free detergent, rinse thoroughly with tap and deionized water, then rinse with a high-purity solvent (e.g., acetone or hexane). Bake glassware at a high temperature to remove organic residues.[1] - Use Phthalate-Free Consumables: Whenever possible, use glass or polypropylene labware. Test consumables for phthalate leaching by incubating them with a clean solvent and analyzing the solvent.[1] - System Blank: Run solvent blanks to identify contamination from the LC-MS/MS system itself, such as from tubing or solvent frits.[3] |
| Low or no recovery of DIDP metabolites | - Incomplete enzymatic hydrolysis of glucuronidated metabolites. - Inefficient Solid-Phase Extraction (SPE). - Analyte degradation during sample storage or preparation. | - Optimize Hydrolysis: Ensure the pH, temperature, and incubation time for the β-glucuronidase enzyme are optimal. Recombinant enzymes may offer higher efficiency.[4][5] - SPE Method Development: Verify that the SPE sorbent, conditioning, loading, washing, and elution steps are appropriate for the target metabolites. Analyze the effluent from each step to determine where analyte loss is occurring.[6] - Stability Assessment: Analyze sample aliquots at different time points after preparation to monitor for degradation. Store samples at -80°C and minimize freeze-thaw cycles. |
| Poor chromatographic peak shape (e.g., broad or split peaks) | - Isomeric Complexity: Commercial DIDP is a mixture of numerous isomers, leading to the elution of metabolites as clusters of multiple peaks.[2][7] - Column Contamination: Buildup of matrix components on the analytical column. - Inappropriate Mobile Phase: Mismatch between the injection solvent and the initial mobile phase composition.[8] | - Isomer Summation: For quantification, integrate the entire area of the isomeric peak cluster.[9] - Column Maintenance: Use a guard column and implement regular column flushing and regeneration procedures. - Solvent Matching: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[8] |
| Matrix effects (ion suppression or enhancement) | Co-eluting endogenous compounds from the biological matrix (e.g., urine, plasma) can interfere with the ionization of the target analytes in the mass spectrometer source.[10] | - Effective Sample Cleanup: Optimize the SPE protocol to remove as much matrix interference as possible.[11][12] - Chromatographic Separation: Modify the LC gradient to separate the analytes from the interfering matrix components. - Use of Isotopically Labeled Internal Standards: Incorporate stable isotope-labeled internal standards for each analyte to compensate for matrix effects.[13] |
| Inconsistent quantification results | - External Contamination: Variable levels of background contamination can lead to inaccurate quantification, especially at low concentrations.[14] - Calibration Issues: Use of an inappropriate calibration model or standards that do not account for the sample matrix. | - Rigorous Contamination Control: Implement all recommended procedures to minimize background phthalate levels.[1] - Matrix-Matched Calibrators: Prepare calibration standards in a matrix similar to the samples being analyzed to account for matrix effects. |
Frequently Asked Questions (FAQs)
Q1: Why can't I detect the primary metabolite of DIDP, mono-isodecyl phthalate (MiDP), in my samples?
A1: The hydrolytic monoester, MiDP, is often not detected or is present at very low concentrations in biological samples such as urine.[2][7] This is because DIDP is rapidly and extensively metabolized further into secondary, oxidative metabolites.[15] Therefore, the oxidative metabolites, including monocarboxy-isononyl phthalate (MCiNP), mono-hydroxy-isodecyl phthalate (MHiDP), and mono-oxo-isodecyl phthalate (MOiDP), are considered more reliable biomarkers for assessing exposure to DIDP.[2][7]
Q2: My chromatogram for DIDP metabolites shows a broad "hump" or a cluster of peaks instead of a single sharp peak. Is this normal?
A2: Yes, this is a common observation for the analysis of DIDP metabolites. Commercial DIDP is not a single compound but a complex mixture of isomers with branched ten-carbon side chains.[2] Consequently, its metabolites also exist as numerous isomers, which may not be fully separated by standard chromatographic methods, resulting in the appearance of peak clusters.[2] For quantification, it is recommended to integrate the entire area of the isomeric cluster.[9]
Q3: What are the most critical sources of phthalate contamination in the laboratory, and how can I minimize them?
A3: Phthalate contamination is a pervasive issue in analytical laboratories. The most common sources include:
-
Solvents and Reagents: Even high-purity solvents can contain trace amounts of phthalates.[1][2]
-
Plastic Consumables: Pipette tips, sample vials and caps, and tubing are significant sources of phthalate leaching.[1][16]
-
Laboratory Equipment: Components of HPLC systems, such as solvent frits, can leach phthalates.[1]
-
Laboratory Environment: Phthalates are present in dust, flooring, and paints, and can contaminate samples that are left exposed.[1]
To minimize contamination, it is crucial to use glassware whenever possible, thoroughly clean all labware, test solvents and consumables for background levels of phthalates, and run procedural blanks with every batch of samples.[1][3]
Q4: Is enzymatic hydrolysis necessary for the analysis of DIDP metabolites in urine?
A4: Yes, for the accurate quantification of total DIDP metabolite concentrations, enzymatic hydrolysis is a critical step. While some oxidative metabolites like MCiNP are excreted in their free form, others, such as MOiDP, are excreted as glucuronide conjugates.[2] To measure the total concentration of these metabolites, an enzyme like β-glucuronidase is used to cleave the glucuronic acid moiety from the conjugated metabolites, converting them to their free form for analysis.[14]
Q5: How can I mitigate matrix effects in my LC-MS/MS analysis of DIDP metabolites?
A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. To mitigate these effects:
-
Optimize Sample Preparation: A robust solid-phase extraction (SPE) protocol is essential to remove interfering components from the urine or plasma matrix.[11][12]
-
Improve Chromatographic Separation: Adjusting the analytical column and mobile phase gradient can help separate the target metabolites from co-eluting matrix components.
-
Use Isotope-Labeled Internal Standards: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard for each analyte. These standards co-elute with the analyte and experience the same matrix effects, allowing for accurate quantification.[13]
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Glucuronidated DIDP Metabolites in Urine
This protocol describes the deconjugation of glucuronidated DIDP metabolites in urine samples.
Materials:
-
Urine sample
-
β-glucuronidase (recombinant E. coli is recommended to minimize non-specific esterase activity)[4][5]
-
Ammonium acetate buffer (pH 6.5)
-
Isotopically labeled internal standards for MCiNP, MHiDP, and MOiDP
-
Incubator or water bath set to 37-55°C[4]
Procedure:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
To a clean glass tube, add 100 µL of urine.
-
Add the isotopically labeled internal standards.
-
Add 50 µL of ammonium acetate buffer.
-
Add a sufficient amount of β-glucuronidase enzyme. The optimal amount should be determined during method validation.
-
Vortex the mixture gently.
-
Incubate the samples at the optimized temperature (e.g., 55°C) for a sufficient time (e.g., 1-2 hours) to ensure complete hydrolysis.
-
After incubation, allow the samples to cool to room temperature before proceeding to the solid-phase extraction step.
Protocol 2: Solid-Phase Extraction (SPE) of DIDP Metabolites from Urine
This protocol outlines a general procedure for the cleanup and concentration of DIDP metabolites from hydrolyzed urine samples.
Materials:
-
Hydrolyzed urine sample from Protocol 1
-
SPE cartridges (e.g., C18 or other suitable polymeric sorbent)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Deionized water
-
SPE vacuum manifold
Procedure:
-
Condition the SPE Cartridge: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water through the sorbent material. Do not allow the sorbent to dry out.
-
Load the Sample: Load the entire volume of the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with 2 mL of deionized water to remove salts and other polar interferences. A second wash with a weak organic solvent (e.g., 5% methanol in water) may be included to remove less polar interferences.
-
Dry the Cartridge: Dry the cartridge under vacuum for 5-10 minutes to remove residual water.
-
Elute the Analytes: Elute the DIDP metabolites from the cartridge with 2 mL of a suitable organic solvent, such as acetonitrile or methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of DIDP Metabolites
This protocol provides typical starting parameters for the LC-MS/MS analysis of DIDP metabolites. Method optimization is required for specific instrumentation and applications.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
Start at 5-10% B
-
Linearly increase to 95-100% B over 8-10 minutes
-
Hold at 95-100% B for 2-3 minutes
-
Return to initial conditions and re-equilibrate
-
Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 100-150°C
-
Drying Gas Temperature: 300-350°C
-
Nebulizer Pressure: 30-40 psi
-
Capillary Voltage: 2.5-3.5 kV
-
MRM Transitions: Specific precursor and product ions for each DIDP metabolite and their labeled internal standards must be determined and optimized.
Visualizations
Caption: Metabolic pathway of this compound (DIDP) in the human body.
Caption: Troubleshooting workflow for the analysis of DIDP metabolites.
References
- 1. cpsc.gov [cpsc.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. Assessment of human exposure to di-isodecyl phthalate using oxidative metabolites as biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Assessing Matrix Solid-Phase Dispersion Extraction Strategies for Determining Bisphenols and Phthalates in Gilthead Sea Bream Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Machine learning-assisted non-destructive plasticizer identification and quantification in historical PVC objects based on IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phthalate Exposure Assessment in Humans - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. benchchem.com [benchchem.com]
- 16. imcstips.com [imcstips.com]
Validation & Comparative
A Comparative Toxicological Analysis of Diisodecyl Phthalate (DIDP) and Di(2-ethylhexyl) Phthalate (DEHP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of Diisodecyl phthalate (DIDP) and Di(2-ethylhexyl) phthalate (DEHP). Both are high-production-volume chemicals used as plasticizers, but concerns over the toxicity of DEHP have led to the increased use of alternatives like DIDP. This document summarizes key experimental data on their acute toxicity, reproductive and developmental effects, and carcinogenic potential to inform risk assessment and material selection in research and development.
Quantitative Toxicological Data Summary
The following tables provide a comparative summary of key toxicological endpoints for DIDP and DEHP based on available experimental data.
Table 1: Acute Toxicity
| Endpoint | DIDP | DEHP | Species | Reference |
| Oral LD₅₀ | > 29,100 - 64,000 mg/kg | 14,200 - 50,000 mg/kg | Rat | [1][2][3][4] |
| Dermal LD₅₀ | > 2,910 mg/kg | ~25,000 mg/kg | Rabbit | [2] |
| Inhalation LC₅₀ (4h) | > 12,540 mg/m³ | No data available | Rat | [2] |
Table 2: Reproductive & Developmental Toxicity
| Endpoint | DIDP | DEHP | Species | Key Findings & Reference |
| Fertility NOAEL | 427 - 927 mg/kg/day | No specific NOAEL for fertility impairment; effects seen at various doses. | Rat | DIDP: No impairment of fertility observed.[2] |
| Developmental Toxicity NOAEL | 38 - 50 mg/kg/day | 4.8 mg/kg/day | Rat | DIDP: Based on reduced F2 pup survival.[5][6] DEHP: Based on reproductive tract malformations.[7] |
| Developmental Toxicity LOAEL | 131 - 152 mg/kg/day | 1 mg/kg/day | Rat | DIDP: Based on reduced F2 pup survival.[6] DEHP: Based on altered glucose homeostasis following developmental exposure.[8] |
| Anti-Androgenic Effects | Not considered to exhibit anti-androgenic activity.[9] | Exhibits anti-androgenic effects, leading to "phthalate syndrome" in male offspring.[7] | Rat |
Table 3: Carcinogenicity
| Endpoint | DIDP | DEHP | Species | Classification & Reference |
| Carcinogenic Potential | No in vivo carcinogenicity studies available. Not classified as a carcinogen.[2] | Reasonably anticipated to be a human carcinogen. | Human | DEHP: Based on sufficient evidence from animal studies (liver, pancreas, and testicular tumors).[10][11][12] |
| Tumorigenicity in Rodents | Not established. | Clear evidence of carcinogenic activity (hepatocellular adenoma/carcinoma). | Rat, Mouse | [10][11] |
Key Experimental Protocols
Detailed methodologies for the toxicological assays cited in this guide are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).
Zebrafish Embryo Acute Toxicity Test (OECD TG 236)
This test is used to determine the acute toxicity of chemicals on the embryonic stages of fish.
-
Test Organism : Newly fertilized zebrafish (Danio rerio) eggs are used.
-
Exposure : Embryos are exposed to a range of concentrations of the test substance for up to 96 hours. The test is typically conducted in multi-well plates.[13][14][15]
-
Endpoints : Lethality is assessed at 24, 48, 72, and 96 hours based on four apical endpoints:
-
Data Analysis : The concentration that is lethal to 50% of the embryos (LC50) is calculated.[16]
In Utero Developmental Toxicity Study (based on OECD TG 414)
This study design is used to assess the potential of a substance to cause adverse effects on embryonic and fetal development.
-
Test Animals : Typically pregnant rodents (e.g., rats, mice) are used.
-
Dosing : The test substance is administered to the dams daily during the period of major organogenesis.
-
Observations :
-
Maternal observations include clinical signs, body weight, and food consumption.
-
At near-term, dams are euthanized, and the uterus and its contents are examined.
-
Fetal observations include viability, body weight, and external, visceral, and skeletal malformations and variations.
-
-
Data Analysis : The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) for maternal and developmental toxicity are determined.
Signaling Pathways and Mechanisms of Toxicity
The following diagrams illustrate key signaling pathways implicated in the toxicity of DEHP. DIDP is generally considered less biologically active and does not significantly interact with these pathways in the same manner.
Caption: Classical Androgen Receptor (AR) Signaling Pathway.
DEHP and its metabolites can interfere with this pathway, exhibiting anti-androgenic effects that disrupt male reproductive development.[17]
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. This compound | C28H46O4 | CID 33599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two-generation reproduction studies in Rats fed di-isodecyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oehha.ca.gov [oehha.ca.gov]
- 7. Determination of the di-(2-ethylhexyl) phthalate NOAEL for reproductive development in the rat: importance of the retention of extra animals to adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Evaluation of the endocrine disrupting potential of Di-isodecyl phthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di(2-ethylhexyl) Phthalate (CASRN 117-81-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Di(2-ethylhexyl) Phthalate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. keep.eu [keep.eu]
- 14. Fish embryo test for acute toxicity testing of chemicals | RE-Place [re-place.be]
- 15. oecd.org [oecd.org]
- 16. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
Navigating the Analytical Maze: A Comparative Guide to Cross-Validation of Diisodecyl Phthalate Biomonitoring Studies
For researchers, scientists, and drug development professionals, the accurate measurement of environmental chemical exposure is paramount. This guide provides a comprehensive comparison of analytical methodologies for the human biomonitoring of Diisodecyl phthalate (DIDP), a common plasticizer, with a focus on cross-validation and data comparability.
This compound (DIDP) is a high molecular weight phthalate used extensively in a variety of consumer products, leading to widespread human exposure. Biomonitoring, the measurement of a chemical or its metabolites in biological samples, is the most direct method for assessing this exposure. In the case of DIDP, which is rapidly metabolized, urinary metabolites serve as the primary biomarkers. The most commonly measured oxidative metabolites are monocarboxyisononyl phthalate (MCiNP), monooxoisodecyl phthalate (MOiDP), and monohydroxyisodecyl phthalate (MHiDP).[1]
The analytical challenge with DIDP lies in its existence as a complex mixture of isomers, which can complicate chromatographic separation and quantification.[1] This guide delves into the prevalent analytical techniques, compares their performance based on published validation data, and outlines detailed experimental protocols to aid researchers in selecting and implementing robust methodologies.
Comparative Analysis of Analytical Methodologies
The gold standard for the quantification of DIDP metabolites in human urine is online solid-phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry (online SPE-HPLC-MS/MS). This technique offers high sensitivity, selectivity, and throughput. Below is a summary of performance data from various studies.
| Parameter | Method | DIDP Metabolite | Value | Reference |
| Limit of Detection (LOD) | Online SPE-HPLC-MS/MS | MCiNP | 0.6 ng/mL | NHANES 2005-2006 |
| Online SPE-HPLC-MS/MS | Multiple Phthalate Metabolites | 0.11 - 0.90 ng/mL | Silva et al. (2007)[1] | |
| Inter-laboratory Reproducibility (RSD) | Not Specified | Mixed-isomer phthalates (including DIDP) | 43% (all labs) | HBM4EU Project[2][3][4] |
| Not Specified | Mixed-isomer phthalates (including DIDP) | 26% (satisfactory labs) | HBM4EU Project[2][3][4] | |
| Accuracy (Recovery) | Online SPE-HPLC-MS/MS | 16 Phthalate Metabolites | ~100% | Silva et al. (2007)[1] |
| Precision (CV) | Online SPE-HPLC-MS/MS | 16 Phthalate Metabolites | <10% | Silva et al. (2007)[1] |
Note: This table is a compilation of data from multiple sources and direct comparison should be made with caution as experimental conditions may vary.
The HBM4EU project, a European human biomonitoring initiative, highlighted the challenges in achieving inter-laboratory comparability for mixed-isomer phthalates like DIDP. The project reported an average inter-laboratory reproducibility (expressed as Relative Standard Deviation - RSD) of 43% across all participating laboratories, which improved to 26% when considering only laboratories with consistently satisfactory performance.[2][3][4] This underscores the critical need for standardized protocols and rigorous quality control in DIDP biomonitoring studies.
Experimental Protocols
A robust and reliable analytical method is the cornerstone of any biomonitoring study. The following is a detailed, generalized protocol for the analysis of DIDP metabolites in human urine based on common practices in the field, primarily utilizing online SPE-HPLC-MS/MS.
Sample Collection and Storage
-
Collection: Urine specimens should be collected in pre-screened containers to avoid external contamination.
-
Storage: A minimum sample volume of 0.5 mL is recommended. Samples should be stored frozen at or below -40°C until analysis.
Sample Preparation
-
Thawing and Mixing: Allow urine samples to thaw completely at room temperature and mix thoroughly by vortexing.
-
Aliquoting: Transfer 100 µL of the urine sample into a silanized autosampler vial.
-
Internal Standard Spiking: Add an internal standard solution containing isotopically labeled analogs of the target DIDP metabolites to each sample. This is crucial for correcting for matrix effects and variations in sample processing.
-
Enzymatic Deconjugation: DIDP metabolites are primarily excreted as glucuronide conjugates. To measure the total concentration, these conjugates must be cleaved.
-
Add a freshly prepared β-glucuronidase enzyme solution to each sample.
-
Incubate the samples to allow for complete hydrolysis.
-
Analytical Procedure: Online SPE-HPLC-MS/MS
-
Online Solid-Phase Extraction (SPE):
-
The prepared sample is injected into the system where it first passes through an extraction column. The analytes of interest are retained on the column while unretained matrix components are washed to waste.
-
The retained analytes are then eluted from the extraction column and transferred to the analytical column.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Chromatographic separation of the DIDP metabolites is typically achieved using a reversed-phase analytical column.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a buffer) and an organic component (e.g., acetonitrile or methanol) is used to separate the isomeric compounds.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The separated metabolites are ionized, typically using electrospray ionization (ESI) in negative ion mode.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
Quality Control
-
Calibration Standards: A set of calibration standards covering the expected concentration range of the analytes in the samples are prepared and analyzed with each batch of samples.
-
Quality Control Materials: Low and high concentration quality control (QC) materials, prepared from pooled human urine, are analyzed in each analytical run to monitor the accuracy and precision of the method.
-
Blanks: Reagent blanks are included to check for contamination during the sample preparation and analysis process.
Visualizing the Workflow and Cross-Validation
To better illustrate the analytical process and the concept of a cross-validation study, the following diagrams are provided.
References
- 1. Quantification of 22 phthalate metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proficiency and Interlaboratory Variability in the Determination of Phthalate and DINCH Biomarkers in Human Urine: Results from the HBM4EU Project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
A Researcher's Guide to Selecting Analytical Standards for Di-isodecyl Phthalate (DIDP)
For researchers, scientists, and drug development professionals, the precise and accurate quantification of Di-isodecyl phthalate (DIDP) is paramount for safety assessments, quality control, and adherence to regulatory requirements. As DIDP is a complex mixture of isomers, selecting a high-quality analytical standard is a critical first step in achieving reliable data. This guide provides a comparative overview of commercially available DIDP analytical standards, details common experimental protocols, and offers a logical framework for choosing the appropriate standard for your analytical needs.
Comparison of DIDP Certified Reference Materials (CRMs)
The selection of a suitable Certified Reference Material (CRM) is contingent upon the analytical method, the sample matrix, and the required level of uncertainty. While direct head-to-head performance data for different commercial standards is not readily published, the following table summarizes the specifications of several available CRMs. The efficacy of a standard is assured by the supplier's accreditation and the detailed information provided on the Certificate of Analysis.
| Supplier/Manufacturer | Product Name/Number | Description | Concentration/Purity | Format/Matrix | Accreditations/Notes |
| AccuStandard | ALR-101S | Diisodecyl phthalate (DIDP) (Tech Mix) | 100 µg/mL | Methanol | Certified Reference Material (ISO 17034)[1] |
| ALR-101N | This compound (DIDP) (Tech Mix) | 100 mg | Neat | Reference Material[2] | |
| Spex | S-4464 | This compound Organic Standard | 1000 µg/mL | Methanol-P&T | ISO/IEC 17025:2017, ISO 17034:2016[3] |
| NIST | SRM 2860 | Phthalates in Polyvinyl Chloride | Level I (Nominal 0.1 %), Level II (Nominal 2 %) | Solid (shredded PVC) | Note: DIDP is an industrial mixture of isomers, so its mass fraction is not certified[4][5] |
| HPC Standards | Not specified | High-Purity this compound | Not specified | Not specified | ISO 9001, ISO 17034 accredited manufacturer[6][7] |
| Sigma-Aldrich | Not specified | This compound | Not specified | Not specified | Manufacturing sites are double accredited to ISO 17034 and ISO/IEC 17025[8] |
Experimental Protocols
The analysis of DIDP typically involves chromatographic separation followed by mass spectrometric detection. The choice of method depends on the sample matrix and required sensitivity.
Sample Preparation: Solvent Extraction
For solid samples, such as medical devices or plastics, a solvent extraction with polymer dissolution is a common preparation method.
-
Objective: To extract DIDP from a solid matrix into a liquid solvent suitable for injection into a GC-MS system.
-
Procedure:
-
Obtain a representative sample of the material (e.g., 0.1 g of shredded PVC).[5]
-
Dissolve the sample in a suitable solvent like tetrahydrofuran (THF).
-
Precipitate the polymer by adding a non-solvent such as methanol or hexane.
-
Centrifuge the mixture to separate the precipitated polymer from the supernatant containing the phthalates.
-
Carefully collect the supernatant.
-
The extract may be concentrated by evaporating the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane or methanol) for analysis.[4]
-
-
Internal Standards: To ensure accuracy and correct for variations in extraction efficiency and instrument response, a deuterated internal standard (e.g., a d4-labeled phthalate) is often added to the sample before extraction.[9]
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the separation and quantification of phthalates due to its high sensitivity and selectivity.[6][10]
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A triple quadrupole mass spectrometer (GC-MS/MS) can be used for enhanced selectivity in complex matrices.[4]
-
Typical GC Conditions:
-
Column: An Agilent J&W HP-5ms column or similar non-polar column is often used.[10]
-
Carrier Gas: Helium or Hydrogen.[10]
-
Injection Mode: Splitless injection.
-
Temperature Program: An initial oven temperature of around 100°C, held for 1-2 minutes, followed by a ramp of 10-20°C per minute up to a final temperature of 270-320°C, which is then held for several minutes.[2]
-
-
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for GC-MS/MS.[4][9]
-
Quantifier Ions: A common quantifier ion for many phthalates is m/z 149. Specific ions for DIDP isomers may also be monitored for confirmation.[6]
-
Mandatory Visualizations
The following diagrams illustrate a typical workflow for DIDP analysis and a decision-making process for selecting a suitable analytical standard.
References
- 1. accustandard.com [accustandard.com]
- 2. accustandard.com [accustandard.com]
- 3. coleparmer.com [coleparmer.com]
- 4. labmix24.com [labmix24.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. hpc-standards.com [hpc-standards.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. Reference Materials [sigmaaldrich.com]
- 9. alkalisci.com [alkalisci.com]
- 10. Didecyl phthalate [webbook.nist.gov]
A Comparative Analysis of the Endocrine Disrupting Effects of Diisodecyl Phthalate and Other Common Phthalates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the endocrine-disrupting effects of Diisodecyl phthalate (DIDP) against other widely used phthalates, including Di(2-ethylhexyl) phthalate (DEHP), Di-n-butyl phthalate (DBP), Benzyl butyl phthalate (BBP), and Diisononyl phthalate (DINP). The information presented is collated from a range of in vitro and in vivo studies, with a focus on quantitative data and detailed experimental methodologies to support further research and development.
Executive Summary
Phthalates are a class of synthetic chemicals extensively used as plasticizers to enhance the flexibility and durability of various materials. Concerns have been raised about their potential to act as endocrine-disrupting chemicals (EDCs), interfering with the body's hormonal systems. This guide focuses on comparing the endocrine-disrupting properties of DIDP, a high molecular weight phthalate, with other commonly used phthalates.
Overall, the current body of scientific evidence suggests that high molecular weight phthalates such as DIDP and DINP generally exhibit a lower potential for endocrine disruption, particularly concerning anti-androgenic and estrogenic effects, when compared to lower molecular weight phthalates like DEHP and DBP. However, it is crucial to note that the endocrine-disrupting potential can vary depending on the specific endpoint, the experimental model used, and the metabolic activation of the parent compound.
Comparative Data on Endocrine Disrupting Effects
The following tables summarize quantitative data from various studies to facilitate a direct comparison of the endocrine-disrupting potential of DIDP and other selected phthalates.
Table 1: Comparative Estrogenic and Anti-Androgenic Activity
| Phthalate | Estrogenic Activity | Anti-Androgenic Activity | Reference(s) |
| DIDP | No significant estrogenic or enhanced-estrogenic activity observed in transgenic medaka eleutheroembryos.[1] | No significant anti-androgenic activity reported in various in vitro assays. | [1] |
| DEHP | Enhanced-estrogenic activity observed in transgenic medaka eleutheroembryos.[1] | Potent anti-androgenic activity, with its metabolites showing significant effects. | |
| DBP | Enhanced-estrogenic activity observed in transgenic medaka eleutheroembryos.[1] | Potent anti-androgenic activity. | [1] |
| BBP | Estrogenic activity demonstrated in transgenic medaka eleutheroembryos.[1] | Weak anti-androgenic activity reported. | [1] |
| DINP | Enhanced-estrogenic activity observed in transgenic medaka eleutheroembryos.[1] | Generally considered to have low anti-androgenic potential. | [1] |
Table 2: Effects on Steroidogenesis in H295R Cells
| Phthalate | Effect on Estradiol (E2) Production | Effect on Testosterone (T) Production | Reference(s) |
| DIDP | No significant effects reported in some studies. | No consistent changes in testosterone biosynthesis observed after in utero exposure. | |
| DEHP | Increased E2 production. | Decreased T production reported in fetal rat testes. | |
| DBP | Increased E2/T ratio reported in some studies. | Decreased T production. | |
| BBP | - | - | |
| DINP | Increased E2 production. | - | |
| DMP | Increased E2/T ratio. | - | |
| DEP | Increased E2/T ratio. | - | |
| DnOP | Increased E2/T ratio. | - |
Table 3: Comparative Toxicity in Zebrafish Embryos (96-hour LC50)
| Phthalate | LC50 (ppm) | Reference(s) |
| DIDP | > Highest soluble concentration | [1] |
| DEHP | > Highest soluble concentration | [1] |
| DBP | 0.63 | [1] |
| BBP | 0.72 | [1] |
| DINP | > Highest soluble concentration | [1] |
| DNOP | > Highest soluble concentration | [1] |
Key Signaling Pathways in Phthalate-Induced Endocrine Disruption
Phthalates can interfere with the endocrine system through various mechanisms, primarily by interacting with nuclear receptors and modulating the activity of steroidogenic enzymes. It is important to note that phthalate diesters are often metabolized to their monoester forms, which are typically the more biologically active compounds.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
Phthalate monoesters are known activators of PPARs, particularly PPARα and PPARγ. Activation of these receptors can lead to a cascade of downstream effects, including alterations in lipid metabolism and steroidogenesis. The potency of PPAR activation generally increases with the length of the phthalate's alkyl side chain.
References
Comparative Analysis of Di-isodecyl Phthalate (DIDP) Leaching from Various Polymer Matrices
For Immediate Release
This guide provides a comprehensive comparison of Di-isodecyl phthalate (DIDP) leaching from three common polymer matrices: Polyvinyl Chloride (PVC), Ethylene-vinyl Acetate (EVA), and Polyethylene (PE). This document is intended for researchers, scientists, and drug development professionals who utilize these polymers in applications where minimizing the migration of plasticizers is critical. The information presented is compiled from various scientific studies to offer an objective overview supported by experimental data.
Executive Summary
The selection of a polymer matrix for applications in medical devices, pharmaceutical packaging, and laboratory equipment requires careful consideration of the potential for chemical leaching. DIDP, a high molecular weight phthalate plasticizer, is commonly used to impart flexibility to polymers, particularly PVC. However, its non-covalent bonding with the polymer backbone allows it to migrate into contacting substances, such as solutions, food simulants, and biological fluids. This guide demonstrates that the choice of polymer has a significant impact on the extent of DIDP leaching.
Based on available data for similar phthalates and the inherent properties of the polymers, the trend for plasticizer leaching is generally PVC > EVA >> PE . While specific comparative data for DIDP across all three polymers under identical conditions is limited, studies on the closely related phthalate, Di(2-ethylhexyl) phthalate (DEHP), show significantly lower migration from EVA compared to PVC. Polyethylene, which typically does not require external plasticizers like DIDP for flexibility, exhibits the lowest potential for phthalate leaching.
Data Presentation: Quantitative Leaching Comparison
| Polymer Matrix | Plasticizer | Simulant | Temperature (°C) | Time | Leached Amount | Reference |
| PVC | DEHP | Amino Acid Solution | Ambient | 1 day | Detected | [1] |
| EVA | DEHP | Amino Acid Solution | Ambient | 1 day | Not Detected | [1] |
| PVC | DEHP | Glucose Solution | Ambient | 1 day | Detected | [1] |
| EVA | DEHP | Glucose Solution | Ambient | 1 day | Not Detected | [1] |
| PVC | DEHP | Saline Solution | Ambient | 1 day | Detected | [1] |
| EVA | DEHP | Saline Solution | Ambient | 1 day | Not Detected | [1] |
| PVC | DIDP | Saliva Simulant | 37 | 30 min | Release showed non-linear tendencies with concentration | [2][3] |
| Polyethylene | DIDP | N/A | N/A | N/A | Not typically used as a plasticizer; leaching of additives is generally low. | [4] |
Note: The study on PVC and EVA bags showed that while DEHP was detected in solutions from PVC bags within the first day, migration from EVA bags was only observed after approximately 6 months of storage[1]. This indicates a significantly lower and slower leaching process from EVA. The release of DIDP from PVC is shown to be dependent on its concentration within the polymer matrix[2][3].
Experimental Protocols
The following is a synthesized, representative methodology for conducting a comparative study on DIDP leaching from polymer matrices into food simulants, based on common practices in the cited literature.
1. Materials and Reagents:
-
Polymer Samples: Standardized sheets or articles of PVC, EVA, and PE containing a known concentration of DIDP.
-
Food Simulants:
-
Distilled water (for aqueous foods).
-
3% (w/v) acetic acid (for acidic foods).
-
10%, 20%, or 50% (v/v) ethanol (for alcoholic foods and as a fatty food simulant).
-
Olive oil or n-heptane (as fatty food simulants).
-
-
Analytical Standards: Certified reference standard of Di-isodecyl phthalate (DIDP).
-
Solvents: HPLC-grade or GC-grade solvents such as hexane, acetonitrile, and methanol for extraction and analysis.
2. Sample Preparation:
-
Cut the polymer sheets into standardized dimensions (e.g., 5 cm x 5 cm) to ensure a consistent surface area-to-volume ratio.
-
Clean the surfaces of the polymer samples with a suitable solvent (e.g., methanol) and dry them in a desiccator to remove any surface contaminants.
3. Migration Test (Immersion Testing):
-
Place the prepared polymer samples into clean, inert glass containers.
-
Add a pre-determined volume of the chosen food simulant to achieve a specified surface area-to-volume ratio (e.g., 6 dm²/L as per EU Regulation 10/2011).
-
Seal the containers to prevent evaporation.
-
Incubate the samples at controlled temperatures (e.g., 20°C, 40°C, 60°C) for specified time intervals (e.g., 1, 5, 10 days).
4. Sample Extraction:
-
After the incubation period, remove the polymer samples from the simulants.
-
For aqueous and ethanolic simulants, perform a liquid-liquid extraction (LLE) by adding an appropriate organic solvent (e.g., hexane) to the simulant, shaking vigorously, and collecting the organic layer.
-
For fatty food simulants like olive oil, a solvent extraction followed by a cleanup step (e.g., solid-phase extraction - SPE) may be necessary to remove lipids that can interfere with the analysis.
5. Analytical Quantification:
-
Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS)[1][5].
-
Prepare a calibration curve using the DIDP analytical standard to quantify the concentration of DIDP in the extracts.
-
The results are typically expressed in mg of DIDP per kg of food simulant (mg/kg) or mg of DIDP per dm² of the polymer surface area (mg/dm²).
Mandatory Visualization
Caption: Experimental workflow for comparing DIDP leaching from polymer matrices.
Conclusion
The potential for plasticizer migration is a critical factor in material selection for sensitive applications. The evidence strongly suggests that while DIDP is necessary for the flexibility of PVC, it is also more prone to leaching from this matrix compared to alternatives. EVA presents a lower-leaching alternative to flexible PVC. Polyethylene, which does not typically incorporate DIDP, remains the material of choice when the application allows and plasticizer leaching is a primary concern. Researchers and developers should carefully consider these material properties and conduct specific migration testing under conditions that mimic the intended use to ensure product safety and efficacy.
References
A Comparative Guide to In-Vitro and In-Vivo Toxicity Studies of Diisodecyl Phthalate (DIDP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in-vitro and in-vivo methodologies for assessing the toxicity of Diisodecyl phthalate (DIDP), a commonly used plasticizer. By presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows, this document aims to equip researchers with the necessary information to design, interpret, and contextualize DIDP toxicity studies.
Executive Summary
This compound (DIDP) is a high-production-volume chemical used to impart flexibility to a wide range of plastic products. Consequently, human exposure is widespread, necessitating a thorough understanding of its potential toxicological effects. Both in-vivo animal studies and in-vitro cell-based assays are employed to evaluate the safety of DIDP. In-vivo studies provide data on systemic effects in a whole organism, while in-vitro methods offer a means to investigate specific mechanisms of toxicity at the cellular and molecular level, often with higher throughput and reduced reliance on animal testing. This guide directly compares the findings and methodologies of these two approaches.
Quantitative Data Comparison
The following tables summarize key quantitative data from in-vivo and in-vitro toxicity studies of DIDP.
In-Vivo Toxicity Data
| Endpoint | Species | Route of Exposure | Value | Reference |
| Acute Toxicity | ||||
| LD50 | Rat | Oral | > 29,100 mg/kg bw | [1] |
| LD50 | Rat | Dermal | > 2,910 mg/kg bw | [1] |
| LD50 | Rabbit | Dermal | > 3,160 mg/kg bw | [2] |
| LC50 (4h) | Rat | Inhalation | > 12,540 mg/m³ | [1] |
| Repeated Dose Toxicity | ||||
| NOAEL (13 weeks) | Rat | Oral (diet) | 170 mg/kg bw/day (male) | [2] |
| 211 mg/kg bw/day (female) | [2] | |||
| LOAEL (13 weeks) | Rat | Oral (diet) | 586 mg/kg bw/day (male) | [2] |
| 686 mg/kg bw/day (female) | [2] | |||
| NOAEL (13 weeks) | Dog | Oral (diet) | 15 mg/kg bw/day | [1] |
| LOAEL (13 weeks) | Dog | Oral (diet) | 75 mg/kg bw/day | [1] |
| Reproductive & Developmental Toxicity | ||||
| NOAEL (Fertility) | Rat | Oral (diet) | 427-927 mg/kg bw/day | [1] |
| LOAEL (Pup survival) | Rat | Oral (diet) | 134-352 mg/kg bw/day | [1] |
| Developmental NOAEL | Rat | Oral (gavage) | 500 mg/kg bw/day | [1] |
NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level; LD50: Median Lethal Dose; LC50: Median Lethal Concentration; bw: body weight.
In-Vitro Toxicity Data
| Endpoint | Assay System | Value | Reference |
| Cytotoxicity | |||
| Cell Viability | HepG2 cells | Significant decrease only at high concentrations (e.g., 1000 µM) after 72h exposure. | |
| Cell Proliferation | Human corneal endothelial cells (B4G12) | No significant decrease observed. | [3][4] |
| Genotoxicity | |||
| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | Negative | |
| In-vitro Mouse Lymphoma Assay | L5178Y mouse lymphoma cells | Negative | [1] |
| Endocrine Activity | |||
| PPARα and PPARγ Activation | Sea Bream Hepatocytes | Dose-dependent increase in PPAR and RXRα expression and downstream target genes. | [5] |
| Androgen Receptor Activity | Tox21 Assays | No significant agonist or antagonist activity. | [6] |
EC50: Half-maximal Effective Concentration. Data for specific EC50 values for DIDP cytotoxicity is limited, with studies generally indicating low cytotoxic potential.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of toxicity studies. Below are summaries of key experimental protocols for both in-vivo and in-vitro assessments of DIDP toxicity.
In-Vivo Study Protocols
1. Subchronic Oral Toxicity Study (Following OECD Guideline 408)
-
Test System: Typically, Sprague-Dawley or Fischer 344 rats (at least 10 males and 10 females per group).
-
Administration: DIDP is administered daily in the diet or by oral gavage for 90 days.
-
Dose Levels: A control group and at least three dose levels are used, with the highest dose expected to produce toxic effects but not mortality.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at termination.
-
Pathology: Gross necropsy of all animals. Organ weights (liver, kidneys, etc.) are recorded. Histopathological examination of major organs and tissues is performed.
-
Endpoint Analysis: Determination of the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).
2. Two-Generation Reproductive Toxicity Study (Following OECD Guideline 416)
-
Test System: Rats (e.g., Sprague-Dawley), typically 25 males and 25 females per dose group for the F0 generation.
-
Administration: DIDP is administered continuously in the diet, beginning in the F0 generation prior to mating and continuing through the weaning of the F2 generation.
-
Dose Levels: A control group and at least three dose levels.
-
Endpoints (Parental Animals): Mating performance, fertility, gestation length, parturition, and clinical observations.
-
Endpoints (Offspring): Viability, sex ratio, body weight, developmental landmarks (e.g., anogenital distance, nipple retention), and post-weaning reproductive function of the F1 generation.
-
Pathology: Gross and microscopic examination of reproductive organs of F0 and F1 parents.
-
Endpoint Analysis: Assessment of effects on fertility, reproduction, and offspring development to determine NOAELs for parental and offspring toxicity.
In-Vitro Assay Protocols
1. Neutral Red Uptake (NRU) Assay for Cytotoxicity (Following OECD Guideline 129)
-
Test System: A suitable mammalian cell line, such as Balb/c 3T3 fibroblasts or HepG2 human liver carcinoma cells.
-
Procedure:
-
Cells are seeded in 96-well plates and incubated to allow for attachment and growth.
-
Cells are then exposed to a range of concentrations of DIDP (and appropriate solvent controls) for a defined period (e.g., 24, 48, or 72 hours).[7]
-
The treatment medium is removed, and cells are incubated with a medium containing neutral red, a vital dye that is taken up and retained by viable cells in their lysosomes.[7]
-
After incubation, the cells are washed, and the incorporated dye is extracted using a solubilization solution.[7]
-
The absorbance of the extracted dye is measured using a spectrophotometer, which is proportional to the number of viable cells.
-
-
Endpoint Analysis: The concentration of DIDP that causes a 50% reduction in neutral red uptake compared to the control (IC50) is calculated.[8]
2. Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).[5][9]
-
Procedure:
-
The bacterial strains are exposed to various concentrations of DIDP in the presence and absence of a metabolic activation system (S9 mix, derived from rat liver homogenate).[5][9] This is because some chemicals only become mutagenic after being metabolized.
-
The treated bacteria are plated on a minimal agar medium that lacks the required amino acid (histidine or tryptophan).[5][9]
-
The plates are incubated for 48-72 hours.
-
-
Endpoint Analysis: Only bacteria that have undergone a reverse mutation (reversion) to regain the ability to synthesize the required amino acid will grow and form colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[5][9]
3. Peroxisome Proliferator-Activated Receptor (PPAR) Activation Reporter Gene Assay
-
Test System: A mammalian cell line (e.g., COS-7, HepG2) co-transfected with two plasmids:
-
Procedure:
-
The transfected cells are exposed to a range of concentrations of DIDP.
-
If DIDP activates the expressed PPAR, the PPAR/RXR heterodimer binds to the PPRE and drives the transcription of the luciferase reporter gene.[10][12]
-
After a set incubation period, the cells are lysed, and a luciferase substrate is added.
-
The resulting luminescence, which is proportional to the level of PPAR activation, is measured using a luminometer.[13]
-
-
Endpoint Analysis: The data is used to generate a dose-response curve and calculate the EC50 value, which is the concentration of DIDP that elicits 50% of the maximal luciferase response.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is essential for a comprehensive understanding of DIDP toxicity.
Caption: A comparative workflow of in-vitro and in-vivo toxicity testing for DIDP.
Caption: DIDP-mediated activation of the PPAR:RXR signaling pathway.
Conclusion
The toxicological evaluation of this compound reveals a complex picture that is best understood by integrating data from both in-vivo and in-vitro studies.
In-vivo studies consistently demonstrate that DIDP has low acute toxicity.[1] Repeated oral exposure in animal models, primarily rats and dogs, indicates that the liver and kidneys are the primary target organs, with effects such as increased organ weight and histopathological changes observed at higher doses.[1][2] Reproductive and developmental toxicity studies in rats show no effects on fertility, but reduced pup survival has been noted at high dose levels.[1]
In-vitro studies provide crucial mechanistic insights into these observations. A key finding is the ability of DIDP to activate peroxisome proliferator-activated receptors (PPARs), particularly in hepatocytes.[5] This activation of the PPAR:RXR signaling pathway leads to the altered expression of genes involved in lipid metabolism and peroxisome proliferation, which is consistent with the liver effects seen in vivo.[5] In-vitro genotoxicity assays for DIDP have been consistently negative, suggesting it does not directly damage DNA.[1] Cytotoxicity studies indicate that high concentrations of DIDP are required to induce cell death.[6]
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Effects of phthalates on the human corneal endothelial cell line B4G12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. qualitybiological.com [qualitybiological.com]
- 8. oecd.org [oecd.org]
- 9. microbiologyinfo.com [microbiologyinfo.com]
- 10. benchchem.com [benchchem.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. caymanchem.com [caymanchem.com]
- 13. korambiotech.com [korambiotech.com]
Comparative Risk Assessment of High Molecular Weight Phthalates and Alternatives
A comprehensive evaluation of high molecular weight (HMW) phthalates and their alternatives is crucial for researchers, scientists, and drug development professionals to make informed decisions regarding material selection. This guide provides an objective comparison of the toxicological profiles and performance characteristics of prominent HMW phthalates, such as Diisononyl Phthalate (DINP) and Diisodecyl Phthalate (DIDP), against common alternatives like Dioctyl Terephthalate (DOTP).
Executive Summary
High molecular weight phthalates, characterized by their longer carbon chains (7 or more carbons), generally exhibit a more favorable toxicological profile compared to their low molecular weight (LMW) counterparts.[1] This is attributed to their increased permanency and durability within the polymer matrix, which reduces leaching and subsequent exposure.[1] Regulatory bodies, including the U.S. Environmental Protection Agency (EPA), have conducted extensive risk evaluations of HMW phthalates like DINP and DIDP, concluding that they do not pose an unreasonable risk to human health or the environment under most current use conditions.[2][3] However, some risks have been identified for unprotected workers in specific industrial scenarios involving spray applications.[2][4] Alternatives such as DOTP, a para-phthalate, are gaining traction due to their distinct chemical structure that further minimizes migration and environmental accumulation.[5][6]
Quantitative Toxicological Data
The following tables summarize key toxicological endpoints for selected HMW phthalates and a common alternative, DOTP. These values, including the No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL), are critical for risk assessment.
Table 1: Reproductive and Developmental Toxicity Data
| Compound | Study Type | Species | NOAEL | LOAEL | Key Effects Observed at LOAEL |
| DINP | Two-GenerationReproductive Toxicity | Rat | 15,000 ppm | >80,000 ppm | Decreased pup weights, delayed sexual maturation |
| DIDP | Developmental Toxicity | Rat | 100 mg/kg/day | 500 mg/kg/day | Skeletal variations, decreased fetal body weight |
| DOTP | Two-GenerationReproductive Toxicity | Rat | 10,000 ppm | 30,000 ppm | Parental liver weight changes, decreased pup viability |
| DEHP | Developmental Toxicity | Rat | 5 mg/kg/day | 15 mg/kg/day | Testicular toxicity, reduced anogenital distance |
Table 2: Systemic Toxicity Data
| Compound | Study Type | Species | NOAEL | LOAEL | Target Organ(s) and Key Effects at LOAEL |
| DINP | 90-day Oral Toxicity | Rat | 4,000 ppm | 8,000 ppm | Liver: increased weight, hepatocellular hypertrophy |
| DIDP | 90-day Oral Toxicity | Rat | 1,000 mg/kg/day | Not Established | Minimal liver effects |
| DOTP | 90-day Oral Toxicity | Rat | 3,000 ppm | 10,000 ppm | Kidney: tubular nephrosis; Liver: increased weight |
| DEHP | Chronic Toxicity/Carcinogenicity | Rat | 37 mg/kg/day | 126 mg/kg/day | Liver: hepatocellular neoplasms, peroxisome proliferation |
Experimental Protocols
Detailed methodologies are essential for the validation and replication of toxicological findings. Below are summaries of key experimental protocols used to assess the safety of plasticizers.
Two-Generation Reproductive Toxicity Study (OECD Test Guideline 416)
This study is designed to provide information on the effects of a test substance on reproductive performance and the development of offspring over two generations.
-
Animal Selection and Acclimation: Young, healthy male and female rats (F0 generation) are selected and acclimated to laboratory conditions.
-
Dosing and Mating: The test substance is administered to the F0 generation, typically in their diet, for a specified period before mating. Animals are then paired for mating.
-
Gestation and Lactation: Pregnant females are allowed to litter and nurse their pups (F1 generation).
-
F1 Generation Selection and Mating: Pups from the F1 generation are selected and continued on the test diet. They are subsequently mated to produce the F2 generation.
-
Data Collection: Throughout the study, data are collected on fertility, gestation length, litter size, pup viability, growth, and sexual development. At the end of the study, a full necropsy and histopathological examination of reproductive organs are performed on animals from the F0 and F1 generations.
In Vitro Estrogen Receptor Transcriptional Activation Assay (OECD Test Guideline 455)
This assay is used to identify chemicals that have the potential to act as agonists or antagonists to the estrogen receptor.
-
Cell Culture: A stable transgenic cell line expressing the human estrogen receptor alpha (hERα) and a reporter gene (e.g., luciferase) is cultured.
-
Exposure: The cells are exposed to a range of concentrations of the test substance, along with positive and negative controls.
-
Incubation: The cells are incubated for a sufficient period to allow for receptor binding and reporter gene expression.
-
Measurement of Reporter Gene Activity: The activity of the reporter gene is measured (e.g., luminescence for luciferase).
-
Data Analysis: An increase in reporter gene activity indicates potential estrogenic agonism, while a decrease in activity in the presence of a known estrogen suggests antagonism.
Signaling Pathways and Experimental Workflows
Visual representations of biological pathways and experimental designs can aid in understanding the mechanisms of toxicity and the methodologies used to assess them.
Comparative Analysis
Toxicological Profile
-
DINP and DIDP: The U.S. EPA's final risk evaluations for DINP and DIDP concluded that they do not pose unreasonable risks to consumers or the general population under most conditions.[2] The primary concerns identified were for unprotected workers in specific spray-application scenarios.[2][4] The critical health effects considered in risk assessments are typically related to liver and reproductive effects observed at high doses in animal studies.[7] DINP exposure has been associated with developmental toxicity and liver effects at high concentrations.[4]
-
DOTP: As a terephthalate (a para-phthalate), DOTP has a different chemical structure from ortho-phthalates like DINP and DEHP.[5][6] This structural difference is believed to reduce its migration from products and minimize environmental accumulation.[5][6] DOTP is often considered a safer alternative to DEHP.[5]
-
DEHP (Di(2-ethylhexyl) phthalate): Included for comparison as a well-studied LMW phthalate, DEHP is classified as a substance of concern due to its potential health and environmental effects.[5] It has been linked to reproductive and developmental toxicity.[8][9]
Performance and Applications
-
DINP and DIDP: These are widely used as plasticizers in flexible PVC products, including building materials, automotive parts, and electrical wiring.[4][10] They are valued for their ability to impart durability and flexibility.[10]
-
DOTP: DOTP is an efficient plasticizer with performance characteristics similar to DEHP.[5] It exhibits excellent heat and cold resistance, low volatility, and good electrical insulation properties, making it suitable for a wide range of applications, including cables and various coatings.[5]
Conclusion
The risk assessment of HMW phthalates indicates a generally lower toxicity profile compared to LMW phthalates. Regulatory evaluations of DINP and DIDP have found them to be safe for the majority of consumer and industrial applications.[3] However, the potential for worker exposure in specific settings necessitates appropriate safety measures. Non-phthalate alternatives like DOTP offer comparable performance with a potentially improved safety profile due to their chemical structure, which limits migration. The selection of a plasticizer should be based on a thorough evaluation of the toxicological data, performance requirements, and regulatory landscape for the intended application.
References
- 1. Not All Phthalates are Created Alike - ChemCeed [chemceed.com]
- 2. US EPA Finalizes Risk Evaluation for DINP and DIDP: No Broad Risks Found - Regulatory News - Chemicals - CIRS Group [cirs-group.com]
- 3. exxonmobilchemical.com [exxonmobilchemical.com]
- 4. aiha.org [aiha.org]
- 5. thesuntek.com [thesuntek.com]
- 6. kanademy.com [kanademy.com]
- 7. DINP-DIDP: 6. Do DIDP and DINP pose risks to human health? [greenfacts.org]
- 8. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. EPA's Final DIDP/DINP Risk Assessment [onlytrainings.com]
Guide to Inter-laboratory Comparison of Diisodecyl Phthalate (DIDP) Measurements
This guide provides a comprehensive overview of inter-laboratory performance in the measurement of Diisodecyl phthalate (DIDP), a commonly used plasticizer. The data and protocols presented are compiled from proficiency tests and comparison studies to assist researchers, scientists, and drug development professionals in evaluating and improving analytical methodologies for DIDP quantification.
Quantitative Performance Data
The performance of laboratories in measuring DIDP has been assessed in several inter-laboratory comparisons (ILCs), primarily focusing on food simulants like oil. These studies are crucial for establishing the reliability and comparability of analytical methods across different facilities.
A key study organized by the European Union Reference Laboratory for Food Contact Materials (EURL-FCM) demonstrates the impact of harmonized procedures on measurement reproducibility. The results from an ILC focused on DIDP in oil highlighted a significant improvement in inter-laboratory agreement when a standardized operating procedure (SOP) was adopted.[1][2]
In a 2009 study involving 28 participating laboratories, the reproducibility standard deviation for DIDP measurements in oil was notably reduced.[1] Following the implementation of a harmonized method, the reproducibility standard deviation decreased from 37% to 14% at a concentration level of 9 mg/kg, while the repeatability standard deviation remained stable at 6.5%.[1][2] This demonstrates a more than 2.5-fold improvement in reproducibility.[1][2] The performance of participating laboratories also saw a substantial increase, with 76-92% of results falling within the tolerance limits, compared to 59% in the previous year's exercise.[1][2]
The following table summarizes the performance data from this inter-laboratory comparison:
| Performance Metric | 2008 (Pre-harmonization) | 2009 (Post-harmonization) |
| Number of Participating Laboratories | 17 | 25 |
| Reproducibility Standard Deviation (at 9 mg/kg) | 37% | 14% |
| Repeatability Standard Deviation | ~6.5% | 6.5% |
| Laboratories within Tolerance Limits | 59% | 76-92% |
A separate proficiency test within the HBM4EU project focused on phthalate biomarkers in human urine. For the challenging mixed-isomer phthalates like DIDP, the average inter-laboratory reproducibility was 43%.[3] However, for laboratories that consistently achieved satisfactory performance, this improved to 26%.[3]
Experimental Protocols
Accurate quantification of DIDP relies on robust and well-defined experimental protocols. The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation (General Procedure for Polymers)
A widely used method for extracting DIDP from polymer matrices involves solvent extraction.[4][5]
-
Dissolution: The polymer sample is dissolved in a suitable solvent, such as tetrahydrofuran (THF).
-
Precipitation: The polymer is then precipitated by adding a non-solvent, like hexane.
-
Separation: The precipitated polymer is removed by filtration or centrifugation.
-
Internal Standard: An internal standard is added to the resulting solution before analysis to improve quantification accuracy.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a standard and reliable method for the determination of DIDP.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Sample Introduction: An aliquot of the prepared extract is injected into the GC.
-
Separation: The separation is typically performed on a capillary column (e.g., HP-5MS).
-
Detection: The mass spectrometer is operated in either full scan or selected ion monitoring (SIM) mode for detection and quantification.[5]
3. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS, particularly with tandem mass spectrometry (MS/MS), is frequently used for analyzing DIDP metabolites in biological matrices.[3]
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Sample Preparation (for Urine):
-
An aliquot of the urine sample is buffered.
-
Isotopically labeled internal standards are added.
-
Enzymatic deconjugation is performed to release the phthalate metabolites.
-
The sample is then extracted using solid-phase extraction (SPE).[3]
-
-
Separation: The extracted sample is injected into the LC system, and separation is achieved on a suitable column.
-
Detection: The analytes are detected using tandem mass spectrometry, often with electrospray ionization (ESI) in negative mode.[3]
Visualizations
Workflow for Inter-laboratory Comparison of DIDP Measurement
The following diagram illustrates a typical workflow for an inter-laboratory comparison study, from the initial organization to the final evaluation of laboratory performance.
Signaling Pathway for DIDP Analysis using GC-MS
This diagram outlines the logical flow of analyzing a sample for DIDP using Gas Chromatography-Mass Spectrometry.
References
- 1. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 3. Proficiency and Interlaboratory Variability in the Determination of Phthalate and DINCH Biomarkers in Human Urine: Results from the HBM4EU Project - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
Safety Operating Guide
Proper Disposal of Diisodecyl Phthalate (DIDP): A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Diisodecyl phthalate (DIDP), ensuring the safety of laboratory personnel and environmental protection. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to be prepared for accidental spills.
Personal Protective Equipment (PPE):
-
Gloves: Wear impervious gloves, such as nitrile or butyl rubber, to prevent skin contact.[1]
-
Eye Protection: Use safety glasses with side shields, goggles, or a face shield to protect against splashes.[2][3]
-
Laboratory Coat: A standard lab coat is necessary to protect clothing and skin.[2]
In Case of a Spill:
-
Ventilate the Area: If a significant spill occurs, ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[2] Do not allow the product to enter drains or waterways.[2][4]
-
Absorb: Use a non-combustible, inert absorbent material such as sand, earth, vermiculite, or diatomaceous earth to soak up the spilled DIDP.[2]
-
Collect: Carefully place the absorbed material into a suitable, closed, and properly labeled container for disposal.[2][5]
-
Decontaminate: Clean the spill area thoroughly with alcohol followed by a strong soap and water solution.[3]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations.[5] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Waste Collection:
-
Waste Storage:
-
Arranging for Professional Disposal:
-
DIDP should be disposed of through an approved waste disposal plant or a licensed waste disposal contractor.[6]
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling, transport, and disposal.
-
Note that while some sources classify DIDP as not regulated for transport, others identify it as a UN 3082, Class 9, environmentally hazardous substance.[5][6] The disposal contractor will determine the correct classification based on current regulations.
-
-
Contaminated Packaging:
Quantitative Data and Physical Properties
The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.
| Property | Value |
| CAS Number | 26761-40-0 / 68515-49-1 |
| EC Number | 247-977-1 / 271-091-4 |
| UN Number | 3082 (as an environmentally hazardous substance, liquid, n.o.s.)[6] |
| Transport Hazard Class | 9[6] |
| Packaging Group | III[6] |
| Appearance | Colorless liquid[7] |
| Odor | Faint / Mild[7] |
| Flash Point | 225 - 232°C (437 - 450°F)[1][7] |
| Boiling Point | > 250°C[7] |
| Melting Point | -50 to -58°F[3][7] |
| Water Solubility | Insoluble[3][7] |
| Specific Gravity | ~0.967[3] |
| Vapor Density | ~15.4 (Air = 1)[3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Diisodecyl Phthalate (DIDP)
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of Diisodecyl phthalate (DIDP) in a laboratory environment. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to work safely with this substance.
Health and Safety Information
This compound is a clear, viscous liquid. While it is not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals) by several sources, it may cause mild irritation to the skin and eyes upon contact.[1][2] Some safety data sheets also indicate that it is toxic to aquatic life with long-lasting effects.[3][4] The vapor pressure is low, making inhalation unlikely at room temperature, but vapors can be released upon heating.[1]
Personal Protective Equipment (PPE)
A thorough assessment of the specific laboratory procedures is essential to ensure the selection of appropriate PPE. The following table summarizes the recommended equipment for handling this compound.
| Protection Type | Recommended Equipment | Rationale & Specifications |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1][2] | Protects eyes from potential splashes. Equipment should comply with OSHA 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Nitrile or Butyl rubber gloves.[1] | Provides a barrier against direct skin contact. Always inspect gloves for tears or holes before use. For prolonged contact, glove suitability should be confirmed with the supplier.[1] |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Generally not required under normal conditions with adequate ventilation.[4] | Use a NIOSH-approved respirator with organic vapor cartridges if there is a potential for aerosol formation or if handling heated DIDP.[5] |
Procedural Workflow for Safe Handling
Adhering to a systematic workflow is critical for minimizing risk and ensuring safety when working with DIDP. The following diagram outlines the key steps from preparation through disposal.
Caption: Step-by-step workflow for the safe handling of this compound.
Operational Plan
Handling Procedures
-
Preparation : Before beginning work, review the Safety Data Sheet (SDS).[1][3][6][7] Ensure that an eye wash station and safety shower are readily accessible.[1] Prepare and have spill containment materials (e.g., absorbent sand or inert material) available.[2]
-
Ventilation : Handle this compound in a well-ventilated area.[2] For procedures that may generate aerosols or involve heating, use a local exhaust ventilation system or a chemical fume hood.[4][5]
-
Handling : When transferring or weighing, avoid splashing.[7] Keep containers sealed when not in use to prevent contamination.[1][8] Smoking, eating, and drinking are strictly prohibited in the handling area.[7]
-
Post-Handling : After handling, wash hands thoroughly. Decontaminate all work surfaces and equipment.
Emergency First Aid
-
Eye Contact : Immediately flush the eyes with plenty of water for several minutes, removing contact lenses if present and easy to do.[1] If irritation persists, seek medical attention.[1]
-
Skin Contact : Remove contaminated clothing.[2] Wash the affected skin area with plenty of water.[1]
-
Inhalation : Move the individual to fresh air.[2][4] If symptoms occur, seek medical attention.
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. If the person feels unwell, consult a doctor.[3]
Spill and Disposal Plan
Proper management of spills and waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.
Spill Response
-
Containment : For small spills, use an absorbent material like cloth, sand, or earth to soak up the liquid.[2][7] Prevent the spill from entering drains or waterways.[4][7]
-
Cleanup : Collect the absorbed material and spilled liquid into suitable, sealable containers for disposal.[2][7]
-
Decontamination : Clean the spill area thoroughly. Contaminated clothing and absorbent materials should be sealed in a vapor-tight plastic bag for disposal.[9]
Disposal Protocol
-
Waste Collection : Collect waste this compound and contaminated materials (e.g., gloves, absorbent pads) in separate, clearly labeled, and sealed containers.[2][7] Do not mix with other waste.[4]
-
Disposal Method : Dispose of the chemical waste through an approved waste disposal plant or a licensed hazardous waste management company.[3][4] Follow all applicable local, state, and federal regulations for chemical waste disposal.[10]
-
Container Disposal : Empty containers should be treated as the product itself and disposed of accordingly.[4][7] Do not reuse empty containers.[7]
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the specific task.
Caption: A decision-making guide for selecting appropriate PPE when handling DIDP.
References
- 1. mpfs.io [mpfs.io]
- 2. ICSC 0875 - this compound [inchem.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. hbchemical.com [hbchemical.com]
- 6. cpachem.com [cpachem.com]
- 7. media.hiscoinc.com [media.hiscoinc.com]
- 8. WERCS Studio - Application Error [hallstar-sds.thewercs.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. hallstar-sds.thewercs.com [hallstar-sds.thewercs.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
